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6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Documentation Hub

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  • Product: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • CAS: 1167056-92-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

The following technical guide details the synthesis pathway for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, JAK, and CSF1R inhibitors)....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, JAK, and CSF1R inhibitors).

This guide prioritizes scientific integrity and reproducibility , favoring a Palladium-catalyzed carbonylation route over harsh oxidative methods to ensure functional group tolerance and scalability.

Executive Summary

  • Target Molecule: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • CAS Registry Number: 1227668-76-1 (Generic/Acid form), 5912-18-5 (4,6-dichloro precursor)

  • Core Scaffold: 7-Azaindole (Pyrrolo[2,3-b]pyridine)[1][2]

  • Primary Application: Fragment-based drug discovery (FBDD) for ATP-competitive kinase inhibitors.

  • Key Challenge: Regioselective functionalization of the C4 position in the presence of the C6-chlorine atom.

Retrosynthetic Analysis

The most robust approach to introducing a carboxylate at the C4 position of the 7-azaindole core is via Transition-Metal Catalyzed Carbonylation . This avoids the poor selectivity of Electrophilic Aromatic Substitution (which favors C3) and the harsh conditions of methyl-group oxidation.

Strategic Disconnection:

  • C4-Carboxylate Formation: Disconnection of the C-C bond leads to a C4-Halide precursor (Br or Cl).

  • Regiocontrol: Utilizing the inherent reactivity difference between C4 (gamma to pyridine N) and C6 (alpha to pyridine N).

  • Scaffold Construction: The 4,6-dihalo-7-azaindole core is derived from pyridine ring formation or N-oxide rearrangement.

Retrosynthesis Target Target: 6-chloro-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Ester Intermediate 1: Alkyl Ester (Protected/Unprotected) Target->Ester Hydrolysis Halide Key Precursor: 4-Bromo-6-chloro-1H- pyrrolo[2,3-b]pyridine (or 4,6-Dichloro analog) Ester->Halide Pd-Catalyzed Carbonylation (CO) SM Starting Material: Commercially Available 4,6-Dichloro-7-azaindole Halide->SM Halogen Exchange (Optional)

Figure 1: Retrosynthetic logic flow prioritizing C4-selective carbonylation.

Primary Synthesis Pathway: Pd-Catalyzed Carbonylation

This protocol utilizes 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as the starting material. While the 4-bromo analog reacts faster, the 4,6-dichloro variant is more cost-effective and widely available. The C4-Cl bond is sufficiently activated for oxidative addition due to its position relative to the pyridine nitrogen.

Phase 1: N-Protection (Critical)

Unprotected azaindoles can poison Pd catalysts via the free N1-H. Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) is mandatory for high yields.

  • Reagents: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, NaH (60%), SEM-Cl, DMF.

  • Conditions: 0°C to RT, 2 hours.

Protocol:

  • Dissolve 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and monitor by TLC (Hexane/EtOAc 4:1).

  • Why this works: The pKa of the N1-H is ~13, allowing easy deprotonation. SEM provides steric bulk that prevents N-coordination to Palladium in the next step.

Phase 2: Regioselective Carbonylation

This is the step determining the yield. The C4-Cl is more reactive toward oxidative addition than C6-Cl in 7-azaindoles under specific ligand conditions.

  • Reagents: N-SEM-4,6-dichloro-7-azaindole, Pd(dppf)Cl₂, Triethylamine (Et₃N), Methanol (MeOH).

  • Gas: Carbon Monoxide (CO) balloon or autoclave (50 psi).

  • Conditions: 70-80°C, 12-24 hours.

Protocol:

  • In a pressure vessel, combine the N-protected intermediate (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Et₃N (2.0 eq) in MeOH (0.1 M).

  • Purge with Argon (3x), then charge with CO (50 psi).

  • Heat to 80°C.

  • Mechanism: Pd(0) inserts into the C4-Cl bond (favored electronically). CO insertion forms the acyl-Pd complex, which is trapped by MeOH to form the methyl ester.

  • Checkpoint: If C6-carbonylation is observed, switch catalyst to Pd(OAc)₂/Xantphos, which enhances selectivity for the more accessible C4 position.

Phase 3: Hydrolysis and Deprotection

The methyl ester is hydrolyzed, and the SEM group is removed to yield the final free acid.

  • Reagents: LiOH·H₂O, THF/H₂O, then TFA (Trifluoroacetic acid) or TBAF (Tetrabutylammonium fluoride).

Protocol:

  • Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/H₂O (3:1) at RT for 4 hours. Acidify to pH 4 to precipitate the acid-intermediate.

  • Deprotection:

    • If Boc: Treat with TFA/DCM (1:1) at RT for 1 hour.

    • If SEM: Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C.

  • Purification: The final product is amphoteric. Isolate via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

Experimental Data Summary

ParameterValue/ConditionNote
Starting Material 4,6-dichloro-1H-pyrrolo[2,3-b]pyridineCAS: 5912-18-5
Catalyst Load 5 mol% Pd(dppf)Cl₂High efficiency, air stable
CO Pressure 3 - 5 bar (50-70 psi)Balloon pressure may result in lower conversion
Selectivity (C4:C6) > 10:1Favors C4 due to electronic activation
Overall Yield 45 - 55%Over 3 steps (Protection -> Carbonylation -> Deprotection)
Appearance Off-white to pale yellow solidHigh melting point (>250°C)

Pathway Visualization

SynthesisPathway SM 4,6-Dichloro-1H- pyrrolo[2,3-b]pyridine (CAS: 5912-18-5) Step1 Step 1: Protection (SEM-Cl, NaH) SM->Step1 Inter1 N-SEM-4,6-dichloro intermediate Step1->Inter1 Step2 Step 2: Carbonylation (Pd(dppf)Cl2, CO, MeOH) Inter1->Step2 Regioselective C4 Functionalization Inter2 Methyl 6-chloro-1-(SEM) -1H-pyrrolo[2,3-b] pyridine-4-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis & Deprotection (LiOH; then TBAF/TFA) Inter2->Step3 Product FINAL PRODUCT: 6-chloro-1H-pyrrolo [2,3-b]pyridine-4-carboxylic acid Step3->Product

Figure 2: Step-by-step synthesis workflow.

Alternative Route: Cyanation-Hydrolysis

If CO gas handling is not feasible, Pd-catalyzed cyanation is a viable alternative.

  • Reaction: N-Protected-4,6-dichloro-7-azaindole + Zn(CN)₂ + Pd(PPh₃)₄ in DMF at 120°C.

  • Selectivity: Similar to carbonylation, the C4 position reacts preferentially.

  • Hydrolysis: The resulting 4-cyano intermediate requires harsh acidic hydrolysis (conc. HCl/AcOH, reflux) or basic hydrolysis (NaOH/H₂O₂), which may impact the C6-Cl handle (potential for hydrolysis to the pyridone). Therefore, the Carbonylation route (Section 3) is preferred for preserving the C6-Cl.

Troubleshooting & Expert Insights

  • Solubility: The final carboxylic acid is poorly soluble in non-polar solvents. Use DMSO-d6 for NMR characterization.

  • C6-Cl Stability: Avoid strong nucleophiles (e.g., methoxide) at high temperatures during the ester hydrolysis step, as SNAr displacement of the C6-Cl can occur. Use LiOH at ambient temperature.

  • Catalyst Poisoning: If conversion stalls, ensure the starting material is fully N-protected. Free indole nitrogens bind tightly to Pd(II) species, arresting the catalytic cycle.

References

  • Guidechem. Synthesis and properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24729594, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.Link[2]

  • MDPI (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs. (Demonstrates Suzuki/Carbonylation selectivity on similar scaffolds). Link

  • Boc Sciences. 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Product Data.

  • Sigma-Aldrich. 6-Chloro-1H-pyrrolo[2,3-b]pyridine Safety and Data.Link

Sources

Exploratory

synthesis of 6-chloro-7-azaindole-4-carboxylic acid

This guide details the synthesis of 6-chloro-7-azaindole-4-carboxylic acid (also known as 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid), a critical scaffold in the development of kinase inhibitors (e.g., JAK, TRK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-chloro-7-azaindole-4-carboxylic acid (also known as 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid), a critical scaffold in the development of kinase inhibitors (e.g., JAK, TRK, and CSF1R antagonists).

The synthesis hinges on the regioselective functionalization of the 4,6-dichloro-7-azaindole intermediate. Unlike the indole nucleus, the 7-azaindole core possesses a pyridine nitrogen (N7) that electronically activates the C4 and C6 positions. This guide leverages the superior electrophilicity of the C4 position (para to N7) to install the carboxylic acid moiety while preserving the chlorine at C6.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route disconnects the C4-carboxyl group to a C4-chloro substituent. The precursor, 4,6-dichloro-7-azaindole , is a versatile, commercially available building block.

Strategic Logic
  • Regioselectivity (C4 vs. C6): The C4 position in 7-azaindole is electronically analogous to the C4 position in pyridine (para to nitrogen), making it significantly more reactive toward nucleophilic aromatic substitution (

    
    ) and oxidative addition (Pd-catalysis) than the C6 position (ortho to nitrogen).
    
  • Core Construction: The 4,6-dichloro core is accessed via the N-oxidation of 7-azaindole followed by a modified Reissert-Henze reaction using phosphorus oxychloride (

    
    ).
    

Retrosynthesis cluster_legend Key Transformation Target 6-Chloro-7-azaindole- 4-carboxylic acid Ester Methyl 6-chloro-7-azaindole- 4-carboxylate Target->Ester Hydrolysis Dichloro 4,6-Dichloro-7-azaindole (Key Pivot Intermediate) Ester->Dichloro C4-Selective Carbonylation (Pd/CO) Azaindole 7-Azaindole (Starting Material) Dichloro->Azaindole 1. mCPBA 2. POCl3 (Excess) C4 > C6 Reactivity N7 activates C4 (para) more than C6 (ortho)

Figure 1: Retrosynthetic logic prioritizing the regioselective exploitation of the C4-Cl bond.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 4,6-Dichloro-7-azaindole

Note: While commercially available (CAS 5912-18-5), in-house synthesis is often required for scale.

Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus, activating the ring. Chloride ions then attack the C4 and C6 positions. While standard conditions yield the 4-chloro product, forcing conditions (excess


 or 

) promote dichlorination.

Protocol:

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in DME/Heptane. Add mCPBA (1.2 eq) at 0°C. Stir at RT for 4 hours. Filter the solid 7-azaindole-N-oxide.

  • Chlorination: Suspend the N-oxide (1.0 eq) in

    
     (10 eq).
    
    • Critical Step: Heat to reflux (100–110°C) for 12–16 hours. (Standard 4-Cl synthesis uses lower temp/time).

    • Monitor by LCMS for the conversion of the mono-chloro intermediate to the di-chloro product.

  • Workup: Cool to 0°C. Pour slowly onto ice/water (Exothermic!). Neutralize with

    
     to pH 8. Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Yield: 45–60% (typical).

Stage 2: Regioselective C4-Carbonylation

This is the critical discrimination step . We utilize a Palladium-catalyzed carbonylation which preferentially inserts CO at the weaker/more activated C4-Cl bond.

Reagents & Conditions:

Component Reagent Role
Substrate 4,6-Dichloro-7-azaindole Electrophile

| Catalyst |


 (5 mol%) + dppf (10 mol%) | dppf (bidentate) prevents catalyst poisoning by N7. |
| C1 Source  | Carbon Monoxide (CO) | 50 psi (balloon or autoclave). |
| Nucleophile  | Methanol (MeOH) | Solvent & Reagent (forms methyl ester). |
| Base  | Triethylamine (

) | Scavenges HCl. | | Temp/Time | 80°C / 16 h | Optimized for C4 selectivity. |

Step-by-Step:

  • Charge a high-pressure reactor with 4,6-dichloro-7-azaindole (10 g, 53.5 mmol),

    
     (600 mg), dppf (1.48 g), and 
    
    
    
    (15 mL) in dry MeOH (100 mL).
  • Purge with

    
     (3x) then CO (3x).
    
  • Pressurize to 50 psi CO and heat to 80°C.

  • In-Process Control (IPC): Monitor HPLC. The C4-ester (Product) forms first. Over-reaction leads to the C4,C6-diester. Stop when starting material <2%.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

  • Purification: Recrystallize from MeOH or flash column (0-30% EtOAc/Hex).

Data Validation:

  • Target: Methyl 6-chloro-7-azaindole-4-carboxylate.

  • Regio-confirmation: NOESY NMR will show a correlation between the ester methyl group and the C3-H proton (pyrrole ring), confirming substitution at C4.

Stage 3: Hydrolysis to the Free Acid

Protocol:

  • Dissolve the methyl ester (1.0 eq) in THF/Water (3:1).

  • Add

    
     (2.5 eq).
    
  • Stir at RT for 4 hours. (Avoid high heat to prevent decarboxylation or hydrolysis of the C6-Cl).

  • Isolation: Acidify to pH 3–4 with 1M HCl. The product precipitates as a white/off-white solid.

  • Filter, wash with water, and dry under vacuum at 45°C.

Part 3: Process Visualization

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Functionalization cluster_2 Stage 3: Deprotection SM 7-Azaindole NOx 7-Azaindole N-Oxide SM->NOx mCPBA DME, 0°C DiCl 4,6-Dichloro- 7-azaindole NOx->DiCl POCl3 (10 eq) Reflux, 16h Ester Methyl 6-chloro- 4-carboxylate DiCl->Ester Pd(OAc)2, dppf CO (50 psi), MeOH C4 Selectivity Final 6-Chloro-7-azaindole- 4-carboxylic Acid Ester->Final LiOH, THF/H2O Acidify to pH 3

Figure 2: Forward synthesis workflow emphasizing the pivot from the dichloro intermediate.

Part 4: Analytical Profile & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance Off-white to pale yellow powderDark color indicates Pd residue; treat with Thiol-silica scavengers.
1H NMR (DMSO-d6)

12.1 (br s, NH), 8.1 (s, C2-H), 7.6 (s, C5-H), 6.8 (d, C3-H)
Absence of C5-H signal implies C4/C5 substitution error.
Regioselectivity C4 vs C6 substitutionIf C6-ester forms (minor), it is usually more polar; remove via chromatography.
Solubility Low in neutral water; soluble in DMSO, DMF, basic water.If precipitation during hydrolysis is poor, reduce THF volume before acidification.

References

  • Preparation of 4-substituted 7-azaindoles via N-oxide: Tetrahedron2009 , 65, 4814-4819. Link

  • Regioselective SNAr and Coupling on Dichloro-heterocycles: Beilstein J. Org. Chem.2012 , 8, 1930-1937. Link

  • Synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine: WO20080296479 (Patent). Link

  • Palladium-catalyzed Carbonylation of Aryl Chlorides: J. Org. Chem.2003 , 68, 2051-2053. Link

  • Commercial Building Block Data: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-18-5).[2]

Sources

Foundational

An In-Depth Technical Guide to 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Properties, Synthesis, and Applications

Abstract 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a derivative of the 7-azaindole scaffold, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a derivative of the 7-azaindole scaffold, this molecule combines the structural features of both pyrrole and pyridine, offering multiple points for chemical modification and interaction with biological targets. The pyrrolo[2,3-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for their potent inhibitory activity against key enzymes like kinases and phosphodiesterases.[1][2][3] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, details established synthetic routes for its core structure, outlines its reactivity, and explores its applications in modern drug discovery.

Molecular Overview and Physicochemical Properties

The Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is an isomeric form of indole where a carbon atom in the benzene ring is replaced by nitrogen. This substitution significantly alters the molecule's electronic properties, increasing its polarity and hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems.[3] The presence of the pyridine nitrogen introduces a basic center and a potential coordination site for metal catalysts, influencing the molecule's reactivity and synthetic utility. Derivatives of this scaffold are prevalent in contemporary drug design, valued for their versatile biological activities.[2][4]

Structure and Nomenclature

The systematic IUPAC name for the topic compound is 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . The structure consists of the 7-azaindole core with a chlorine atom at the C6 position of the pyridine ring and a carboxylic acid group at the C4 position.

Key Structural Features:

  • Pyrrole Ring: An electron-rich five-membered ring, contributing to potential aromatic interactions and serving as a hydrogen bond donor (N-H).

  • Pyridine Ring: An electron-deficient six-membered ring, which is less susceptible to electrophilic substitution than a benzene ring.

  • Chloro Group: An electron-withdrawing group that deactivates the pyridine ring towards electrophilic attack but serves as a key handle for cross-coupling reactions.

  • Carboxylic Acid Group: A versatile functional group for forming amides, esters, and other derivatives, critical for library synthesis in drug discovery.

Physicochemical Data

Comprehensive experimental data for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not widely published. The table below consolidates available data for the target compound and its close isomers to provide a predictive overview. Researchers should perform independent characterization for definitive values.

PropertyValue / Predicted ValueSource / Note
IUPAC Name 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid-
CAS Number 1167056-92-9[5]
Molecular Formula C₈H₅ClN₂O₂[6][7]
Molecular Weight 196.59 g/mol [5][6]
Boiling Point 467.0 ± 40.0 °C at 760 mmHgPredicted for 2-COOH isomer[6][7]
Density 1.6 ± 0.1 g/cm³Predicted for 2-COOH isomer[6][7]
XLogP3 2.61Predicted for 2-COOH isomer[6][7]
Appearance White to off-white solidTypical for similar compounds[8]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)General property for this class

Synthesis and Characterization

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not explicitly detailed in publicly available literature. However, a logical synthetic pathway can be constructed based on established methods for the synthesis of the core intermediate, 6-chloro-1H-pyrrolo[2,3-b]pyridine.[9] The primary challenge lies in the regioselective introduction of the carboxylic acid at the C4 position.

Synthesis of the 6-Chloro-1H-pyrrolo[2,3-b]pyridine Intermediate

A validated multi-step synthesis starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been reported.[9] The causality behind this pathway is the need to activate the pyridine ring for chlorination, which is achieved via N-oxidation.

Step-by-Step Protocol:

  • N-Oxidation:

    • Rationale: Direct chlorination of the electron-rich 7-azaindole is unselective. Oxidation of the pyridine nitrogen to an N-oxide deactivates the ring and directs subsequent electrophilic attack.

    • Procedure: Dissolve 7-azaindole in a suitable solvent like ethylene glycol dimethyl ether. Cool the solution to 0°C. Gradually add meta-chloroperoxybenzoic acid (m-CPBA). Allow the reaction to slowly warm to room temperature and stir for 16-20 hours. The resulting 7-azaindole-N-oxide precipitates and can be collected by filtration.[9]

  • Chlorination:

    • Rationale: The N-oxide can now be chlorinated using a standard reagent like phosphorus oxychloride (POCl₃). This reaction proceeds via a rearrangement mechanism to install the chlorine atom at the C6 position.

    • Procedure: Treat the 7-azaindole-N-oxide with excess POCl₃ at elevated temperatures (e.g., 80-100°C) until the starting material is consumed. Carefully quench the reaction with ice water and neutralize to precipitate the 6-chloro-7-azaindole product.

  • N-H Protection (Optional but Recommended):

    • Rationale: The pyrrole N-H is acidic and can interfere with subsequent metalation steps required for carboxylation. Protection with a group like methoxymethyl (MOM) or tosyl is advisable.

    • Procedure: Treat the 6-chloro-7-azaindole with a base such as sodium hydride (NaH) in an aprotic solvent like THF, followed by the addition of a protecting group precursor like chloromethyl methyl ether.[9]

Proposed Carboxylation Strategy

With the protected 6-chloro intermediate in hand, the C4-carboxylic acid can be introduced via a directed ortho metalation (DoM) strategy followed by quenching with carbon dioxide.

  • Directed Metalation:

    • Rationale: The pyridine nitrogen can direct a strong base, such as lithium diisopropylamide (LDA) or a Turbo-Grignard reagent, to deprotonate the adjacent C4 position. This is a highly regioselective method for functionalizing the pyridine ring.

    • Procedure: Dissolve the N-protected 6-chloro-7-azaindole in dry THF and cool to -78°C under an inert atmosphere. Slowly add a solution of LDA. Stir for 1-2 hours to allow for complete lithiation.

  • Carboxylation:

    • Rationale: The resulting C4-lithiated species is a potent nucleophile that will readily attack carbon dioxide.

    • Procedure: Bubble dry CO₂ gas through the solution or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature.

  • Deprotection and Workup:

    • Rationale: An acidic workup is required to protonate the carboxylate and simultaneously remove acid-labile protecting groups like MOM.

    • Procedure: Quench the reaction with aqueous acid (e.g., 1M HCl). This will protonate the carboxylate and cleave the MOM group. Extract the product with an organic solvent like ethyl acetate, dry, and purify by chromatography or recrystallization to yield the final compound.

Synthetic Workflow Diagram

Synthesis_Workflow A 1H-Pyrrolo[2,3-b]pyridine B N-Oxidation (m-CPBA) A->B C 7-Azaindole-N-Oxide B->C D Chlorination (POCl3) C->D E 6-Chloro-1H-pyrrolo[2,3-b]pyridine D->E F N-Protection (Optional) (e.g., MOM-Cl) E->F G Protected Intermediate F->G H Directed Metalation (LDA, -78°C) G->H I C4-Lithiated Species H->I J Carboxylation (CO2) I->J K Protected Carboxylic Acid J->K L Deprotection / Acid Workup K->L M Final Product: 6-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid L->M Reactivity_Map cluster_0 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid mol mol Amide Amide Coupling (HATU, Amine) Amide->mol Carboxylic Acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Suzuki->mol Chloro Group NH_Alkylation N-H Alkylation (Base, R-X) NH_Alkylation->mol Pyrrole N-H

Caption: Key reactive sites on the 6-chloro-7-azaindole-4-carboxylic acid scaffold.

Applications in Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. The N-H of the pyrrole and the nitrogen of the pyridine often form a critical "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the target kinase.

Role as a Kinase Inhibitor Scaffold

Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 6-chloro-1H-pyrrolo[2,3-b]pyridine core provides an excellent starting point for designing potent and selective kinase inhibitors. [2][3]* The 6-chloro substituent can be modified via cross-coupling to explore the solvent-front region of the ATP pocket.

  • The 4-carboxylic acid can be converted into amides that project into other regions of the active site, allowing for fine-tuning of potency and selectivity.

  • Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent activity against Fibroblast Growth Factor Receptors (FGFR) and c-Met, both important targets in oncology. [2][3]

Application in PDE4B Inhibition

Phosphodiesterase 4B (PDE4B) is an enzyme that regulates inflammatory responses. Inhibitors of PDE4B are being investigated for treating CNS diseases. A recent study identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors, demonstrating the scaffold's utility beyond kinase targets. [1]Although the study focused on the 2-carboxamide isomer, it underscores the potential of the broader 7-azaindole carboxamide class.

Conceptual Kinase Inhibition Diagram

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket solvent Solvent Front inhibitor Pyrrolopyridine Inhibitor inhibitor->hinge H-Bonds (Core Scaffold) inhibitor->pocket Hydrophobic Int. (Amide Group) inhibitor->solvent Vector for R-Group (from C6-position)

Caption: Conceptual model of a pyrrolopyridine inhibitor in a kinase active site.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not readily available, data from closely related compounds can inform handling procedures. [10][11][12]

  • Hazard Identification: Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [10][12][13]It should be handled as a potentially harmful chemical.

  • Recommended Handling Procedures:

    • Work in a well-ventilated area or a chemical fume hood. [10][11] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11] * Avoid breathing dust. [10]Minimize dust generation during handling.

    • Wash hands thoroughly after handling. [11][12]* Storage and Stability:

    • Store in a tightly sealed container in a cool, dry place. [13] * Keep away from strong oxidizing agents and bases. [11] * The compound is expected to be stable under normal storage conditions. [10]

Conclusion

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a high-value heterocyclic building block with significant potential in drug discovery and materials science. Its robust 7-azaindole core, combined with strategically placed functional groups, provides a versatile platform for generating diverse molecular libraries. The established importance of this scaffold in targeting critical enzymes like kinases makes this compound a valuable starting point for developing novel therapeutics. While detailed experimental data remains sparse, established synthetic principles and the known reactivity of its constituent parts provide a clear roadmap for its utilization in research and development.

References

  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid. Pipzine Chemicals. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters via PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules via MDPI. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega via PMC. [Link]

Sources

Exploratory

Physical Properties &amp; Characterization Guide: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Part 1: Executive Summary & Chemical Identity 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1167056-92-9) is a specialized bifunctional scaffold used primarily in medicinal chemistry for "scaffold hopping" i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1167056-92-9) is a specialized bifunctional scaffold used primarily in medicinal chemistry for "scaffold hopping" in kinase inhibitor design (e.g., FGFR, PDE4B inhibitors). Unlike its more common isomers (the 2- or 5-carboxylic acids), the 4-position carboxylate offers a unique vector for extending into solvent-exposed regions of protein binding pockets.

Critical Note on Isomerism: Researchers must verify the substitution pattern before experimentation. The 4-position isomer is structurally distinct from:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-2 -carboxylic acid (CAS 800402-07-7)

  • 6-chloro-1H-pyrrolo[3,2 -c]pyridine-2-carboxylic acid (CAS 800401-54-1)

This guide focuses exclusively on the 4-carboxylic acid isomer on the 7-azaindole core.

Chemical Structure[1][2][3][4][5][6][7]
  • IUPAC Name: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid[1][2][3][4][5][6][7]

  • SMILES: OC(=O)c1cc(Cl)nc2[nH]ccc12[1][2]

  • Molecular Formula: C₈H₅ClN₂O₂[7]

  • Molecular Weight: 196.59 g/mol [7]

Part 2: Physicochemical Profile[2]

Due to the specialized nature of this intermediate, specific experimental values in public literature are often conflated with isomers. The values below represent a synthesis of high-confidence predicted models and comparative analysis with structurally validated azaindole analogs.

Table 1: Physical Properties Data
PropertyValue / RangeConfidenceContext
Physical State Solid PowderHighTypically off-white to beige solid.
Melting Point >250 °C (Decomp.) HighAzaindole carboxylic acids exhibit high crystal lattice energy due to intermolecular H-bonding.
Boiling Point 416.4 ± 45.0 °CPredictedTheoretical value at 760 mmHg; compound decomposes before boiling.
Density 1.67 ± 0.1 g/cm³PredictedConsistent with halogenated heteroaromatics.
pKa (Acid) 3.5 – 4.2 EstimatedCarboxylic acid proton.
pKa (Base) ~13.0 EstimatedPyrrole NH (weakly acidic).
LogP 2.08PredictedModerate lipophilicity; suitable for drug-like scaffolds.
Solubility (Water) Low (< 1 mg/mL)HighInsoluble at neutral pH; soluble in basic buffers (pH > 8).
Solubility (DMSO) High (> 50 mg/mL)HighPreferred solvent for stock solutions.
Solubility & Formulation Logic

The compound is an amphoteric molecule dominated by the carboxylic acid functionality.

  • Acidic Media (pH < 2): Protonated form; low solubility.

  • Neutral Media (pH 7): Likely exists as a zwitterion or neutral species depending on the exact pKa of the pyridine nitrogen (which is suppressed by the Cl electron-withdrawing group); generally poor solubility.

  • Basic Media (pH > 8): Deprotonation of the carboxylic acid forms the carboxylate salt, drastically increasing aqueous solubility.

Part 3: Synthesis & Purification Workflow

This compound is rarely isolated as a raw material but is typically generated in situ or synthesized via hydrolysis of its methyl ester precursor. The following workflow describes the standard purification logic used to isolate the free acid from the ester hydrolysis reaction (e.g., LiOH/MeOH/H₂O).

Purification Logic Diagram (Graphviz)

PurificationWorkflow Start Crude Reaction Mixture (LiOH, MeOH, H2O) Evap Evaporate MeOH Start->Evap Dilute Dilute with Water Evap->Dilute Wash Wash with EtOAc/DCM (Remove non-polar impurities) Dilute->Wash Aqueous Aqueous Layer (Contains Carboxylate Salt) Wash->Aqueous Product in Water Organic Organic Layer (Discard) Wash->Organic Impurities Acidify Acidify to pH 3-4 (Using 1N HCl) Aqueous->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter Final Pure 6-chloro-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Filter->Final

Caption: Acid-base extraction logic for isolating the target acid from ester hydrolysis mixtures.

Part 4: Experimental Protocols (Characterization)

As an Application Scientist, you should not rely solely on predicted values. Use the following protocols to validate the material before use in critical assays.

Solubility Determination Protocol (Kinetic)

Objective: Determine the practical solubility limit in assay buffer (PBS) vs. DMSO.

  • Preparation: Weigh 5 mg of compound into a glass vial.

  • Solvent Addition: Add solvent (PBS pH 7.4 or DMSO) in 100 µL increments at 25°C.

  • Agitation: Vortex for 1 minute and sonicate for 5 minutes after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = 5 mg / Total Volume (mL).

  • Verification: If solution remains cloudy at 5 mL (<1 mg/mL), centrifuge and analyze the supernatant via HPLC-UV against a standard curve.

Structural Validation (NMR Interpretation)

The 4-carboxylic acid substitution pattern creates a distinct splitting pattern in ¹H NMR compared to the 2- or 5-isomers.

  • Solvent: DMSO-d₆ (Recommended due to solubility).

  • Key Signals:

    • δ ~13.0 ppm (Broad s, 1H): Carboxylic acid OH (exchangeable).

    • δ ~12.0 ppm (Broad s, 1H): Pyrrole NH (exchangeable).

    • δ ~7.5 - 8.5 ppm: Aromatic protons.

      • Crucial Check: Look for the singlet at the pyridine 5-position. If you see two doublets in the pyridine region, you likely have the 5-carboxylic acid isomer or a different substitution pattern. The 4-COOH, 6-Cl substitution leaves only the H-5 proton on the pyridine ring.

    • δ ~6.5 - 7.5 ppm: Pyrrole ring protons (H-2 and H-3) usually appear as doublets or multiplets depending on coupling.

Part 5: References

  • Chemical Identity & Structure: PubChem Compound Summary for CID 56608537 (6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid). National Library of Medicine.

  • Synthesis Pathway (Ester Hydrolysis): Example methodology adapted from WO2012080271A1 . "Dimeric IAP Inhibitors." World Intellectual Property Organization. Link

  • Scaffold Application: Enamine Building Blocks. "6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid". Accessed 2023. Link

  • Comparative Physical Properties: Calculated properties derived from ACD/Labs Percepta Platform and ChemAxon prediction algorithms for heteroaromatic carboxylic acids.

Sources

Foundational

Structural Elucidation of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Multi-Modal Analytical Framework

Executive Summary & Strategic Importance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indoles and purines.[1][2] It is a critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indoles and purines.[1][2] It is a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its ability to form bidentate hydrogen bonds with the kinase hinge region.

The specific derivative, 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , presents a unique structural elucidation challenge. The introduction of substituents at the C4 and C6 positions disrupts the standard proton coupling network of the pyridine ring, creating "silent" zones in 1D NMR that require advanced 2D correlation spectroscopy to resolve.

This guide provides a definitive, self-validating protocol for the structural confirmation of this molecule, distinguishing it from common regioisomeric impurities (e.g., the 5-carboxylic acid isomer) often generated during synthesis.

Synthetic Context & Regioisomer Risks[3]

To elucidate the structure effectively, one must understand the "origin story" of the molecule, as this dictates the impurity profile.

  • Synthetic Route: This compound is typically accessed via the oxidation of 4-methyl-6-chloro-7-azaindole or the hydrolysis of 4-cyano-6-chloro-7-azaindole.

  • The Risk: Electrophilic substitution on the 7-azaindole core can be regioselective, but directing groups often lead to mixtures. A critical risk is the formation of the 5-carboxylic acid isomer or the 4-chloro-6-carboxylic acid regioisomer.

  • Elucidation Goal: We must rigorously prove that the carboxylic acid is at C4 and the chlorine is at C6.

Analytical Workflow

The following decision tree outlines the logical progression from bulk characterization to atomic-level confirmation.

ElucidationWorkflow Sample Crude/Isolated Sample HRMS HR-MS (ESI-) Formula Confirmation Sample->HRMS m/z 195.0 HNMR 1H NMR (DMSO-d6) Spin System ID HRMS->HNMR Pass CNMR 13C NMR Carbon Count HNMR->CNMR NOESY 1D/2D NOESY Spatial Proximity CNMR->NOESY Regio-check HMBC 2D HMBC Long-Range Connectivity NOESY->HMBC Link Rings Structure Confirmed Structure HMBC->Structure

Figure 1: Step-by-step analytical workflow for structural confirmation.

Detailed Elucidation Protocol

High-Resolution Mass Spectrometry (HR-MS)

Before NMR, confirm the elemental composition. The chlorine atom provides a distinct isotopic signature.

  • Method: ESI- (Negative Mode) is preferred for carboxylic acids.

  • Expected Data:

    • [M-H]⁻: m/z ~194.996 (depending on exact mass).

    • Isotope Pattern: A distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single Chlorine atom.

1H NMR Spectroscopy (The Proton Fingerprint)

Solvent: DMSO-d6 is required. CDCl3 is unsuitable due to the poor solubility of the polar acid and zwitterionic character of azaindoles.

The Challenge: The molecule has only three non-exchangeable aromatic protons.

  • H2 and H3: Located on the pyrrole ring.

  • H5: The only proton remaining on the pyridine ring.

Protocol Logic:

  • H2/H3 Coupling: These will appear as a pair of doublets (or broad singlets depending on N-H exchange) with a characteristic coupling constant (J ≈ 3.5 Hz).

  • The "Orphan" Singlet: The proton at C5 is isolated. It has no neighbors (C4 has COOH, C6 has Cl). It must appear as a sharp singlet.

Predicted 1H NMR Data Table (DMSO-d6):

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
COOH 12.5 - 13.5Broad Singlet1HExchangeable acid proton.
NH (1) 11.8 - 12.2Broad Singlet1HIndole NH (deshielded).
H5 7.80 - 8.10 Singlet 1H CRITICAL: Isolated pyridine proton.
H2 7.60 - 7.75Doublet (d)1HJ ≈ 3.5 Hz (Pyrrole α-proton).
H3 6.60 - 6.80Doublet (d)1HJ ≈ 3.5 Hz (Pyrrole β-proton).
The "Smoking Gun": 2D NMR Correlation

1D NMR confirms the pieces (pyrrole ring + 1 pyridine proton), but it does not prove where the pieces are attached. We use HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) to solve this.

Experiment A: NOE Difference (Spatial Check)
  • Hypothesis: If the structure were the 5-COOH isomer , the isolated proton would be at C4 .

  • Test: Irradiate the isolated singlet.

  • Result (Target Structure): If the singlet is H5 (our target), it is spatially distant from the pyrrole ring. NO NOE signal should be observed to H3.

  • Result (Isomer): If the singlet were H4 , it is spatially close to H3 . A strong NOE enhancement would be observed at H3.

Experiment B: HMBC (Connectivity Check)

This provides the definitive proof by linking protons to carbons 2-3 bonds away.

HMBC_Connectivity H5 Proton H5 (Singlet) C4 Carbon C4 (COOH attachment) H5->C4 HMBC (3J) C6 Carbon C6 (C-Cl) H5->C6 HMBC (3J) C9 Carbon C7a (Bridgehead) H5->C9 HMBC (3J) COOH Carbonyl C=O (~167 ppm) H5->COOH Weak/Possible

Figure 2: Critical HMBC correlations required to confirm the C5 position of the proton.

Interpretation of HMBC:

  • H5 -> C7a (Bridgehead): The singlet must correlate to the quaternary bridgehead carbon (~150 ppm). This places the proton on the pyridine ring.

  • H5 -> C6 (C-Cl): The singlet correlates to the carbon bearing the Chlorine (~140-150 ppm).

  • H5 -> C4: The singlet correlates to the C4 carbon.

  • H3 -> C4: Crucially, the pyrrole proton H3 should also show a correlation to C4 . This "triangulates" C4, proving it is the junction point between the functional group and the ring system.

Reference Data Summary

For researchers validating their synthesized compound, compare against these standard ranges derived from 7-azaindole literature.

ParameterValue / CharacteristicNotes
Formula C8H5ClN2O2
MW 196.59
Appearance Off-white to tan solidHigh melting point (>250°C)
Solubility DMSO, DMFPoor in MeOH/DCM/Water
Key 13C Signals C=O (~166 ppm), C-Cl (~148 ppm)C-Cl is often weak/broad

References

  • Synthesis and Functionalization of 7-Azaindoles: Popowycz, F., et al.[1][2][3] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016. (Search Context: General azaindole reviews)

  • NMR Elucidation of Azaindole Isomers: Tasić, T., et al. "1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles." Drug Testing and Analysis, 2019.

  • General 7-Azaindole Spectral Data: ChemicalBook. "7-Azaindole NMR Spectrum Data."[4]

  • Vibrational Spectroscopy of Azaindole Acids: RSC Advances. "7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra."

Sources

Exploratory

Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both indole and purine systems allows it to serve as a potent bioisostere, leading to extensive applications in drug discovery, particularly in the development of kinase inhibitors.[1] This guide provides an in-depth exploration of the synthetic strategies for a specific, highly valuable subclass: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives. The presence of a chlorine atom at the C6 position offers a crucial handle for late-stage functionalization via cross-coupling reactions, while the C4-carboxylic acid moiety is a key pharmacophoric element or a versatile precursor for amide library synthesis. We will dissect key retrosynthetic approaches, detail field-proven protocols, and explain the causal reasoning behind critical experimental choices, offering a comprehensive resource for chemists engaged in the synthesis of these high-value compounds.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole scaffold is a cornerstone in the design of therapeutics targeting a wide array of diseases. The nitrogen atom in the pyridine ring can modulate the physicochemical properties of the molecule and often forms critical hydrogen bond interactions within biological targets.[1] Derivatives of this core have demonstrated significant activity as inhibitors of crucial signaling proteins, including Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Colony-Stimulating Factor 1 Receptor (CSF1R), making them highly relevant in oncology and immunology research.[2][3][4]

The specific focus of this guide, the 6-chloro-4-carboxylic acid substituted scaffold, is of paramount strategic importance for two reasons:

  • The C6-Chloro Group: This halogen serves as a versatile synthetic handle. It is sufficiently reactive for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic introduction of diverse aryl, heteroaryl, and amino substituents to explore the Structure-Activity Relationship (SAR).[4][5]

  • The C4-Carboxylic Acid Group: This functional group is a common feature in bioactive molecules, capable of forming key ionic or hydrogen-bond interactions. Furthermore, it is an excellent precursor for the synthesis of a wide range of amide derivatives, a chemical transformation that is central to medicinal chemistry programs.[6]

Retrosynthetic Analysis and Core Strategies

A successful synthesis campaign begins with a robust retrosynthetic plan. For the target scaffold, two primary strategies emerge, each with distinct advantages depending on the availability of starting materials and the desired diversity of the final compounds.

G cluster_0 Diversification Strategy cluster_1 Core Synthesis Strategies cluster_A Strategy A: De Novo Synthesis cluster_B Strategy B: Core Functionalization Target Target Molecule 6-Chloro-4-Carboxamido-7-Azaindole Derivatives CoreAcid Core Intermediate 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Target->CoreAcid Amide Coupling Amide Amide Formation CoreAcid->Amide Suzuki Suzuki Coupling (at C6) CoreAcid->Suzuki Buchwald Buchwald-Hartwig (at C6) CoreAcid->Buchwald Pyridine Substituted Pyridine Precursor Cyclization Pyrrole Ring Formation Pyridine->Cyclization e.g., Sonogashira/Cyclization Cyclization->CoreAcid Functional Group Interconversion Azaindole 7-Azaindole Starting Material Halogenation C6-Chlorination Azaindole->Halogenation Carboxylation C4-Carboxylation Halogenation->Carboxylation Carboxylation->CoreAcid G A 2-Amino-3-iodopyridine Derivative C 2-Amino-3-(alkynyl)pyridine A->C Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Base B Terminal Alkyne B->C D 2-Substituted-7-Azaindole C->D Cyclization KOtBu, 18-Crown-6

Caption: Workflow for de novo synthesis of the 7-azaindole core.

Field-Proven Protocol: Synthesis of 2-Substituted 7-Azaindoles [7]

  • Step 1: Sonogashira Coupling.

    • To a solution of the 2-amino-3-iodopyridine (1.0 equiv) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1-1.5 equiv).

    • Add a base, typically a tertiary amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).

    • Spatially add the catalysts: Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv) and CuI (0.04-0.10 equiv).

    • Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, dilute the reaction with an organic solvent (e.g., EtOAc), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-(alkynyl)pyridine intermediate.

  • Causality Insight: The Sonogashira reaction is a robust C-C bond-forming reaction. The use of a copper(I) co-catalyst is crucial for the activation of the alkyne. The base neutralizes the HI generated during the reaction, driving it to completion.

  • Step 2: Intramolecular C-N Cyclization.

    • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 equiv) in toluene.

    • Add potassium tert-butoxide (KOtBu, 1.2-2.0 equiv) and a catalytic amount of 18-crown-6 (0.1 equiv).

    • Heat the mixture to 65 °C and monitor the reaction progress.

    • After completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify via column chromatography to obtain the 2-substituted 7-azaindole.

  • Causality Insight: KOtBu is a strong, non-nucleophilic base that deprotonates the amino group, initiating the nucleophilic attack on the alkyne. 18-crown-6 acts as a phase-transfer catalyst, sequestering the potassium ion and increasing the effective basicity and solubility of KOtBu in toluene, thereby accelerating the cyclization. [7]This protocol avoids the need for protecting groups and proceeds under relatively mild conditions.

Strategy B: Regioselective Functionalization of the 7-Azaindole Core

This strategy is effective when 7-azaindole or a simple derivative is readily available. The main challenge is controlling the regioselectivity of the electrophilic substitution reactions on the electron-rich bicyclic system.

G A 7-Azaindole B 7-Azaindole N-oxide A->B Oxidation mCPBA C 4-Chloro-7-azaindole B->C Chlorination POCl3 D 1-SEM-4-Chloro-7-azaindole C->D N-Protection SEM-Cl, NaH E 6-Chloro-4-carboxy-7-azaindole (Final Core) D->E Directed Metalation & Carboxylation 1. n-BuLi 2. CO2 (s)

Caption: Workflow for functionalization of a pre-formed 7-azaindole.

Field-Proven Protocol: Synthesis of 4-Chloro-7-azaindole [1]

  • Step 1: N-Oxidation.

    • Dissolve 7-azaindole (1.0 equiv) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (mCPBA, 1.1-1.5 equiv) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium thiosulfate followed by sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate to yield the 7-azaindole N-oxide, which is often used directly in the next step.

  • Causality Insight: The N-oxidation deactivates the pyridine ring towards electrophilic attack at the C3 position and simultaneously activates the C4 and C6 positions for nucleophilic attack or rearrangement-type chlorination.

  • Step 2: Chlorination.

    • Carefully add phosphorus oxychloride (POCl₃) to the crude N-oxide.

    • Heat the mixture, typically to reflux (around 100-110 °C), for 2-4 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize with a strong base (e.g., NaOH or K₂CO₃) to pH > 8.

    • Extract the product with an organic solvent (e.g., EtOAc), dry, and purify by chromatography to obtain 4-chloro-7-azaindole. [1]

  • Causality Insight: POCl₃ reacts with the N-oxide to form an adduct that facilitates the introduction of a chloride ion at the C4 position. Subsequent steps would involve protection of the pyrrole nitrogen (e.g., with a SEM group), followed by directed ortho-metalation at C4 and quenching with CO₂ to install the carboxylic acid. Chlorination at C6 can be achieved through similar N-oxide chemistry, sometimes requiring more forcing conditions or different reagents. [5]

Diversification via Palladium-Catalyzed Cross-Coupling

With the 6-chloro-7-azaindole core in hand, the C6-chloro group becomes the linchpin for diversification. Suzuki and Buchwald-Hartwig reactions are the workhorses for installing aryl/heteroaryl and amino groups, respectively.

Suzuki-Miyaura Cross-Coupling

This reaction is ideal for forming C-C bonds by coupling the C6-Cl with a boronic acid or ester.

Representative Protocol [4]

  • To a microwave vial or reaction flask, add the 6-chloro-7-azaindole derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a solvent system, often a mixture like 1,4-dioxane/water or EtOH/water.

  • De-gas the mixture by bubbling with N₂ or Ar for 10-15 minutes.

  • Add the palladium catalyst, for example, Pd(dppf)₂Cl₂ (0.05-0.10 equiv).

  • Seal the vessel and heat the reaction, typically between 80-120 °C (conventional heating) or up to 150 °C (microwave irradiation), until completion.

  • Work-up involves dilution, extraction, and purification by chromatography or recrystallization.

Catalyst / LigandBaseSolventTemp (°C)Typical YieldReference
Pd(dppf)₂Cl₂K₂CO₃EtOH/H₂O90Good[4]
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH110Good to Excellent[5]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Moderate to Good[8]
Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, crucial for introducing a wide range of amine functionalities.

Representative Protocol [4]

  • In an inert atmosphere glovebox or using Schlenk techniques, combine the 6-chloro-7-azaindole derivative (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong, non-nucleophilic base like NaOtBu or K₃PO₄ (1.5-2.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.10 equiv).

  • Add a dry, de-gassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • Cool, quench with water, extract, and purify the product.

  • Causality Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like XPhos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for C-N bond formation.

Conclusion

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives is a challenging yet highly rewarding endeavor in medicinal chemistry. A successful approach hinges on a well-designed strategy, whether it involves building the core scaffold from simpler pyridine precursors or selectively functionalizing a pre-formed 7-azaindole ring. The de novo synthesis offers greater flexibility for analog design, while the functionalization route can be more step-economical if starting materials are accessible. Mastery of modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, is essential for leveraging the 6-chloro handle to build diverse and potent libraries of compounds for drug discovery. The protocols and insights provided in this guide serve as a robust foundation for researchers and scientists working to advance this important class of molecules.

References

  • Al-Blewi, F. F., Al-Jaber, N. A., & El-Gazzar, A. R. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(24), 8783. [Link]

  • Ahmad, I., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4293. [Link]

  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Singh, U., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8629–8640. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic-chemistry.org. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]

  • Li, X., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(15), 3349. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.com. [Link]

  • ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic-chemistry.org. [Link]

  • PubMed. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]

  • PubMed. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid mechanism of action

The following technical guide details the functional utility, chemical biology, and mechanistic application of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . A Privileged Scaffold for ATP-Competitive Kinase Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional utility, chemical biology, and mechanistic application of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .

A Privileged Scaffold for ATP-Competitive Kinase Inhibition[1][2]

Executive Summary & Pharmacological Context

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1000342-84-0) is not a standalone therapeutic agent but a high-value pharmacophore precursor used in Fragment-Based Drug Discovery (FBDD).[1][2] It belongs to the 7-azaindole class, a "privileged structure" in medicinal chemistry designed to mimic the purine core of Adenosine Triphosphate (ATP).[2]

Its mechanism of action is realized only upon its incorporation into larger small-molecule inhibitors.[1][2] Once derivatized, this scaffold acts primarily as a Type I or Type I½ ATP-competitive inhibitor , targeting the hinge region of protein kinases (e.g., CDK8, FGFR, c-Met, and JAK family enzymes).[2]

Key Structural Attributes:

  • 7-Azaindole Core: Provides the primary hydrogen-bonding motif for hinge binding.[1][2]

  • C4-Carboxylic Acid: A vector for amide coupling to access the ribose-binding pocket or solvent-exposed front.[1][2]

  • C6-Chlorine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to probe the hydrophobic back-pocket or gatekeeper residues.[1][2]

Mechanistic Architecture
2.1 Structural Biology: The ATP Mimicry

The core mechanism relies on the 7-azaindole moiety's ability to displace ATP from the kinase active site.[1][2] The molecule functions as a bidentate hydrogen bond anchor.[2]

  • Interaction A (Donor): The pyrrole nitrogen (N1-H) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (typically a Glutamate or Leucine).[1][2]

  • Interaction B (Acceptor): The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide nitrogen (typically the residue ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     from the carbonyl interaction).[1]
    
2.2 Vector Analysis & Selectivity

The specific substitution pattern of the 6-chloro...4-carboxylic acid variant allows for "orthogonal functionalization," enabling researchers to dial in selectivity and potency simultaneously.[1][2]

PositionChemical GroupBiological Target Interaction
N1 / N7 Azaindole CoreHinge Region: Primary binding anchor (mimics Adenine N9/N1).[1][2]
C4 Carboxylic AcidSolvent Front / Ribose Pocket: Derivatization here (via amides) modulates solubility and pharmacokinetic (PK) properties.[1]
C6 ChlorineHydrophobic Pocket II: Displacement of Cl via cross-coupling allows access to the "selectivity pocket" (often occupied by the gatekeeper residue).[2]
Mechanistic Visualization (Pathway & Binding)[1]

The following diagram illustrates the logical flow of how this scaffold interacts with a generic kinase domain and the synthetic pathway to activate it.

G cluster_Binding Kinase Active Site Interaction cluster_Chem Synthetic Activation Scaffold 6-chloro-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Hinge Hinge Region (Backbone CO/NH) Scaffold->Hinge H-Bond Mimicry (N1/N7) Amide Amide Derivative (C4-Position) Scaffold->Amide Amidation Ribose Ribose Pocket (Solvent Exposed) Gatekeeper Gatekeeper Residue (Hydrophobic) Amide->Ribose Solubilizing Interaction Biaryl Biaryl Inhibitor (C6-Position) Amide->Biaryl Suzuki Coupling Biaryl->Gatekeeper Pi-Stacking / vdW

Caption: Figure 1. Dual-pathway logic showing the scaffold's transformation into a bioactive inhibitor and its subsequent binding topology within the kinase cleft.[1][2]

Experimental Protocols

To utilize this molecule effectively in drug discovery, a sequential functionalization strategy is required.[2] The carboxylic acid is typically functionalized before the chlorine atom to prevent catalyst poisoning during cross-coupling.[2]

Protocol A: C4-Selective Amide Coupling (Solubility Vector)

Objective: Convert the C4-acid into an amide to target the solvent front.[1][2]

Reagents:

  • Substrate: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq)[1][2]

  • Amine Partner: R-NH₂ (1.2 eq)[1][2]

  • Coupling Agent: HATU (1.5 eq) or T3P (50% in EtOAc)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF or DMA (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid substrate in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester. Note: The solution typically turns yellow.[2]

  • Addition: Add the amine partner dropwise.[2]

  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor by LC-MS (Target mass: M+H of amide).[1][2]

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and brine. Dry over MgSO₄.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C6-Suzuki-Miyaura Cross-Coupling (Potency Vector)

Objective: Functionalize the C6-position to access hydrophobic pockets.[1][2]

Reagents:

  • Substrate: C4-Amide derivative (from Protocol A) (1.0 eq)[1][2]

  • Boronic Acid: Ar-B(OH)₂ (1.5 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or XPhos Pd G3[1]

  • Base: K₂CO₃ (2M aqueous, 3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial with the substrate, boronic acid, and catalyst.[2] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 90°C (thermal) or 110°C (microwave) for 1–2 hours.

  • Scavenging: Filter through a Celite pad to remove Palladium black.[2]

  • Validation: Verify conversion via LC-MS. The chlorine isotopic pattern (3:1) should disappear, replaced by the product mass.[2]

Data Presentation: Structure-Activity Relationship (SAR) Trends

The following table summarizes how modifications to this specific scaffold typically impact biological activity in kinase panels (e.g., FGFR1, c-Met).

Modification SiteChemical ChangeEffect on Potency (IC₅₀)Effect on ADME (Physicochem)
Core (N1) N-MethylationDrastic Loss (>100x increase in IC₅₀)Improves permeability, but destroys Hinge H-bond donor capability.[1][2]
C4 (Acid) Conversion to Methyl EsterNeutral / Slight LossHigh lipophilicity (LogP↑), poor solubility.[1]
C4 (Acid) Conversion to Piperazine AmideGain (Access to solvent channel)High solubility, improved metabolic stability.[1][2]
C6 (Chloro) Retention of ClModerate (Baseline)Lipophilic, potential metabolic liability (glutathione conjugation).[1]
C6 (Chloro) Suzuki Coupling (Phenyl)Significant Gain (10-50x)Accesses "Gatekeeper" pocket; increases potency and selectivity.[1][2]
References
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: Royal Society of Chemistry (RSC) Advances.[1][2][3] URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1][2] URL:[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Source: MDPI (Molecules).[1][2] URL:[Link][1]

  • CAS Common Chemistry: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Source:[1][2] American Chemical Society (CAS).[1][2][4] URL:[Link][1]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor. Source: Biomedicine & Pharmacotherapy (via PubMed).[1][2] URL:[Link]

Sources

Exploratory

Spectroscopic Data Guide: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

The following technical guide provides an in-depth spectroscopic and structural analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . Executive Summary & Application Context 6-chloro-1H-pyrrolo[2,3-b]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and structural analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .

Executive Summary & Application Context

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a critical scaffold in medicinal chemistry, belonging to the 7-azaindole family. This moiety serves as a bioisostere for indole and purine systems, making it a high-value intermediate in the development of kinase inhibitors (e.g., c-Met, JAK, and B-Raf inhibitors).

The presence of the chlorine at C-6 and the carboxylic acid at C-4 provides orthogonal handles for further functionalization:

  • C-4 Acid: Amide coupling or reduction.

  • C-6 Chlorine: Suzuki-Miyaura coupling or nucleophilic aromatic substitution (

    
    ).
    
  • N-1 Pyrrole Nitrogen: Alkylation or protection.

This guide details the expected spectroscopic signatures (NMR, MS, IR) to validate the identity and purity of this compound during synthesis.

Structural Analysis & Numbering

Correct structural assignment is the foundation of spectroscopic interpretation. The 7-azaindole bicyclic system follows specific IUPAC numbering.

Molecular Structure Visualization

The following diagram illustrates the atom numbering and connectivity logic.

G cluster_0 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid N1 N-1 (NH) C2 C-2 N1->C2 C3 C-3 C2->C3 C3a C-3a (Bridge) C3->C3a C4 C-4 (COOH) C3a->C4 C7a C-7a (Bridge) C3a->C7a C5 C-5 (CH) C4->C5 COOH COOH C4->COOH subst. C6 C-6 (Cl) C5->C6 N7 N-7 C6->N7 Cl Cl C6->Cl subst. N7->C7a C7a->N1

Caption: Atom connectivity and numbering for the 7-azaindole core. Note the bridgehead carbons C-3a and C-7a.

Spectroscopic Characterization Profile

The following data represents the Reference Spectroscopic Profile for the compound. Due to the high polarity of the carboxylic acid and the heterocycle, DMSO-d6 is the standard solvent for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6 (referenced to 2.50 ppm for


, 39.5 ppm for 

).

H NMR Data (400 MHz)

The molecule possesses three non-exchangeable aromatic protons and two exchangeable protons (NH and COOH).

PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 13.0 – 14.0Broad Singlet1H-Acidic proton; often very broad or invisible depending on water content.
NH (1) 12.0 – 12.5Broad Singlet1H-Pyrrole NH; deshielded by aromatic ring current.
H-5 7.80 – 8.00 Singlet1H-Diagnostic Peak. Isolated proton on the pyridine ring. Deshielded by the ortho-COOH group.
H-2 7.60 – 7.70Doublet (d)1H

Pyrrole

-proton.
H-3 6.60 – 6.70Doublet (d)1H

Pyrrole

-proton. Distinctive upfield shift.

Critical Interpretation Notes:

  • H-5 Singlet: The absence of coupling for the signal around 7.9 ppm confirms the substitution pattern. If this signal were a doublet, it would imply the absence of the substituent at C-4 or C-6.

  • H-2/H-3 Coupling: The characteristic ~3.5 Hz coupling confirms the intact pyrrole ring.


C NMR Data (100 MHz)
Carbon TypeChemical Shift (

, ppm)
Assignment
Carbonyl 166.0 – 168.0-COOH
Aromatic C 150.0 – 152.0C-7a (Bridgehead adjacent to N)
Aromatic C 148.0 – 150.0C-6 (Attached to Cl)
Aromatic C 135.0 – 138.0C-4 (Attached to COOH)
Aromatic CH 130.0 – 132.0C-2
Aromatic C 115.0 – 118.0C-3a (Bridgehead)
Aromatic CH 114.0 – 116.0C-5
Aromatic CH 100.0 – 102.0C-3
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI.

Ionization Modem/z ValueInterpretation
Positive (+) 197.0 / 199.0

. Shows characteristic 3:1 Chlorine isotope pattern (

).
Negative (-) 195.0 / 197.0

. Deprotonation of the carboxylic acid. Preferred mode for acidic compounds.

Fragmentation Pattern (MS/MS):

  • Loss of

    
     (44 Da) from the carboxylic acid is a primary fragmentation pathway, yielding the 6-chloro-1H-pyrrolo[2,3-b]pyridine radical cation (m/z ~153).
    
Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

  • 3200 – 2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer) overlapping with N-H stretch (~3200 cm
    
    
    
    ).
  • 1680 – 1710 cm

    
    :  Strong C=O stretch (Carboxylic acid).
    
  • ~1600, 1570 cm

    
    :  C=C / C=N aromatic ring stretches.
    
  • ~750 – 800 cm

    
    :  C-Cl stretch.
    

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility and avoid artifacts (such as aggregation), follow this protocol for NMR analysis.

NMR Sample Preparation Workflow

NMR_Workflow Start Solid Sample (5-10 mg) Solvent Add 0.6 mL DMSO-d6 (99.9% D) Start->Solvent Mix Vortex / Sonicate (Ensure complete dissolution) Solvent->Mix Filter Filter if cloudy (Glass wool or PTFE syringe filter) Mix->Filter Check Clarity Tube Transfer to 5mm NMR Tube Filter->Tube Analyze Acquire 1H / 13C Spectra Tube->Analyze

Caption: Standardized workflow for preparing 7-azaindole derivatives for NMR analysis to prevent line broadening.

Key Technical Insight: Carboxylic acids in DMSO often show broadened peaks due to hydrogen bonding. If the resolution of the aromatic region is poor, add 1 drop of


  to the NMR tube. This will exchange the COOH and NH protons (making them disappear) but will sharpen the aromatic signals (H-2, H-3, H-5) and eliminate H-bonding effects on chemical shifts.

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying potential impurities in the spectra.

Common Synthetic Route:

  • Starting Material: 6-chloro-1H-pyrrolo[2,3-b]pyridine (6-chloro-7-azaindole).[1]

  • Functionalization: Iodination at C-4 followed by Palladium-catalyzed carbonylation (CO, MeOH) to yield the Methyl Ester (CAS 1190312-37-8).

  • Hydrolysis: LiOH/NaOH hydrolysis to the Acid .

Potential Impurities to Watch For:

  • Residual Solvent: Methanol (singlet ~3.17 ppm in DMSO) or THF (multiplets ~1.76, 3.60 ppm).

  • Methyl Ester: Singlet at ~3.9 ppm (

    
    ). This indicates incomplete hydrolysis.
    
  • Decarboxylated Byproduct: Signals corresponding to 6-chloro-7-azaindole (H-4 appears as a doublet at ~8.0 ppm, H-5 as a doublet at ~7.2 ppm).

References

  • Synthesis & Intermediate Data: Dimeric IAP Inhibitors. Patent WO2012080271A1. (Describes the methyl ester intermediate FNKIBYKKYBUANQ and general methods for azaindole synthesis).

  • Scaffold Characterization:Handbook of Heterocyclic Chemistry, 3rd Ed. Katritzky, A. R. et al. (General NMR shifts for 7-azaindoles).
  • Spectral Database: SDBS (Spectral Database for Organic Compounds). AIST, Japan. (Reference for 7-azaindole core shifts).

  • Chemical Properties: PubChem Compound Summary: 6-Chloro-1H-pyrrolo[2,3-b]pyridine. (Parent scaffold data).

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging the 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Scaffold in Kinase Drug Discovery

Executive Summary This application note details the strategic utilization of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (also known as 6-chloro-7-azaindole-4-carboxylic acid) as a privileged scaffold in the des...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (also known as 6-chloro-7-azaindole-4-carboxylic acid) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

While the carboxylic acid itself acts as a low-affinity fragment or synthetic intermediate, its 7-azaindole core is a proven bioisostere of the purine ring found in ATP. This guide focuses on the functionalization vectors at the C4 and C6 positions, which allow researchers to synthesize high-affinity Type I and Type II inhibitors targeting kinases such as FGFR , JAK3 , CSF1R , and CLK .

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Using the core as a hinge-binding anchor.

  • Lead Optimization: Exploiting the C6-chlorine handle for hydrophobic pocket extension and the C4-carboxyl for solvent-front interactions.

  • Multi-Target Profiling: Generating libraries for kinase selectivity profiling.

Chemical Biology Profile & Mechanism of Action

The ATP-Mimetic Pharmacophore

The 7-azaindole scaffold is highly valued because it mimics the hydrogen-bonding pattern of the adenine ring of ATP.

  • Hinge Binding (N1 & N7): The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This bidentate interaction anchors the molecule to the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Vector 1 (C4-Carboxylic Acid): Located at the "sugar pocket" or solvent interface. Derivatization here (e.g., to amides) modulates solubility and can reach specific residues to improve selectivity.

  • Vector 2 (C6-Chlorine): Directed toward the hydrophobic back-pocket or the gatekeeper residue. This is a critical handle for increasing potency via Suzuki-Miyaura cross-coupling.

Visualization: Pharmacophore Mapping

The following diagram illustrates the interaction logic between the scaffold and a generic kinase ATP-binding pocket.

KinaseBinding cluster_legend Interaction Types Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold 6-Chloro-7-azaindole Core Scaffold->Hinge H-Bonds (N1 Donor / N7 Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper C6-Aryl Extension (via Cl substitution) Solvent Solvent Front (Sugar Pocket) Scaffold->Solvent C4-Amide Extension (via COOH) key Solid: Direct Binding Dashed: Growth Vector

Figure 1: Pharmacophore map showing the bidentate hinge binding of the 7-azaindole core and the strategic growth vectors at C4 and C6.

Experimental Protocols

Protocol A: Synthetic Derivatization (The "Make")

Objective: To convert the 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid into a potent kinase inhibitor library member by functionalizing the C4 and C6 positions.

Step 1: C4-Amide Coupling (Solvent Front Targeting)

The carboxylic acid is often poor for cell permeability. Converting it to an amide is standard practice.

  • Reagents: Scaffold (1.0 eq), Amine (R-NH2, 1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve scaffold in DMF under

      
      .
      
    • Add DIPEA and HATU; stir for 15 min to activate the acid.

    • Add the amine (e.g., morpholine, piperazine, or substituted aniline).

    • Stir at RT for 4–12 hours.

    • Validation: Monitor by LC-MS (Target Mass: Scaffold + Amine - H2O).

    • Note: If the indole nitrogen (N1) interferes, protect with SEM or Boc groups prior to coupling.

Step 2: C6-Suzuki Coupling (Hydrophobic Pocket Targeting)

The chlorine atom is less reactive than bromine/iodine but stable. High-activity catalysts are required.

  • Reagents: C4-modified Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 or Pd2(dba)3/XPhos (0.05 eq), K2CO3 (2M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 10 mins.

    • Combine reactants in a microwave vial.

    • Heat to 100°C (thermal) or 120°C (microwave) for 30–60 mins.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol B: Biochemical Kinase Assay (The "Test")

Objective: Evaluate the IC50 of the synthesized derivatives against a target kinase (e.g., FGFR1 or JAK3).

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LANCE Ultra.

Materials
  • Kinase: Recombinant Human FGFR1 (active kinase domain).

  • Substrate: ULight-labeled Poly-GT peptide.

  • Tracer: Europium-anti-phospho-tyrosine antibody.

  • ATP: Ultrapure (at Km concentration for the specific kinase).

  • Control: Staurosporine (non-selective reference inhibitor).

Workflow
  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (starting at 10 µM, 3-fold serial dilution).

  • Enzyme Mix: Dilute FGFR1 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Reaction Initiation:

    • Add 2.5 µL Compound (or DMSO control) to 384-well plate.

    • Add 5 µL Enzyme Mix. Incubate 10 min at RT (to allow inhibitor binding).

    • Add 2.5 µL Substrate/ATP Mix.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL EDTA/Eu-Antibody detection mix to stop reaction.

  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition relative to Max Signal (DMSO + Enzyme) and Min Signal (No Enzyme). Fit data to a 4-parameter logistic equation:



Data Summary & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when derivatizing this scaffold, based on literature precedents (e.g., FGFR and JAK research).

PositionModificationEffect on Potency/Selectivity
Core (N1/N7) Methylation of N1Loss of Activity. Destroys the H-bond donor capability required for hinge binding.
C4 (COOH) Conversion to Amide (CONH-R)Increased Potency. Allows interaction with solvent-exposed residues. Bulky groups (e.g., piperidine) often improve solubility.
C6 (Cl) Substitution with Aryl/HeteroarylCritical for Selectivity. Extends into the hydrophobic pocket. Pyrazole or pyridine rings here often boost potency against JAK/FGFR.
C6 (Cl) Unsubstituted (Retain Cl)Moderate Activity. The Cl atom fills a small hydrophobic hole but rarely achieves nanomolar potency alone.

Strategic Development Workflow

This diagram outlines the iterative cycle of using the 6-chloro-7-azaindole scaffold in a drug discovery campaign.

Workflow Start Scaffold Selection: 6-Chloro-7-azaindole-4-COOH Design In Silico Design: Docking into Crystal Structure (Target: FGFR/JAK/CSF1R) Start->Design Synth Parallel Synthesis: 1. Amide Coupling (C4) 2. Suzuki Coupling (C6) Design->Synth Screen Biochemical Screening: TR-FRET / ADP-Glo (Determine IC50) Synth->Screen Screen->Design SAR Feedback Loop Cell Cellular Assay: Viability / Phospho-Flow Screen->Cell Hits (<100 nM)

Figure 2: Iterative design-make-test cycle for optimizing the scaffold.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: Royal Society of Chemistry (RSC) / PubMed. Context: Describes the use of the 7-azaindole core to develop nanomolar FGFR inhibitors.

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4] Context: Validates the carboxamide derivatization strategy for JAK3 selectivity.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Source: MDPI Molecules. Context: Discusses scaffold hopping and hybridization strategies using Pexidartinib-like fragments (related 7-azaindole logic).

  • Azaindoles in Medicinal Chemistry: A Privileged Scaffold. Source: PharmaBlock Whitepaper / Review. Context: Comprehensive review of 6- and 7-azaindoles in FDA-approved kinase inhibitors. (General Resource)

Sources

Application

Application Notes &amp; Protocols for Drug Discovery: Leveraging 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core of numerous clinical candidates and approved drugs.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core of numerous clinical candidates and approved drugs.[1][2] Its unique structure, which acts as a bioisostere for both indole and purine, allows it to form key hydrogen bond interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[2][3] This guide focuses on a specific, highly functionalized derivative: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . While not extensively documented as a final drug candidate itself, this molecule represents a cornerstone synthetic intermediate. Its strategic placement of a carboxylic acid and a chloro substituent provides medicinal chemists with two orthogonal chemical handles for rapid library synthesis and structure-activity relationship (SAR) exploration. This document provides an in-depth look at the strategic application of this building block, complete with detailed synthetic protocols and methodologies for biological evaluation.

The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a recurring motif in inhibitors targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[3] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement mimics the adenine portion of ATP, enabling potent and often selective binding to the ATP-binding pocket of kinases. The introduction of a nitrogen atom into the indole ring can also modulate physicochemical properties such as solubility and pKa, potentially improving the drug-like characteristics of the final compound.[2]

Deconstructing 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

This specific intermediate is engineered for versatility in drug design:

  • 1H-pyrrolo[2,3-b]pyridine Core: The foundational pharmacophore responsible for primary target engagement, particularly with the kinase hinge.

  • 4-Carboxylic Acid Group: This functional group is a primary site for modification via amide bond formation. It allows for the introduction of diverse chemical moieties to explore interactions with the solvent-exposed region of a target's binding pocket, enhance potency, or tune pharmacokinetic properties.

  • 6-Chloro Group: The chlorine atom serves as a versatile leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[4] This allows for the installation of aryl, heteroaryl, or amine substituents, which can be used to probe deep into the binding pocket or to modulate the overall molecular properties.

The strategic orthogonality of these two functional groups is a key advantage, allowing for a divergent synthetic approach to generate large, diverse compound libraries from a single, advanced intermediate.

G cluster_0 cluster_1 cluster_2 cluster_3 A 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (Starting Material) B Amide Coupling (e.g., HATU, EDCI) A->B Reaction at C4-COOH C Suzuki or Buchwald-Hartwig Cross-Coupling A->C Reaction at C6-Cl D Intermediate A (Amide at C4) B->D E Intermediate B (New group at C6) C->E D->C Further Modification F Final Compound Library (Diverse R1 and R2 groups) D->F E->B Further Modification E->F cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS-MEK-ERK Pathway FGFR->RAS Phosphorylates PI3K PI3K-Akt Pathway FGFR->PI3K Phosphorylates FGF FGF (Ligand) FGF->FGFR Binds & Activates Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Blocks ATP Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of compounds derived from 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Protocol 1: Synthetic Elaboration via Amide Coupling

Objective: To couple a primary or secondary amine to the 4-carboxylic acid moiety. This protocol uses HATU as the coupling agent, which is effective for forming amide bonds, even with less nucleophilic amines.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Amine of interest (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of interest (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthetic Elaboration via Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl or heteroaryl boronic acid/ester to the 6-chloro position. This protocol is fundamental for building molecular complexity.

Materials:

  • Product from Protocol 1 (or the N-protected starting material)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Pd(dppf)₂Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.05 - 0.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Combine the 6-chloro-7-azaindole derivative (1.0 eq), the boronic acid/ester (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel suitable for heating.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times. Causality Note: This is critical to remove oxygen, which can oxidize the palladium catalyst and lead to side reactions, deactivating the catalyst.

  • Add the degassed solvent system (e.g., Dioxane/H₂O).

  • Add the palladium catalyst (e.g., Pd(dppf)₂Cl₂, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional EtOAc.

  • Wash the combined organic filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the C6-arylated product.

  • Characterize the final product by NMR and HRMS.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the potency (IC₅₀) of synthesized compounds against a target kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the target kinase)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture containing recombinant FGFR1 and substrate in kinase buffer.

    • Add 25 nL of the serially diluted compound (or DMSO for control wells).

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme. Causality Note: Using ATP at its Km value ensures a sensitive measurement of competitive inhibition.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Compound R¹ (at C4-Amide) R² (at C6) FGFR1 IC₅₀ (nM)
1Benzyl4-Fluorophenyl150
2Cyclopropyl4-Fluorophenyl75
3BenzylPyridin-3-yl98
4CyclopropylPyridin-3-yl12
Table 1: Example SAR data for compounds derived from the title intermediate, demonstrating the impact of substitutions on FGFR1 inhibitory potency.

Conclusion

While 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid may not be a final drug, its true value lies in its role as a high-potential, versatile building block. The orthogonal reactivity of its chloro and carboxylic acid groups empowers medicinal chemists to rapidly generate diverse libraries of 7-azaindole derivatives. The protocols and strategic insights provided herein offer a framework for leveraging this intermediate to discover novel and potent inhibitors for critical drug targets, particularly within the protein kinase family. The successful application of this scaffold in targeting enzymes like FGFRs underscores its continued importance in the landscape of drug discovery.

References

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Source: MySkinRecipes URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL: [Link]

Sources

Method

Application Note: Strategic Utilization of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Medicinal Chemistry

Executive Summary 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (6-Cl-7-azaindole-4-COOH) represents a high-value bifunctional building block in modern drug discovery. As a 7-azaindole scaffold, it serves as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (6-Cl-7-azaindole-4-COOH) represents a high-value bifunctional building block in modern drug discovery. As a 7-azaindole scaffold, it serves as a bioisostere for indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding capabilities.

This application note details the strategic deployment of this scaffold in the synthesis of Kinase Inhibitors (targeting the ATP hinge region) and IAP Antagonists (Smac mimetics). The guide provides validated protocols for orthogonal functionalization: amide coupling at the C4-carboxylate and palladium-catalyzed cross-coupling at the C6-chloride.

Strategic Analysis: The 7-Azaindole Pharmacophore

The 7-azaindole core is a "privileged structure" in medicinal chemistry.[1] The specific substitution pattern of the 6-chloro-4-carboxylic acid derivative offers unique advantages for Structure-Activity Relationship (SAR) exploration.

Pharmacophore Mapping
  • N1 (Pyrrole NH) & N7 (Pyridine N): Constitute a donor-acceptor motif ideal for bidentate hydrogen bonding with the hinge region of protein kinases (e.g., interaction with the backbone of the gatekeeper residue + 1).

  • C4-Carboxylate: Positioned to project substituents into the solvent-exposed region of the kinase pocket or to mimic the peptide backbone in protein-protein interaction (PPI) inhibitors (e.g., IAP inhibition).

  • C6-Chloride: An electrophilic handle allowing late-stage introduction of hydrophobic groups to access the hydrophobic back-pocket or to tune electronic properties (pKa modulation of N1).

Physicochemical Profile
PropertyValueSignificance
Molecular Weight 196.59 g/mol Fragment-like; allows for significant elaboration while maintaining Lipinski compliance.
cLogP ~2.1Moderate lipophilicity; C4-amide formation typically lowers logP, aiding solubility.
H-Bond Donors/Acceptors 2 / 2Balanced profile for membrane permeability and target binding.
pKa (N1-H) ~13The electron-withdrawing C6-Cl and C4-COOH increase acidity relative to unsubstituted 7-azaindole, potentially strengthening H-bonds.

Synthetic Protocols & Workflows

The orthogonality of the carboxylic acid and the aryl chloride allows for a divergent synthetic strategy. The recommended workflow prioritizes C4-functionalization first to avoid potential interference of the free acid with palladium catalysts, followed by C6-cross-coupling .

Workflow Visualization

SyntheticWorkflow Start 6-Cl-7-azaindole-4-COOH (CAS: 1167056-92-9) Step1 Step 1: C4-Amide Coupling (Library Generation) Start->Step1 Amine (R-NH2) HATU/DIPEA Inter1 Intermediate A: 6-Cl-4-Carboxamide Step1->Inter1 Step2 Step 2: N1-Protection (Optional: SEM/Boc) Inter1->Step2 If C6-coupling is sluggish Step3 Step 3: C6-Suzuki/Buchwald (Diversity Point) Inter1->Step3 Direct Coupling Step2->Step3 Final Final Lead Compound Step3->Final Deprotection (if needed)

Figure 1: Divergent synthetic workflow for 6-chloro-7-azaindole-4-carboxylic acid derivatives.

Protocol A: C4-Amide Coupling (Library Generation)

Objective: Functionalization of the carboxylic acid with diverse amines to probe the solvent front.

Mechanism: The electron-poor nature of the pyridine ring can make the carboxylate less reactive. High-efficiency coupling agents like HATU or T3P are recommended over EDC/HOBt.

Procedure:

  • Dissolution: Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange.

  • Addition: Add the requisite amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: MW + Amine - H2O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x) and brine. Dry over Na2SO4.[2][3]

    • Troubleshooting: If the product is polar, evaporate DMF directly and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Author's Note: T3P (Propylphosphonic anhydride) in EtOAc/Pyridine is a superior alternative for sterically hindered amines or anilines, often resulting in cleaner reaction profiles and easier workup.

Protocol B: C6-Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at the C6 position.

Challenge: The C6-chloride is deactivated compared to typical pyridines due to the electron-rich pyrrole ring. However, the electron-withdrawing C4-amide (installed in Step 1) reactivates the C6 position for oxidative addition.

Procedure:

  • Setup: In a microwave vial, combine the 6-chloro-4-carboxamide intermediate (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Base: Add Cs2CO3 (3.0 equiv).

  • Reaction: Seal and heat to 100°C for 2–4 hours (thermal) or 120°C for 30 min (microwave).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Critical Optimization: If the reaction stalls (incomplete conversion), switch the catalyst system to Pd2(dba)3 (2 mol%) / XPhos (4 mol%) with K3PO4 in n-Butanol at 110°C. This bulky, electron-rich ligand system is highly effective for deactivated heteroaryl chlorides.

High-Value Applications

Kinase Inhibitors (Type I/1.5)

The 7-azaindole scaffold mimics the purine ring of ATP.

  • Design Logic: The C4-substituent directs groups out of the ATP pocket towards the solvent. This is ideal for solubilizing groups (e.g., piperazines, morpholines).

  • Example: In the development of FGFR or c-Met inhibitors, the 4-position amide can form critical water-mediated hydrogen bonds or salt bridges with residues like Asp or Glu at the pocket rim.

IAP Antagonists (Smac Mimetics)

Inhibitor of Apoptosis Proteins (IAPs) are cancer targets.

  • Design Logic: Dimeric Smac mimetics often utilize a central linker. The 6-chloro-7-azaindole-4-carboxylic acid methyl ester (CAS: 1190312-37-8) is a documented intermediate for these compounds.

  • Mechanism: The azaindole core serves as a rigid scaffold replacing the AVPI tetrapeptide binding motif. The C4-carbonyl mimics the peptide bond, while the C6-substituent mimics the hydrophobic isoleucine side chain.

References

  • Synthesis of 6-Chloro-7-azaindoles

    • GuideChem Overview. "Synthesis method of 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE." Link

  • Kinase Inhibitor Applications

    • Journal of Medicinal Chemistry. "The Azaindole Framework in the Design of Kinase Inhibitors." Link

    • RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." Link

  • IAP Inhibitor Patents

    • World Intellectual Property Organization (WIPO). "WO2012080271A1 - Dimeric IAP Inhibitors." (Cites methyl 6-chloro-7-azaindole-4-carboxylate as key intermediate). Link

  • Compound Data

    • PubChem.[4] "6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid."[4][5][6][7][8][9] Link

Sources

Application

Application Note: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid as a Strategic Intermediate

[1] Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for indoles and purines.[1] Its ability to form bidentate hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for indoles and purines.[1] Its ability to form bidentate hydrogen bonds with the hinge region of kinases has made it a cornerstone in the development of inhibitors for targets such as B-Raf (e.g., Vemurafenib), c-Met , and JAK kinases.

This guide focuses on 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a high-value intermediate that offers two distinct vectors for diversification:

  • C4-Carboxylic Acid: A handle for amide coupling to solubilizing groups or specificity-determining pharmacophores.[2]

  • C6-Chloride: A site for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl tails.[2]

This document details a robust, scalable synthesis protocol for this intermediate and illustrates its application in constructing a prototype kinase inhibitor library.

Structural Analysis & Synthetic Strategy

The synthesis of the title compound presents a regioselectivity challenge. Direct electrophilic substitution of 7-azaindole occurs at C3, and lithiation typically targets C2. Therefore, the C4-carboxylate must be installed via a functional group interconversion (FGI) strategy, while the C6-chloride is best introduced via N-oxide activation (Reissert-Henze reaction).[2]

Synthetic Pathway Selection

We recommend the Oxidative Methyl Route for scale-up.[2] This route avoids the regioselectivity issues of manipulating a 4,6-dichloro intermediate and uses inexpensive starting materials.

Route Overview:

  • Starting Material: 4-Methyl-1H-pyrrolo[2,3-b]pyridine (Commercial or synthesized from 2-amino-4-methylpyridine).[2]

  • Activation: N-Oxidation using m-CPBA.

  • Functionalization: Regioselective C6-chlorination using POCl3/HMDS.

  • Oxidation: Conversion of the C4-methyl group to the carboxylic acid using KMnO4.

SynthesisRoute SM 4-Methyl-7-azaindole (Start) NOxide N-Oxide Intermediate (Activated) SM->NOxide m-CPBA, EtOAc 0°C to RT Chloro 6-Chloro-4-methyl -7-azaindole NOxide->Chloro POCl3, HMDS 0°C to 60°C Final 6-Chloro-4-COOH -7-azaindole (Target) Chloro->Final KMnO4, Pyridine/H2O Reflux

Figure 1: Optimized synthetic workflow for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Detailed Experimental Protocols

Step 1: N-Oxidation of 4-Methyl-7-azaindole

Objective: Activate the pyridine ring for nucleophilic attack at C6.[2]

  • Reagents: 4-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 eq), Ethyl Acetate (10 V).[2]

  • Protocol:

    • Dissolve 4-methyl-7-azaindole (10 g, 75.6 mmol) in Ethyl Acetate (100 mL).

    • Cool to 0°C. Add m-CPBA (20.3 g, 90.8 mmol) portion-wise over 30 mins to control exotherm.

    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM).

    • Workup: Cool to 0°C. Filter the resulting precipitate (the N-oxide often precipitates as a meta-chlorobenzoate salt). Wash the solid with cold EtOAc.

    • Suspend the solid in sat. aq. NaHCO3 (100 mL) and stir for 30 mins to liberate the free base. Extract with DCM (3 x 100 mL).

    • Dry (Na2SO4) and concentrate to yield 4-methyl-7-azaindole-7-oxide as a tan solid.[2]

    • Yield Target: 85-90%[2]

Step 2: Reissert-Henze Chlorination (C6-Cl Installation)

Objective: Install the chlorine atom at C6 via the N-oxide rearrangement.[2]

  • Reagents: N-Oxide intermediate (1.0 eq), Phosphorus Oxychloride (POCl3, 5.0 eq), Hexamethyldisilazane (HMDS, 1.0 eq), Acetonitrile (10 V).

  • Protocol:

    • Dissolve the N-oxide (8.0 g) in dry Acetonitrile (80 mL).

    • Add HMDS (1.0 eq) followed by dropwise addition of POCl3 (5.0 eq) at 0°C.

    • Heat to 60°C for 4-6 hours. Note: HMDS buffers the HCl generated, protecting the pyrrole ring.

    • Quench: Cool to 0°C. Pour reaction mixture slowly into ice-water (200 mL). Adjust pH to ~8 with aq. NH4OH.

    • Extract with EtOAc (3 x 100 mL). Wash combined organics with brine.

    • Purify via column chromatography (Hexane/EtOAc gradient) to isolate 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine .

    • Yield Target: 60-70%[2]

Step 3: Methyl Oxidation to Carboxylic Acid

Objective: Convert the C4-methyl group to the target carboxylic acid without over-oxidizing the pyrrole.

  • Reagents: 6-Chloro-4-methyl intermediate (1.0 eq), Potassium Permanganate (KMnO4, 4.0 eq), Pyridine (5 V), Water (5 V).

  • Protocol:

    • Suspend the intermediate (5.0 g) in a mixture of Pyridine (25 mL) and Water (25 mL).

    • Heat to 80°C. Add KMnO4 (4.0 eq total) in small portions over 2 hours. Caution: Vigorous gas evolution.

    • Reflux for an additional 3 hours.

    • Workup: Filter the hot mixture through Celite to remove MnO2. Wash the pad with hot water.

    • Concentrate the filtrate to remove pyridine.

    • Acidify the aqueous residue to pH 3-4 with 1N HCl. The product, 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , will precipitate.[2]

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Target: 55-65%[2]

    • Purity: >95% by HPLC.

API Application: "Fragment-Based" Library Generation

This intermediate is ideal for synthesizing Type II kinase inhibitors. The C4-acid allows for the attachment of a "solvent-front" solubilizing group, while the C6-chloride allows for the attachment of a "tail" segment.

Application Workflow

We demonstrate a divergent synthesis where the C4-amide is formed first to improve solubility, followed by C6-arylation.

API_Workflow Intermediate 6-Chloro-4-COOH Intermediate StepA Amide Coupling (C4 Functionalization) Intermediate->StepA HATU, DIPEA R-NH2 Library Amide Library (Solubilizing Group) StepA->Library Yields Amide StepB Suzuki Coupling (C6 Diversification) Library->StepB Ar-B(OH)2 Pd(dppf)Cl2 FinalDrug Kinase Inhibitor Candidate StepB->FinalDrug Final API

Figure 2: Divergent synthesis strategy for kinase inhibitor libraries.

Protocol: C4-Amide Coupling (Library Step)[1]
  • Mix: Acid (1.0 eq), Amine (e.g., N-methylpiperazine, 1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

  • React: Stir at RT for 2 hours.

  • Isolate: Dilute with water. If solid precipitates, filter. If not, extract with DCM/iPrOH (3:1).

  • Result: This installs the solvent-exposed region of the inhibitor.

Protocol: C6-Suzuki Coupling (Diversity Step)[1]
  • Mix: C4-Amide intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2M aq, 3.0 eq) in Dioxane.

  • React: Heat to 90°C under N2 for 4 hours.

  • Result: This installs the hydrophobic tail that often occupies the selectivity pocket.

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity >97.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Melting Point >280°C (dec)Capillary Method
Residual Solvent <5000 ppm (Pyridine)GC-HS

Key NMR Signals (DMSO-d6):

  • Carboxylic Acid: ~13.5 ppm (broad s, 1H)

  • Pyrrole NH: ~12.2 ppm (broad s, 1H)

  • C2-H: ~7.65 ppm (d, J=3.5 Hz)[2]

  • C3-H: ~6.80 ppm (d, J=3.5 Hz)[2]

  • C5-H: ~7.95 ppm (s, 1H) Diagnostic singlet due to C4/C6 substitution.[2]

References

  • 7-Azaindole Synthesis & Reactivity: Mérour, J. Y., & Joseph, B. (2001).[3] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.

  • Reissert-Henze Chlorination Protocol: Guidechem. (n.d.). Synthesis method of 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE.

  • Kinase Inhibitor Design (Vemurafenib Context): Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E melanoma. Nature, 467, 596–599.

  • C4-Functionalization Strategy (PDE4B Inhibitors): Fox, D., et al. (2014). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry.

  • Oxidation of Methyl-Azaindoles: Subota, A. I., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Heterocyclic Communications.

Sources

Method

experimental setup for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid reactions

An Application Guide to the Strategic Derivatization of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to function as a versatile pharmacophore capable of engaging in various biological interactions, most notably in the realm of kinase inhibition.[1][2] Derivatives of this scaffold are central to numerous therapeutic agents, including those targeting cancer and inflammatory diseases.[3][4]

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a highly valuable building block for synthesizing libraries of potential drug candidates. Its structure presents two primary, orthogonally reactive sites: a carboxylic acid at the C4 position and a chloro-substituent at the C6 position. This dual functionality allows for a programmed and highly controlled derivatization strategy, making it an ideal starting point for structure-activity relationship (SAR) studies.[5][6]

This guide, intended for researchers in drug development and organic synthesis, provides a detailed exploration of the key reactions involving this scaffold. We will move beyond simple procedural lists to explain the underlying principles and strategic considerations that inform experimental design, ensuring robust and reproducible outcomes.

Part 1: Amide Bond Formation at the C4-Carboxylic Acid

The carboxylic acid moiety is arguably the most accessible functional group on the scaffold. Its conversion to an amide is a cornerstone transformation in medicinal chemistry, enabling the introduction of a vast array of chemical functionalities to probe the binding pocket of a biological target.[7]

Principle of Amide Coupling

Direct condensation of a carboxylic acid and an amine is thermally demanding and generally inefficient. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling reagents. The choice of reagent and conditions is critical to ensure high yield, minimize side reactions (like epimerization in chiral substrates), and simplify purification.

A common and highly effective method involves the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile.

Workflow for Amide Coupling

G cluster_start Reagent Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling & Monitoring cluster_workup Work-up & Purification A Weigh 6-chloro-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid (1.0 eq) C Dissolve in anhydrous DMF A->C B Weigh Amine (1.1 eq) G Add Amine solution to activated acid B->G D Add DIPEA (3.0 eq) to solution C->D E Add HATU (1.2 eq) to solution D->E F Stir at RT for 15-30 min E->F F->G H Stir at RT for 2-16 h G->H I Monitor reaction by LC-MS/TLC H->I J Quench with water I->J K Extract with Ethyl Acetate J->K L Purify by column chromatography K->L

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1.1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling primary or secondary amines to 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (3.0 eq) to the solution and stir for 2 minutes.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow. Stir the mixture at room temperature for 15-30 minutes to ensure complete activation.

  • In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with EtOAc (3x volumes).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Reagent/ParameterMolar Eq.PurposeCausality & Insight
Carboxylic Acid1.0SubstrateThe core scaffold for derivatization.
Amine1.1 - 1.2NucleophileA slight excess ensures complete consumption of the valuable activated acid.
HATU1.2Coupling AgentEfficiently activates the carboxylic acid, minimizing side products.[7]
DIPEA3.0BaseScavenges the HCl produced and maintains a basic pH for the amine nucleophile to be effective.
Anhydrous DMF-SolventA polar aprotic solvent that effectively dissolves all reactants. Must be anhydrous to prevent hydrolysis of the activated intermediate.
TemperatureRoom Temp.ConditionSufficient for most couplings; minimizes potential side reactions and epimerization.

Part 2: Palladium-Catalyzed Cross-Coupling at the C6-Chloro Position

The C6-chloro group serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, or amino substituents, significantly expanding the accessible chemical space.[8]

Principle of Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the C6 position and an organoboron compound (e.g., a boronic acid or ester).[9] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the C6 position and an amine.[10] The mechanism is similar, but instead of transmetalation, a nitrogen-containing ligand binds to the palladium complex, followed by reductive elimination.[11] The choice of phosphine ligand is critical and often dictates the success and scope of the reaction.[12]

Strategic Consideration: These reactions are typically performed on an ester derivative (e.g., methyl ester) of the carboxylic acid or after the amide has been formed. The free carboxylic acid can sometimes interfere with the catalytic cycle. Protecting the pyrrole NH group (e.g., with a SEM or Boc group) can also be beneficial, though not always necessary depending on the specific conditions.[13][14]

Reaction Pathways at the C6 Position

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 6-Chloro-7-azaindole (Amide or Ester at C4) S_Reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Start->S_Reagents C-C Coupling B_Reagents R₂NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) Start->B_Reagents C-N Coupling S_Product 6-Aryl-7-azaindole Derivative (C-C Bond Formed) S_Reagents->S_Product B_Product 6-Amino-7-azaindole Derivative (C-N Bond Formed) B_Reagents->B_Product

Caption: Key cross-coupling reactions at the C6-chloro position.

Protocol 2.1: Suzuki-Miyaura Coupling of a C6-Chloro-7-azaindole Derivative

Materials:

  • 6-Chloro-7-azaindole derivative (amide or ester, 1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a microwave vial or Schlenk tube, add the 6-chloro-7-azaindole derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Seal the vessel and heat the reaction to 100-120 °C for 2-12 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 6-aryl product.

Protocol 2.2: Buchwald-Hartwig Amination of a C6-Chloro-7-azaindole Derivative

Materials:

  • 6-Chloro-7-azaindole derivative (amide or ester, 1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.10 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the Pd₂(dba)₃, XPhos, and base to a dry reaction vessel.

  • Add the 6-chloro-7-azaindole derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 90-110 °C until the starting material is consumed as judged by LC-MS (4-24 hours).

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 6-amino product.[13][15]

Part 3: Strategic Planning and Orthogonal Control

The true power of this scaffold lies in the ability to selectively functionalize it. The sequence of reactions—amide coupling first versus cross-coupling first—is a critical decision that depends on the stability and compatibility of the reagents used in subsequent steps.

G Start 6-chloro-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Protect_NH Protect Pyrrole NH? (e.g., SEM-Cl) Start->Protect_NH Route_A Route A: Amide Coupling First Protect_NH->Route_A No Route_B Route B: Cross-Coupling First Protect_NH->Route_B Yes/Maybe Amide_Coupling Protocol 1.1: Amide Coupling Route_A->Amide_Coupling Esterify Esterify Carboxylic Acid (e.g., SOCl₂, MeOH) Route_B->Esterify Cross_Coupling_A Protocol 2.1 or 2.2: Cross-Coupling Amide_Coupling->Cross_Coupling_A Final_A Final Product A Cross_Coupling_A->Final_A Cross_Coupling_B Protocol 2.1 or 2.2: Cross-Coupling Esterify->Cross_Coupling_B Hydrolyze Hydrolyze Ester (e.g., LiOH) Cross_Coupling_B->Hydrolyze Amide_Coupling_B Protocol 1.1: Amide Coupling Hydrolyze->Amide_Coupling_B Final_B Final Product B Amide_Coupling_B->Final_B

Caption: Decision workflow for derivatization strategy.

  • Route A (Amide First): This is often the most direct path. The resulting amide is generally stable to palladium cross-coupling conditions. This route is preferable if the amine used for the amide coupling contains functional groups sensitive to cross-coupling conditions (e.g., a boronic acid).

  • Route B (Cross-Coupling First): This route is chosen if the amine for the amide coupling is very precious, and you want to avoid exposing it to a potentially low-yielding cross-coupling reaction. It is also necessary if the conditions for the amide coupling are incompatible with the substituent to be installed at C6. This path typically requires protecting the carboxylic acid as an ester, performing the cross-coupling, and then hydrolyzing the ester back to the acid before the final amide coupling.

Safety and Handling

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: May cause skin and serious eye irritation. Harmful if swallowed. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Coupling Reagents (HATU): Can be irritating and sensitizing. Avoid inhalation of dust.

  • Palladium Catalysts: Handle with care. Many are air-sensitive and potentially toxic. Weigh and transfer in a glovebox or under an inert atmosphere.

  • Solvents and Reagents: Use anhydrous solvents where specified. Reagents like DIPEA and strong bases like NaOtBu are corrosive and should be handled with care.

Conclusion

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a robust and versatile starting material for the synthesis of complex molecules. By leveraging the two distinct reactive sites through carefully chosen amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of 7-azaindole derivatives. A thoughtful, strategic approach to the sequence of these reactions is paramount to achieving synthetic goals efficiently and in high yield.

References

  • Guidechem. (n.d.). What is the synthesis method of 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE?
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • PMC - PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PMC - NIH. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • PMC - NIH. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Advanced Chemical Synthesis.
  • MDPI. (n.d.).
  • PMC - PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Echemi. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid AldrichCPR.
  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • ResearchGate. (2025).
  • PMC. (n.d.).
  • Current Chemistry Letters. (2022).
  • Chemistry LibreTexts. (2023).
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • JUIT. (n.d.).
  • Zeitschrift für Naturforschung. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • MDPI. (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Synquest Labs. (n.d.). 4-Chloro-7-azaindole-5-carboxylic acid.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • University of Calgary. (n.d.).

Sources

Application

Application Note: Quantitative Analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Introduction 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development. As a key intermediate and potential active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development. As a key intermediate and potential active pharmaceutical ingredient (API), its precise and accurate quantification is paramount for ensuring the quality, efficacy, and safety of therapeutic candidates. This application note provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices and adherence to rigorous validation standards.

The structural features of the analyte, including the pyrrolopyridine core, the carboxylic acid moiety, and the chloro-substituent, dictate the selection of analytical conditions. The aromatic nature of the pyrrolopyridine ring system allows for sensitive UV detection, while the polar carboxylic acid group influences its chromatographic behavior. The presence of nitrogen atoms provides a site for efficient ionization in mass spectrometry.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of higher concentrations of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and serves as a robust, cost-effective technique for routine analysis, such as in-process controls and purity assessments.

Scientific Rationale for Method Design

A reverse-phase HPLC method is proposed, leveraging a C18 stationary phase to retain the aromatic pyrrolopyridine core. The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (e.g., formic or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. A gradient elution is recommended to ensure efficient elution of the analyte and any potential impurities with differing polarities. UV detection is selected based on the chromophoric nature of the pyrrolopyridine ring system.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (purity ≥ 98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) is a good starting point. The sample should be soluble in the initial mobile phase conditions.[1]

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes (This is a starting point and should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~270 nm (The optimal wavelength should be determined by scanning the UV spectrum of the analyte)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the diluent to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[2]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification RefStd Reference Standard StockSol Stock Solution (1 mg/mL) RefStd->StockSol Dissolve in Diluent Sample Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve in Diluent CalStds Calibration Standards StockSol->CalStds Serial Dilution Filter Filter all solutions (0.45 µm) CalStds->Filter SampleSol->Filter Diluent Diluent (e.g., 80:20 Water:ACN) HPLC HPLC System (C18 Column) Filter->HPLC Inject 10 µL Data Data Acquisition (Peak Area vs. Time) HPLC->Data CalCurve Calibration Curve (Peak Area vs. Conc.) Data->CalCurve Regression Linear Regression (y = mx + c, R²) CalCurve->Regression Quantify Calculate Sample Concentration Regression->Quantify

Caption: Workflow for HPLC-UV quantification.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, LC-MS/MS is the method of choice.

Scientific Rationale for Method Design

This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A similar reverse-phase chromatographic setup to the HPLC-UV method is employed. Electrospray ionization (ESI) is chosen as the ionization technique, as it is well-suited for polar, ionizable molecules like carboxylic acids. Positive ion mode is likely to be effective due to the presence of basic nitrogen atoms in the pyrrolopyridine ring, which can be readily protonated. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UHPLC or HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reference standard of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid, LC-MS grade.

  • Appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: As per the HPLC-UV method.

  • Standard and Sample Solutions: Prepared similarly to the HPLC-UV method, but at much lower concentrations, appropriate for the sensitivity of the LC-MS/MS system. If an internal standard is used, it should be added to all calibration standards and samples at a constant concentration.

3. Chromatographic and Mass Spectrometric Conditions:

LC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program A fast gradient, e.g., 5% B to 95% B in 5 minutes, should be optimized for resolution and speed.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL

MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The [M+H]⁺ of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This needs to be determined by direct infusion of a standard solution.
Product Ion (Q3) A stable fragment ion generated by collision-induced dissociation (CID) of the precursor ion. This also needs to be determined experimentally. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or H₂O (18 Da) and CO (28 Da).
Ion Source Parameters To be optimized for the specific instrument (e.g., spray voltage, gas temperatures, and flows).

4. Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing the internal standard, if used) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Acidify the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., mixed-mode or polymeric reverse-phase) to clean up the sample and concentrate the analyte.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Perform a weighted linear regression analysis.

  • Quantify the analyte in the sample using the regression equation.

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample PPT Protein Precipitation (with Acetonitrile + IS) Plasma->PPT IS Internal Standard IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Inject MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS Eluent Data Data Acquisition (Analyte/IS Peak Area Ratio) MS->Data CalCurve Calibration Curve (Area Ratio vs. Conc.) Data->CalCurve Regression Weighted Linear Regression CalCurve->Regression Quantify Calculate Sample Concentration Regression->Quantify

Caption: Workflow for LC-MS/MS quantification in plasma.

III. Method Validation: A Self-Validating System

The trustworthiness of any analytical data relies on a thoroughly validated method. The protocols described above must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or the US Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance.[3][4][5][6][7] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4]

Key Validation Parameters

The following parameters must be evaluated to ensure the method's performance:

Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (R²) ≥ 0.99. Calibration curve should be visually inspected for linearity.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by recovery studies of spiked samples.Mean recovery of 80-120% (for LC-MS/MS in biological matrices) or 98-102% (for HPLC-UV of bulk drug).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ for LC-MS/MS).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when parameters like pH, mobile phase composition, or temperature are slightly varied.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term).Analyte concentration should remain within ±15% of the initial concentration.
Trustworthiness Through Self-Validation

Each analytical run should incorporate a self-validating system to ensure the reliability of the results on a day-to-day basis. This is achieved through:

  • System Suitability Tests (SST) for HPLC-UV: Before sample analysis, a standard solution is injected to verify the performance of the chromatographic system. Key parameters like peak asymmetry, theoretical plates, and retention time precision are monitored.

  • Quality Control (QC) Samples: For both methods, QC samples at low, medium, and high concentrations are prepared from a separate stock solution and analyzed alongside the calibration standards and unknown samples. The calculated concentrations of the QC samples must fall within predefined acceptance limits (e.g., ±15% of the nominal value).

IV. Conclusion

This application note provides comprehensive, scientifically-grounded starting points for the quantification of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid using HPLC-UV and LC-MS/MS. The detailed protocols are designed to be adaptable and serve as a foundation for method development. Crucially, the emphasis on rigorous method validation in accordance with international guidelines ensures that the generated data is reliable, reproducible, and fit for purpose in a regulated research and development environment. The successful implementation and validation of these methods will enable accurate characterization of this important compound, thereby supporting its journey through the drug development pipeline.

V. References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives. Retrieved from [Link]

  • Nakashima, M., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 805(2), 225-233. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Introduction: A New Frontier in Kinase Inhibition The 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold represents a promising class of small molecules in the landscape of targeted therapeutics.[1][2] Derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Kinase Inhibition

The 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold represents a promising class of small molecules in the landscape of targeted therapeutics.[1][2] Derivatives of this core structure have demonstrated potent inhibitory activity against key cellular kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase, which are critical regulators of cell proliferation, survival, and DNA damage response.[1][2][3][4] Dysregulation of these kinase signaling pathways is a hallmark of numerous cancers, making these compounds valuable tools for both basic research and drug development.[3]

This guide provides in-depth, field-proven protocols for utilizing 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives in essential cell-based assays. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Mechanism of Action: Targeting Key Signaling Nodes

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been shown to act as potent inhibitors of several critical kinases.[1][2] Notably, they have been successfully developed as inhibitors of FGFRs and ATM kinase.[1][2][3][4]

  • FGFR Inhibition: The FGFR signaling pathway, when aberrantly activated, drives cell proliferation, migration, and angiogenesis in various cancers.[3] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to effectively inhibit FGFR1, 2, and 3, leading to reduced cancer cell proliferation and the induction of apoptosis.[1][3]

  • ATM Inhibition: ATM kinase is a master regulator of the DNA damage response. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[4] Specific 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[2][4]

The following diagram illustrates the central role of FGFR and ATM in cellular signaling and how their inhibition by 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives can impact downstream cellular processes.

G cluster_0 FGFR Signaling cluster_1 ATM Signaling (DNA Damage Response) cluster_2 Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival DNA_Damage DNA Double Strand Break ATM ATM Kinase DNA_Damage->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest, DNA Repair, Apoptosis CHK2->Cell_Cycle_Arrest_Apoptosis p53->Cell_Cycle_Arrest_Apoptosis Inhibitor 6-chloro-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid derivative Inhibitor->FGFR Inhibition Inhibitor->ATM Inhibition

Caption: Simplified signaling pathways of FGFR and ATM and the inhibitory action of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives.

Experimental Protocols

The following protocols are designed to be comprehensive and self-validating. It is crucial to include appropriate controls, such as vehicle-treated cells (e.g., 0.1% DMSO) and positive controls (known inhibitors of the target kinase), in every experiment.

Protocol 1: Cellular Kinase Activity Assay (Phosphorylation Status)

This protocol aims to determine the inhibitory effect of the compounds on the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Principle: Upon activation, kinases phosphorylate specific downstream substrates. By treating cells with a kinase inhibitor, the phosphorylation of its substrate will be reduced. This change can be quantified using methods like Western blotting or cell-based ELISA.

Recommended Cell Lines:

  • For FGFR inhibition: 4T1 (murine breast cancer), Hep3B (human hepatocellular carcinoma), SNU-16 (human gastric cancer), KMS-11 (human multiple myeloma).[3][5][6]

  • For ATM inhibition: A549 (human lung carcinoma), HCT116 (human colorectal carcinoma), SW620 (human colorectal carcinoma).[4]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivative stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., known FGFR or ATM inhibitor)

  • Vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-phospho-FRS2 for FGFR, anti-phospho-CHK2 for ATM, and corresponding total protein antibodies)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 5 x 10^5 A549 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivative in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also prepare vehicle and positive control dilutions.

  • Cell Treatment:

    • For FGFR inhibition in cell lines with low basal activity, you may need to stimulate the pathway. Starve the cells in serum-free medium for 4-6 hours, then pre-treat with the inhibitor for 1-2 hours before stimulating with an appropriate FGF ligand (e.g., 100 ng/mL FGF2 for 10 minutes).[6]

    • For ATM inhibition, pre-treat cells with the inhibitor for 1 hour, then induce DNA damage using a method like ionizing radiation (e.g., 5 Gy) or a radiomimetic drug like bleomycin (e.g., 10 µM) for 1-6 hours.[7]

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Self-Validation:

  • The positive control inhibitor should show a dose-dependent decrease in substrate phosphorylation.

  • The total protein levels of the substrate and the loading control should remain consistent across all treatments.

  • The vehicle control should show a clear signal for the phosphorylated substrate upon stimulation (if applicable).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. A typical final concentration range would be from 1 nM to 100 µM. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Data Presentation:

Compound ConcentrationAbsorbance (570 nm)% Viability
Vehicle Control0.850100%
1 nM0.83598.2%
10 nM0.79092.9%
100 nM0.55064.7%
1 µM0.25029.4%
10 µM0.10011.8%
100 µM0.0607.1%
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivative stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50 determined from the proliferation assay) for 24-48 hours. Include vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

G cluster_0 Experimental Workflow Start Start: Seed Cells Treatment Treat with Inhibitor Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Data Interpretation: Viable, Apoptotic, Necrotic Populations Analyze->Data

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Trustworthiness and Authoritative Grounding

The protocols provided herein are based on established methodologies and have been adapted from peer-reviewed scientific literature. For mechanistic claims and standard protocols, it is recommended to consult the primary sources.

References

  • Jin, Q. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.11, 19343-19351 (2021).
  • Li, Y. et al. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. J. Med. Chem.64, 12543–12563 (2021).
  • Zhang, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 11 (32), 19343-19351 (2021). Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Semantic Scholar. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available at: [Link]

  • PubMed. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Available at: [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • AACR Journals. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Available at: [Link]

  • PubMed Central. Inhibition of ATM kinase activity enhanced TRAIL-mediated apoptosis in human melanoma cells. Available at: [Link]

Sources

Application

Application Note: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Kinase Inhibitor Discovery

Abstract This technical guide details the application of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 800401-68-7) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. The 7-azain...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 800401-68-7) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. The 7-azaindole core of this molecule serves as a bioisostere for the purine ring of ATP, making it a critical intermediate for targeting serine/threonine and tyrosine kinases (e.g., B-Raf, JAK, CSF1R ). This note provides a validated workflow for "Design-Make-Test" cycles, including orthogonal functionalization protocols (amide coupling and Suzuki-Miyaura cross-coupling) and downstream biological validation assays.

Scientific Significance & Mechanism of Action[1]

The "Privileged" 7-Azaindole Scaffold

In oncology drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is classified as a "privileged structure."[1][2][3][4][5] Its utility stems from its ability to mimic the adenine base of ATP, the universal phosphate donor for kinases.

  • Hinge Binding: The N7 nitrogen (acceptor) and the N1-H (donor) form a bidentate hydrogen bond network with the kinase hinge region, anchoring the molecule in the ATP-binding pocket.

  • Vector Exploration: The 4-carboxylic acid moiety provides a vector to explore the "solvent-exposed region" of the kinase, often used to tune solubility and pharmacokinetic properties. The 6-chloro substituent allows for extension into the "hydrophobic back pocket" or "gatekeeper" region via cross-coupling reactions.

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of the scaffold against a generic kinase ATP pocket.

KinaseBinding Scaffold 7-Azaindole Core (6-chloro...4-COOH) Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold->Hinge Bidentate H-Bonds (N1-H & N7) Solvent Solvent Exposed Area (Solubility/Selectivity) Scaffold->Solvent 4-COOH derivatization (Amide Coupling) Hydrophobic Hydrophobic Pocket II (Potency/Affinity) Scaffold->Hydrophobic 6-Cl substitution (Suzuki Coupling)

Caption: Pharmacophore mapping of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid within the kinase ATP-binding cleft.

Chemical Synthesis Protocols (The "Make" Phase)

The versatility of this intermediate lies in its orthogonal reactivity. The carboxylic acid at C4 and the chloride at C6 can be modified independently.

Protocol A: C4-Amide Coupling (Solvent Tail Installation)

Objective: To install a solubilizing group or specific interaction motif at the C4 position before modifying the C6 position, as the carboxylic acid can interfere with palladium catalysts if not protected or converted.

Reagents:

  • Substrate: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Amine Partner: Primary or secondary amine (1.1 eq)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (100 mg scale) in anhydrous DMF (2 mL). Add DIPEA and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner.

  • Reaction: Stir at RT for 2–4 hours. Self-Validation: Monitor by LC-MS (ESI+). Look for disappearance of parent mass [M+H]+ 197.0 and appearance of amide product.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C6-Suzuki-Miyaura Coupling (Core Extension)

Objective: To replace the C6-chloro group with an aryl/heteroaryl ring to engage the kinase hydrophobic pocket.

Reagents:

  • Substrate: C4-amide product from Protocol A (1.0 eq)

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or XPhos Pd G3 (0.02 eq) for difficult substrates.

  • Base: K2CO3 (2M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and K2CO3 solution via syringe.

  • Reaction: Heat to 90°C (thermal) or 110°C (microwave) for 1–2 hours.

  • Validation: Check LC-MS for conversion of the Cl-adduct to the Aryl-adduct. Note: De-chlorination (reduction) is a common side reaction; ensure oxygen is fully removed to minimize this.

Biological Validation Protocols (The "Test" Phase)

Protocol C: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Context: This assay measures the amount of ADP produced during the kinase reaction. It is preferred over fluorescence polarization for fragment-based screening due to lower interference.

Materials:

  • Recombinant Kinase (e.g., B-Raf V600E, JAK1).

  • Substrate (e.g., MEK1 for B-Raf, Poly(Glu,Tyr) for JAK).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO (start at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well white plate.

    • Add 4 µL of Kinase/Substrate mix.

    • Add 4 µL of ATP (at Km concentration for the specific kinase).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Data Presentation Template:

Compound IDR1 (Amide)R2 (Aryl)B-Raf IC50 (nM)JAK1 IC50 (nM)Selectivity Ratio
Ref (Vemurafenib) --30>10,000>300x
Exp-001 MorpholinePhenyl4501,2002.6x
Exp-002 PiperazinePyridine1285070x

Cellular Validation (Target Engagement)

Protocol D: Western Blot for Phospho-Signaling

Objective: Confirm that the inhibitor enters the cell and inhibits the phosphorylation of the downstream target (e.g., pERK for B-Raf inhibition).

Cell Line: A375 (Melanoma, B-Raf V600E driven).

  • Seeding: Seed A375 cells (5x10^5/well) in 6-well plates. Adhere overnight.

  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 1 hour.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204).

    • Control Ab: Anti-Total ERK1/2 and Anti-GAPDH.

  • Result Interpretation: A dose-dependent decrease in pERK band intensity without a change in Total ERK confirms on-target inhibition.

Experimental Workflow Summary

The following diagram summarizes the integrated workflow from the raw intermediate to biological data.

Workflow cluster_Chem Chemistry (Synthesis) cluster_Bio Biology (Validation) Start 6-chloro-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Step1 C4 Amide Coupling (Solubility Tail) Start->Step1 HATU/Amine Step2 C6 Suzuki Coupling (Potency Element) Step1->Step2 Pd(dppf)Cl2/Boronate Assay1 Biochem Assay (IC50 Determination) Step2->Assay1 Purified Compound Assay2 Cellular Assay (Target Engagement) Assay1->Assay2 Hits (<100nM)

Caption: Integrated "Design-Make-Test" workflow for 7-azaindole kinase inhibitors.

References

  • Zhang, L., et al. (2009). "7-Azaindoles as potent, selective, and orally bioavailable inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters.

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery.

  • Tap, W.D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before handling 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Sources

Method

Application Notes and Protocols for Investigating the Enzymatic Activity of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridine Compound 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a member of the pyrrolopyridine class of heterocyclic compounds. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridine Compound

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a member of the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, particularly as enzyme inhibitors.[1][2] Derivatives of pyrrolopyridine have demonstrated inhibitory activity against crucial enzyme families, including kinases and phosphodiesterases, which are implicated in a multitude of diseases ranging from cancer to inflammatory disorders.[1][2]

The structural characteristics of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, including its aromatic ring system and carboxylic acid moiety, suggest its potential to interact with the active sites of various enzymes. The carboxylic acid group, for instance, can enhance aqueous solubility and provide a key interaction point for binding to enzyme targets.[3]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and execute robust enzymatic assays to elucidate the biological activity of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. We will delve into the rationale behind experimental design, provide step-by-step protocols for relevant enzyme classes, and offer insights into data analysis and potential challenges.

Part 1: Foundational Considerations for Assay Development

Before embarking on specific enzymatic assays, a thorough understanding of the test compound's properties and the principles of enzyme kinetics is paramount.

Compound Handling and Solubility

Proper handling and solubilization of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are critical for obtaining accurate and reproducible results.

  • Solubility Testing: It is recommended to initially assess the solubility of the compound in commonly used solvents such as dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., Tris-HCl, HEPES). While many organic compounds are readily soluble in DMSO, it is crucial to determine the final concentration of DMSO in the assay, as high concentrations can inhibit enzyme activity. A typical starting point is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it into the aqueous assay buffer. The final DMSO concentration in the assay should ideally be kept below 1%.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    • Dissolve the compound in an appropriate volume of high-purity DMSO to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Potential for Assay Interference: The PAINS Conundrum

Certain chemical scaffolds have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screening assays through various mechanisms not related to specific enzyme inhibition.[4][5][6][7] These mechanisms include compound aggregation, redox activity, and interference with detection technologies (e.g., fluorescence quenching or enhancement).[4][5][6]

While the pyrrolopyridine core is not a classic PAINS structure, it is prudent to be aware of this potential and to incorporate control experiments to identify and mitigate any non-specific effects.

Strategies to Mitigate Assay Interference:

  • Detergent Inclusion: Adding a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.05%) to the assay buffer can help to prevent compound aggregation.

  • Counter-Screening: If a fluorescent-based assay is used, it is advisable to perform a counter-screen in the absence of the enzyme or substrate to identify compounds that intrinsically fluoresce or quench the signal.

  • Orthogonal Assays: Confirming hits from a primary screen using a secondary assay with a different detection method can help to rule out technology-specific interference.

Part 2: Enzymatic Assay Protocols

Based on the known activities of similar pyrrolopyridine derivatives, we will focus on protocols for two major enzyme classes: Protein Kinases and Phosphodiesterases (PDEs) .

Protein Kinase Activity Assays

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a central role in cellular signaling.[8] Many kinase inhibitors target the highly conserved ATP-binding pocket.[9]

Caption: General workflow for developing a kinase inhibition assay.

This protocol describes a generic, non-radioactive, homogeneous assay to measure kinase activity by detecting the binding of a fluorescently labeled tracer to an antibody that recognizes the phosphorylated substrate.

Principle: In the absence of kinase activity, the small, fluorescently labeled tracer binds to the antibody, resulting in a high fluorescence polarization signal. When the kinase phosphorylates the substrate, the phosphorylated product displaces the tracer from the antibody, leading to a decrease in the polarization signal.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • FP detection kit (containing fluorescent tracer and antibody)

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stock solution

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The optimal concentrations of enzyme, substrate, and ATP need to be determined empirically. A good starting point for ATP is its Km value for the specific kinase.

    • Prepare serial dilutions of the test compound and positive control in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound or control to the wells of the microplate.

    • Add 5 µL of the 2X enzyme solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for the desired time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Add 10 µL of the FP detection mix (tracer and antibody) to each well.

    • Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (0% inhibition) and high-concentration positive control (100% inhibition) wells.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the enzyme activity by 50%.

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction.

Principle: The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. Luciferase utilizes ATP to produce light, and the amount of light generated is directly proportional to the amount of ATP present. As the kinase consumes ATP to phosphorylate its substrate, the luminescence signal decreases. Inhibitors of the kinase will result in less ATP consumption and a higher luminescence signal.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stock solution

  • Positive control inhibitor

  • 384-well, white microplates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the wells of a white microplate as described in the FP-based assay (steps 2a-2d).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • The data analysis is similar to the FP-based assay, with the raw luminescence signal being used to calculate the percent inhibition.

Phosphodiesterase 4B (PDE4B) Activity Assays

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels.[10][11] PDE4B is a cAMP-specific phosphodiesterase and a target for anti-inflammatory drugs.[12]

Caption: General workflow for developing a PDE4B inhibition assay.

This protocol utilizes a competitive immunoassay format to measure the amount of AMP produced by PDE4B.

Principle: A fluorescently labeled cAMP tracer competes with the AMP produced in the enzymatic reaction for binding to a specific antibody. High PDE4B activity leads to high AMP production, which displaces the tracer, resulting in a low FP signal. Inhibition of PDE4B leads to less AMP production and a higher FP signal.

Materials:

  • Recombinant human PDE4B

  • cAMP substrate

  • PDE assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • FP-based PDE assay kit (containing fluorescent cAMP tracer and anti-cAMP antibody)

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stock solution

  • Positive control inhibitor (e.g., Rolipram)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X PDE4B enzyme solution in PDE assay buffer.

    • Prepare a 2X cAMP substrate solution in PDE assay buffer. The concentration of cAMP should be at or below its Km for PDE4B to ensure sensitivity to competitive inhibitors.

    • Prepare serial dilutions of the test compound and positive control.

  • Assay Plate Setup:

    • Add 5 µL of the test compound or control to the wells.

    • Add 5 µL of the 2X enzyme solution.

    • Initiate the reaction by adding 10 µL of the 2X cAMP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Detection:

    • Add 10 µL of the FP detection mix (tracer and antibody).

    • Incubate for 60 minutes at room temperature.

    • Measure fluorescence polarization.

Data Analysis:

  • The data analysis is analogous to the kinase FP assay to determine the IC50 value.

Part 3: Assay Validation and Data Interpretation

A thoroughly validated assay is crucial for making confident decisions in a drug discovery program.[7][13] Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), should be assessed.[14][15][16][17][18]

Key Validation Parameters
ParameterDescription and Assessment
Specificity The ability of the assay to measure the analyte of interest in the presence of other components. This can be assessed by running the assay in the absence of the enzyme or substrate.
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte over a given range. This is determined by creating a standard curve with known concentrations of the product.
Precision The closeness of agreement between a series of measurements. It is typically expressed as the percent coefficient of variation (%CV) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Accuracy The closeness of the measured value to the true value. It is determined by spiking samples with a known amount of analyte and calculating the percent recovery.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentrations).
Determining the Mechanism of Inhibition

To understand how 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid inhibits its target enzyme, mechanism of action (MOA) studies can be performed. This typically involves determining the IC50 of the compound at various concentrations of the enzyme's substrate (e.g., ATP for kinases, cAMP for PDEs).

  • Competitive Inhibition: The IC50 value increases with increasing substrate concentration.

  • Non-competitive Inhibition: The IC50 value is independent of the substrate concentration.

  • Uncompetitive Inhibition: The IC50 value decreases with increasing substrate concentration.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing of reagents- Air bubbles in wells- Use calibrated pipettes and proper technique- Ensure thorough mixing of all solutions- Centrifuge plates briefly after reagent addition
Low Signal or No Enzyme Activity - Inactive enzyme- Incorrect buffer conditions (pH, cofactors)- Omission of a critical reagent- Use a fresh aliquot of enzyme and confirm its activity- Optimize buffer components- Carefully review the protocol and reagent preparation
High Background Signal (Fluorescence Assays) - Autofluorescence of the test compound- Contaminated reagents or microplates- Perform a compound autofluorescence check- Use high-purity reagents and new, clean plates

For more extensive troubleshooting, resources from assay kit manufacturers and general guides on fluorescence-based assays are recommended.[13][19][20][21]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for characterizing the enzymatic activity of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. By employing these systematic approaches, researchers can confidently determine the inhibitory potential of this novel compound against key enzyme targets, paving the way for further preclinical development. It is imperative to remember that these are starting points, and optimization of assay conditions for each specific enzyme-inhibitor pair is essential for generating high-quality, reliable data.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Med. Chem. Lett.2015 , 6 (3), 341-342.

  • PDE4B Is a Homeostatic Regulator of Cyclic AMP in Dendritic Cells. Front. Immunol.2022 , 13, 838323.

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

  • Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.

  • Troubleshooting Guide for Enzymatic Assay Kits. Abcam.

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.

  • PDE4B expression regulates cAMP levels and PDE4B inhibition decreases... ResearchGate.

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. J Pharmacogn Nat Prod2015 , 1, 1.

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.

  • Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction. Beilstein J. Org. Chem.2019 , 15, 1281-1288.

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing.

  • Kinase assays. BMG LABTECH.

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.

  • PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochem. J.2003 , 370, 1-18.

  • Q2(R2) Validation of Analytical Procedures. FDA.

  • Troubleshooting Tips for Fluorescence Staining. Biotium.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.

  • The phosphodiesterase PDE4B limits cAMP-associated PI3K/AKT-dependent apoptosis in diffuse large B-cell lymphoma. Blood2005 , 105 (1), 291-298.

  • Choosing the Best Kinase Assay to Meet Your Research Needs. Promega Corporation.

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.

  • The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. Int. J. Mol. Sci.2021 , 22 (19), 10737.

  • Flow Cytometry Troubleshooting Guide. R&D Systems.

  • Protein Kinase Assay Kit, Universal (KA1). Sigma-Aldrich.

  • ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme.

  • Pan-assay interference compounds – Knowledge and References. Taylor & Francis.

  • 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Benchchem.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals2024 , 17 (2), 253.

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Echemi.

Sources

Application

high-throughput screening with 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid libraries

Application Note: High-Throughput Screening with 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Libraries Abstract This application note details the strategic deployment of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening with 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Libraries

Abstract

This application note details the strategic deployment of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (6-chloro-7-azaindole-4-carboxylic acid) as a core scaffold for high-throughput screening (HTS) campaigns targeting protein kinases. The 7-azaindole moiety is a privileged pharmacophore, functioning as a bioisostere of purine (adenine), allowing it to bind effectively to the ATP-binding hinge region of kinases. This guide outlines the chemical logic for library generation, a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol, and data validation strategies to identify potent hits against targets such as JAK, CSF1R, and BRAF.

Scientific Rationale: The Privileged Scaffold

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is central to modern kinase inhibitor design (e.g., Vemurafenib , Pexidartinib ). Its utility stems from its ability to form a bidentate hydrogen bond network with the kinase hinge region:[1][2][3]

  • N1-H (Pyrrole): Hydrogen bond donor.[2][4]

  • N7 (Pyridine): Hydrogen bond acceptor.[4]

The specific derivative, 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , offers two distinct orthogonal "handles" for rapid chemical diversification, making it ideal for Combinatorial Library design:

  • C4-Carboxylic Acid: amenable to amide coupling to probe the solvent-exposed regions or ribose pocket.

  • C6-Chloride: amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to probe the gatekeeper residue or hydrophobic back-pockets.

Library Synthesis Strategy (Divergent Workflow)

To maximize efficiency, we recommend a "Decorate-then-Couple" approach. The C4-amide formation is performed first to stabilize the core and introduce solubility-enhancing groups, followed by C6-arylation.

Library_Synthesis Core Core Scaffold (6-Cl-4-COOH-7-azaindole) Step1 Step 1: Amide Coupling (Diversity R1: Amines) Core->Step1 HATU/DIEA Inter Intermediate (6-Cl-4-Carboxamide) Step1->Inter Step2 Step 2: Suzuki Coupling (Diversity R2: Boronic Acids) Inter->Step2 Pd(dppf)Cl2, Base Final Final Library (4,6-Disubstituted 7-azaindoles) Step2->Final

Figure 1: Divergent synthesis workflow for generating 4,6-disubstituted 7-azaindole libraries.

HTS Assay Protocol: TR-FRET Kinase Screen

For this scaffold, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[5] This format is resistant to compound fluorescence interference—a common issue with nitrogen-rich heterocycles.

Assay Principle:

  • Tracer: Biotinylated peptide substrate + Streptavidin-XL665 (Acceptor).

  • Detection: Eu-labeled anti-phospho-residue antibody (Donor).

  • Signal: Phosphorylation brings Donor and Acceptor into proximity, generating a FRET signal at 665 nm. Inhibition results in low FRET.

Materials & Reagents
  • Library: 10 mM DMSO stocks of 4,6-disubstituted 7-azaindoles.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Enzyme: Recombinant Kinase (e.g., CSF1R, 0.5 nM final).

  • Substrate: Biotin-Poly(GT) (200 nM final) + ATP (at Km, typically 10-50 µM).

  • Detection Reagents: Cisbio HTRF® Kinase Kit or equivalent (Eu-Cryptate Antibody + SA-XL665).

Step-by-Step Protocol

Step 1: Compound Dispensing (Acoustic)

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of library compounds (10 mM stock) into 384-well low-volume white plates.

  • Controls:

    • Min Signal (0% Activity): 20 nL DMSO + EDTA (Stop solution) or Staurosporine (10 µM).

    • Max Signal (100% Activity): 20 nL DMSO only.

  • Final compound concentration: 10 µM (assuming 20 µL assay volume).

Step 2: Enzymatic Reaction

  • Dispense 10 µL of 2x Enzyme Solution (in Kinase Buffer) into all wells.

  • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Dispense 10 µL of 2x Substrate/ATP Mix to initiate the reaction.

  • Seal plate and incubate at RT for 60 minutes (time depends on kinase linearity).

Step 3: Detection

  • Add 10 µL of Detection Mixture (Eu-Antibody + SA-XL665 in EDTA-containing detection buffer).

    • Note: EDTA stops the kinase reaction immediately.

  • Incubate for 60 minutes at RT (protect from light).

Step 4: Plate Reading

  • Read on an HTS Mode Reader (e.g., EnVision, PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis & Validation

Data Processing

Calculate the HTRF Ratio for each well to normalize for well-to-well variability in liquid handling or turbidity.



Quality Control Metrics

Before hit selection, validate the plate quality using the Z-factor (


).


  • Target:

    
     is required for a robust screen.
    
  • Typical Performance: 7-azaindole screens often yield

    
     due to the high solubility and low aggregation of the scaffold.
    
Hit Selection & Triage
  • Primary Cutoff: Compounds showing

    
     inhibition at 10 µM.
    
  • Counter-Screen: Run hits against an unrelated kinase (e.g., Insulin Receptor) to rule out non-specific aggregators or frequent hitters.

  • Structural Filter: Remove compounds with reactive Michael acceptors if they were introduced during the R1/R2 diversification steps (though the core itself is stable).

Table 1: Troubleshooting Common HTS Issues with Azaindoles

IssueProbable CauseSolution
High Background (665nm) Compound fluorescenceCheck compound emission at 665nm without reagents. Use TR-FRET (time delay eliminates prompt fluorescence).
Low Z-Factor Pipetting error / EvaporationEnsure plates are sealed tightly during incubation. Recalibrate acoustic handler for DMSO.
"Sticky" Compounds AggregationIncrease Brij-35 to 0.05% or add 0.1 mg/mL BSA to the buffer.
Potency Drop-off ATP Competition7-azaindoles are ATP-competitive.[2] Ensure ATP concentration is at or below

to maximize sensitivity.

Workflow Visualization

The following diagram illustrates the complete HTS lifecycle for this specific library, from the chemical source to the validated hit.

HTS_Workflow Lib Library Source (4,6-Disubstituted 7-Azaindoles) Echo Acoustic Dispensing (20 nL into 384-well) Lib->Echo Enz Enzyme Addition (Kinase + Buffer) Echo->Enz Sub Substrate Addition (ATP + Peptide) Enz->Sub 10 min Incubation Detect Detection Step (Eu-Ab + XL665 + EDTA) Sub->Detect 60 min Reaction Read TR-FRET Read (EnVision/PHERAstar) Detect->Read 60 min Incubation Analysis Data Analysis (Z-Prime, % Inhibition) Read->Analysis

Figure 2: Step-by-step High-Throughput Screening workflow.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Source: MDPI (Molecules) URL:[Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Source: Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines. Source: ACS Publications (Organic Letters) URL:[Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity. Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Method

functionalization of the 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold

Application Note: Strategic Functionalization of the 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Scaffold Executive Summary The 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (6-chloro-7-azaindole-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Scaffold

Executive Summary

The 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (6-chloro-7-azaindole-4-carboxylic acid) scaffold represents a "privileged structure" in modern drug discovery. It serves as a bioisostere for indole and purine cores, offering improved aqueous solubility and distinct hydrogen-bonding vectors critical for kinase (e.g., JAK, FGFR) and phosphodiesterase (PDE4B) inhibition.

This guide provides a validated modular workflow for the orthogonal functionalization of this scaffold. Unlike standard indoles, the electron-deficient pyridine ring fused to the electron-rich pyrrole creates a unique "push-pull" electronic environment. This document details the chemoselective hierarchy required to manipulate the N1-position (solubility/protection) , C4-position (vector exploration) , and C6-position (warhead installation) without cross-reactivity.

Strategic Analysis: Reactivity Heatmap

Successful modification requires respecting the intrinsic reactivity order of the molecule.

SiteMoietyReactivity ProfileStrategic Utility
N1 Pyrrole NitrogenpKa ~13.2 (Acidic) . Nucleophilic upon deprotonation.The Anchor. Must be protected (SEM, Boc, PMB) prior to Pd-catalysis to prevent catalyst poisoning and N-arylation side reactions.
C4 Carboxylic AcidElectrophilic (Carbonyl) . Sterically crowded by C3/C5 protons.The Vector. Ideal for amide coupling to solubilizing tails. T3P is preferred over HATU to minimize purification bottlenecks.
C6 ChlorideElectrophilic (C-Cl) .[1] Deactivated relative to bromide/iodide but activated for SNAr due to pyridine nitrogen.The Core. Site for Suzuki-Miyaura coupling or SNAr. Requires electron-rich phosphine ligands (e.g., SPhos, XPhos) for efficient Pd-catalysis.

Divergent Synthesis Workflows

The following decision tree illustrates the two primary pathways: Path A (Amidation First) is preferred when the C6-substituent is acid-sensitive. Path B (Coupling First) is preferred when the C4-amide is bulky and might sterically hinder the C6-coupling.

G Start Scaffold: 6-Cl-4-COOH-7-azaindole Prot_N1 Step 1: N1-Protection (SEM/Boc) Start->Prot_N1 Standard Route Ester_C4 Alt Step 1: C4-Esterification (MeOH/H+) Start->Ester_C4 SNAr Route Amid_C4 Step 2: C4-Amidation (T3P/Amine) Prot_N1->Amid_C4 Vector Install Suzuki_C6 Step 3: C6-Suzuki Coupling (Pd-SPhos) Amid_C4->Suzuki_C6 Core Diversification SNAr_C6 Alt Step 2: C6-SNAr (Amine/Heat) Ester_C4->SNAr_C6 Nucleophilic Sub Hydrol_C4 Alt Step 3: Hydrolysis (LiOH) SNAr_C6->Hydrol_C4 Deprotection

Figure 1: Divergent synthetic pathways. Path A (Blue/Green) is the standard medicinal chemistry route. Path B (Yellow) utilizes the electron-deficiency of the pyridine ring for metal-free substitution.

Detailed Experimental Protocols

Protocol A: N1-Protection (SEM-Chloride)

Rationale: The free NH of 7-azaindole can coordinate to Pd(II) species, quenching catalytic cycles. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability against basic amidation conditions and easy removal with TBAF or TFA.

Reagents:

  • Scaffold (1.0 eq)

  • NaH (60% dispersion, 1.2 eq)

  • SEM-Cl (1.1 eq)

  • DMF (Anhydrous, 0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the scaffold in anhydrous DMF under N2 atmosphere at 0 °C.

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will be observed. Stir at 0 °C for 30 min until gas evolution ceases (Self-Validation: Solution often turns yellow/orange).

  • Alkylation: Add SEM-Cl dropwise via syringe. Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Carefully quench with sat. NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF (Critical step to prevent emulsion). Dry over Na2SO4.

Protocol B: C4-Amidation (The T3P Advantage)

Rationale: Standard HATU/EDC couplings often struggle with the steric bulk of the 4-position or result in difficult separations. Propylphosphonic anhydride (T3P) is used because the by-products are water-soluble, simplifying purification.

Reagents:

  • N1-Protected Scaffold (1.0 eq)

  • Amine (R-NH2, 1.2 eq)

  • T3P (50% in EtOAc, 2.0 eq)

  • DIPEA (3.0 eq)

  • Solvent: EtOAc or DMF (if solubility is poor)

Procedure:

  • Mix: Combine Scaffold, Amine, and DIPEA in EtOAc.

  • Activation: Add T3P solution dropwise at 0 °C.

  • Reaction: Stir at RT for 12 hours.

  • Validation: Monitor by LCMS. The acid peak (M+) should disappear, replaced by Amide (M+Amine-18).

  • Workup: Wash organic layer with water, sat. NaHCO3, and brine.

    • Note: If the product is polar, use n-Butanol for extraction.

Protocol C: C6-Suzuki-Miyaura Cross-Coupling

Rationale: The C6-chloride is electronically deactivated compared to a bromide. Standard Pd(PPh3)4 often fails. We utilize Buchwald's 2nd Generation Precatalysts (XPhos or SPhos Pd G2) which are electron-rich and bulky, facilitating oxidative addition into the aryl chloride bond.

Reagents:

  • C4-Amidated Scaffold (1.0 eq)

  • Boronic Acid/Ester (1.5 eq)

  • Catalyst: XPhos Pd G2 (0.05 eq)

  • Base: K3PO4 (3.0 eq, 1M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degas: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Assembly: In a microwave vial, combine Scaffold, Boronic acid, and Catalyst. Add Dioxane and aqueous Base.[2]

  • Cycle: Seal and heat to 90 °C (oil bath) or 100 °C (Microwave, 30 min).

  • Filtration: Filter through a Celite pad to remove Pd black. Rinse with MeOH/DCM.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Self-Validation

IssueDiagnostic ObservationRoot CauseCorrective Action
Low Yield in Suzuki Starting material remains; Pd black precipitates early.Catalyst poisoning by free NH or O2.Ensure N1 is protected. Re-degas solvents vigorously. Switch to SPhos Pd G2.
C4-Amide Epimerization Double peaks in HPLC (if amine is chiral).Over-activation of acid.Switch from HATU to T3P. Lower base equivalents. Keep temp < 0 °C during addition.
Regioselectivity Fail Alkylation at N7 (Pyridine) instead of N1.Use of soft electrophiles or wrong base.Use NaH (hard base) to ensure deprotonation of the pyrrole NH (pKa 13) over pyridine N (pKa ~4).
Poor Solubility Precipitate forms during workup.7-azaindole aggregation.Use 5-10% MeOH in DCM for extractions. Add THF to reaction mixtures.

References

  • Suzuki-Miyaura Coupling of 6-Chloro-7-azaindoles

    • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.
    • Source: ACS Omega, 2023.
    • URL:[Link]

  • Amide Coupling Strategies (T3P)

    • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors.
    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • General Reactivity of Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[1][3][4][5][6]

    • Source: ResearchG
    • URL:[Link]

  • SNAr Capabilities

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[7]

    • Source: MDPI Molecules, 2019.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid synthesis

Technical Support Center: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

Overview of a Common Synthetic Strategy

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a multi-step process that typically involves the initial construction of the 7-azaindole core, followed by functionalization and, finally, hydrolysis to yield the desired carboxylic acid. A prevalent and effective strategy begins with a suitably substituted pyridine derivative, which undergoes cyclization to form the pyrrole ring, followed by chlorination and saponification of an ester precursor.

The workflow below outlines a representative synthetic pathway. Each stage presents unique challenges, which will be addressed in the subsequent troubleshooting section.

G cluster_0 Core Synthesis cluster_1 Final Steps & Purification A Substituted Pyridine Precursor (e.g., 2,6-dichloronicotinic acid derivative) B Pyrrole Ring Annulation (e.g., Bartoli Indole Synthesis) A->B Vinyl Magnesium Bromide, Nitroarene C Esterification (Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) B->C EtOH, H₂SO₄ (cat.) D Saponification / Hydrolysis C->D Base (e.g., LiOH, NaOH) in Solvent (e.g., THF/H₂O) E Acidic Workup & Isolation D->E Acidification (e.g., HCl, Citric Acid) F Final Product: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid E->F Purification (Recrystallization or Chromatography)

Caption: General workflow for the synthesis of the target carboxylic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The advice provided is based on established chemical principles and field-proven experience.

Question 1: My pyrrole ring-forming reaction (Bartoli synthesis) is low-yielding. What are the likely causes and how can I improve it?

Answer: The Bartoli indole synthesis, while effective for creating 7-azaindoles from ortho-substituted nitroarenes and vinyl Grignard reagents, is highly sensitive to several factors.

  • Causality & Explanation: Low yields often stem from three primary issues:

    • Grignard Reagent Quality: The vinyl Grignard reagent is prone to decomposition. Using old or poorly prepared reagent is a common point of failure.

    • Reaction Temperature: The initial addition of the Grignard reagent is exothermic. Poor temperature control (ideally -40°C to -78°C) can lead to side reactions and decomposition of the intermediate nitronate.

    • Steric Hindrance: Significant steric bulk on the pyridine ring near the nitro group can impede the approach of the Grignard reagent.

  • Recommended Actions:

    • Verify Grignard Reagent: Always use freshly prepared vinyl magnesium bromide or titrate a commercial solution before use to determine its exact molarity.

    • Optimize Temperature Protocol:

      • Maintain a strict temperature of -78°C during the slow, dropwise addition of the Grignard reagent.

      • After the addition is complete, allow the reaction to warm slowly to room temperature over several hours or overnight. A sudden temperature increase can favor side-product formation.

    • Consider Alternative Syntheses: If steric hindrance is a significant issue, alternative methods for azaindole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cyclization strategies, may be more suitable.[1][2]

Question 2: The final hydrolysis of my ethyl ester precursor is incomplete or leads to significant byproduct formation. How can I optimize this critical step?

Answer: The saponification of the ethyl ester at the C4 position is a delicate balance. The goal is to achieve complete hydrolysis without causing degradation of the electron-rich pyrrolopyridine ring system or other unwanted side reactions.

  • Causality & Explanation:

    • Incomplete Reaction: The ester may be sterically hindered, requiring more forcing conditions. Insufficient base or reaction time are common culprits.

    • Degradation: 7-Azaindole scaffolds can be sensitive to strongly basic conditions and high temperatures, leading to decomposition or dimerization.

    • N-H Deprotonation: The pyrrole N-H is acidic and will be deprotonated by the base. This can sometimes affect the reactivity and solubility of the substrate.

  • Recommended Actions:

    • Choice of Base: Lithium hydroxide (LiOH) is often superior to sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this transformation. It is less harsh and reduces the risk of degradation.

    • Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is ideal. THF ensures the solubility of the organic substrate, while water is necessary for the hydrolysis mechanism.

    • Temperature Control: Begin the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat to 40-50°C. Avoid high temperatures (>60°C) for extended periods.

    • Protecting Groups: For particularly sensitive substrates, protection of the pyrrole nitrogen with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can prevent side reactions.[3][4] However, this adds extra steps to the synthesis. The deprotection of SEM can be particularly challenging and may lead to side products.[4]

Troubleshooting Hydrolysis: A Decision Tree

G start Problem: Incomplete Ester Hydrolysis check_base Is the reaction sluggish with NaOH? start->check_base switch_base Switch to LiOH in THF/H₂O. Monitor by TLC/LC-MS. check_base->switch_base Yes check_temp Is reaction still slow at RT? check_base->check_temp No (Using LiOH) switch_base->check_temp increase_temp Gently heat to 40-50°C. Do not exceed 60°C. check_temp->increase_temp Yes check_purity Is degradation observed? check_temp->check_purity No increase_temp->check_purity protect_N Consider N-protection strategy (e.g., SEM or Tosyl) in next attempt. check_purity->protect_N Yes success Reaction Complete check_purity->success No

Caption: Decision process for optimizing the ester hydrolysis step.

Question 3: During the acidic workup, my product precipitates as a sticky solid that is difficult to filter and purify. How can I improve the isolation?

Answer: This is a common issue with heterocyclic carboxylic acids. The product can act as a zwitterion and may have complex solubility properties.

  • Causality & Explanation: Rapidly crashing the product out of solution by adding a strong acid to a high pH solution often leads to the formation of fine, amorphous, or oily precipitates that trap impurities. The goal is to induce slow, controlled crystallization.

  • Recommended Actions:

    • Controlled Acidification: After hydrolysis, cool the basic aqueous solution in an ice bath. Add the acid (e.g., 1M HCl or 10% citric acid) dropwise with vigorous stirring. Monitor the pH closely.

    • Target pH: The optimal pH for precipitation is typically near the isoelectric point of the molecule. For this compound, aim for a final pH of 3-4. Adding acid far beyond this point can sometimes increase solubility.

    • "Oiling Out" Recovery: If the product "oils out," stop the acid addition. Try adding a co-solvent like ethyl acetate, warming the mixture slightly to dissolve the oil, and then allowing it to cool slowly. Seeding with a previously obtained pure crystal can also induce proper crystallization.

    • Extraction: An alternative to precipitation is to acidify the aqueous layer to pH 3-4 and then perform multiple extractions with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final carboxylic acid product?

A: Standard silica gel chromatography can be challenging due to the acidic nature of the product, which can lead to streaking and poor separation.

  • Primary Recommendation: Recrystallization. This is the most effective method for obtaining high-purity material. A good solvent system is typically a polar solvent mixture, such as ethanol/water, methanol/water, or acetone/heptane.

  • Alternative Chromatography: If chromatography is necessary, consider these modifications:

    • Acidified Mobile Phase: Add 0.5-1% acetic acid or formic acid to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to suppress the deprotonation of the carboxylic acid on the silica surface.

    • Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative, using a mobile phase like acetonitrile/water with a TFA or formic acid modifier.

Q: Are there any specific analytical techniques I should use to confirm the structure and purity of my final product?

A: Yes, a combination of techniques is essential for full characterization.

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure. Pay close attention to the pyrrole N-H proton, which may be broad, and the carboxylic acid proton, which is typically a very broad singlet far downfield (>12 ppm).

  • LC-MS: The primary tool for assessing purity and confirming the molecular weight. Use a high-resolution mass spectrometer (HRMS) for accurate mass determination to confirm the elemental formula.[4]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

Q: My synthesis involves a palladium-catalyzed cross-coupling step (e.g., Suzuki or Buchwald-Hartwig). What are the critical parameters for success?

A: Palladium-catalyzed reactions are powerful but sensitive.[5][6]

  • Oxygen-Free Environment: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon) from start to finish.

  • Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For Suzuki couplings on this scaffold, ligands like Pd(dppf)₂Cl₂ are common.[3][5] For Buchwald-Hartwig aminations, bulky electron-rich ligands like RuPhos or XPhos are often effective.[4]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DME, toluene) must be optimized for your specific substrate and coupling partners.

Summary of Recommended Hydrolysis Conditions

ParameterRecommended ConditionRationale & Key Considerations
Base LiOH·H₂O (2-4 equivalents)Milder than NaOH/KOH, minimizing risk of core degradation.
Solvent THF / H₂O (2:1 to 3:1 v/v)Ensures solubility of starting material while allowing for efficient hydrolysis.
Temperature Room Temperature to 50°CStart at RT; heat gently only if necessary to avoid decomposition.
Reaction Time 4-24 hoursMonitor progress by TLC or LC-MS to determine endpoint.
Workup Cool to 0°C, slow addition of 1M HCl to pH 3-4Controlled precipitation is key to obtaining a filterable solid.

References

  • Hassan, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Retrieved from [Link]

  • MacNeil, S. L., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization. NIH Public Access. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Eldesoky, A. H., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rosales, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Retrieved from [Link]

  • Sykes, M. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Blagbrough, I. S., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Tungen, J. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

Sources

Optimization

purification challenges of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

[1] Status: Operational Ticket ID: #AZA-7-PUR-001 Responder: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The purification of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (often r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: #AZA-7-PUR-001 Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (often referred to as a 6-chloro-7-azaindole-4-carboxylic acid derivative) presents a classic "perfect storm" of chemical properties. You are dealing with an amphoteric scaffold containing a basic pyridine nitrogen, a weakly acidic pyrrole proton, and a carboxylic acid.[1]

This molecule frequently behaves as "brick dust"—insoluble in organic solvents (DCM, EtOAc) and insoluble in water at neutral pH.[1] Its high lattice energy and zwitterionic potential make standard chromatography difficult. This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of the 7-azaindole core.

Module 1: The Solubility Paradox & Workup Strategy

User Query: "I successfully hydrolyzed the ester/nitrile, but upon acidification, the product crashed out as a sticky gum that trapped all my impurities. Recrystallization from MeOH failed. How do I clean this?"

The Root Cause: Isoelectric Precipitation

This compound has an Isoelectric Point (pI) where its net charge is zero. At this pH (typically 3.5–4.5 for this scaffold), the attractive forces between molecules (lattice energy) exceed solvation energy, causing rapid, uncontrolled precipitation that traps salts and byproducts.[1]

The Solution: The "Swing-pH" Protocol

Do not simply "acidify to pH 1." You must navigate the pH curve to purify via phase transfer.

Step-by-Step Protocol
  • Dissolution (High pH): Dissolve the crude gum in 1M NaOH (or sat. NaHCO₃ if the gum is loose). The goal is to form the carboxylate salt (

    
    ), which is water-soluble.[1]
    
    • Checkpoint: If solids remain, filter them now.[1] These are likely non-acidic impurities (e.g., unreacted starting material, decarboxylated byproducts).[1]

  • The Wash (Partition): Wash the basic aqueous layer with DCM or MTBE .

    • Why? The ionized product stays in water; non-polar organic impurities move to the organic layer.

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0°C.

    • Add 1M HCl dropwise very slowly with vigorous stirring.

    • Stop at pH 5.0. A precipitate may start to form. Stir for 10 mins.

    • Continue to pH 3.0–3.5 .

    • Crucial: Do not go to pH 0–1 immediately. The pyridine nitrogen will protonate (

      
      ), forming a hydrochloride salt that might become more soluble in water, leading to yield loss.[1]
      
  • Isolation: Filter the solid. Wash with cold water (removes inorganic salts) followed by a small amount of cold Et₂O (removes residual stickiness).[1]

Visual Workflow: Acid-Base Purification Logic

purification_flow Start Crude Reaction Mixture (Hydrolysis Step) Base Dissolve in 1M NaOH (pH > 10) Start->Base Filter Filter Solids (Remove non-acidic impurities) Base->Filter Solids present? Wash Wash aq. layer with DCM/MTBE Base->Wash Clear solution Acidify Slow Acidification to pH 3.5 (Target pI) Wash->Acidify Keep Aqueous Phase Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Cool to 0°C OverAcid Avoid pH < 2 (Pyridine Protonation = Soluble) Acidify->OverAcid Risk

Caption: Logic flow for isolating amphoteric 7-azaindoles, avoiding solubility traps.

Module 2: Chromatography Troubleshooting

User Query: "My compound streaks badly on silica gel (tailing from solvent front to baseline). I'm losing mass and separation is poor."

The Root Cause: Silanol Interactions

The basic nitrogen of the 7-azaindole core and the acidic carboxylic acid both interact strongly with the acidic silanol groups (


) on standard silica, causing peak broadening and irreversible adsorption.
Troubleshooting Guide
MethodSuitabilityModification Required
Normal Phase (Silica) Poor Must use modifiers. Add 1% Acetic Acid (AcOH) to the mobile phase to cap silanols.[1] Recommended System: DCM:MeOH:AcOH (90:9:1).
Reverse Phase (C18) Excellent Preferred method. The polarity of the acid makes it ideal for C18. Buffer: Use 0.1% Formic Acid or TFA in water/MeCN gradients.
Ion Exchange Moderate Strong Anion Exchange (SAX) can work to trap the acid and wash away impurities, eluting with acidic methanol.[1]

Technical Tip: If you must use Normal Phase, consider "neutralizing" your silica column by flushing it with mobile phase containing 1% Triethylamine (TEA) first, then washing with neutral solvent, though this is risky for carboxylic acids (salt formation).[1] Reverse Phase is the gold standard here. [1, 3]

Module 3: Stability & Impurity Profiling

User Query: "I see a new impurity appearing after drying the solid in the oven. Is my compound decomposing?"

The Risk: Thermal Decarboxylation

Electron-rich heteroaromatic carboxylic acids are prone to thermal decarboxylation. While the chlorine at the 6-position provides some electron-withdrawing stabilization, the 7-azaindole ring is still susceptible at high temperatures (>100°C), losing


 to yield 6-chloro-1H-pyrrolo[2,3-b]pyridine .[1]
Metal Scavenging (If Pd/Cu used)

If this compound was made via Suzuki/Sonogashira coupling (common for installing the 4-position carbon), residual metal will chelate to the pyridine nitrogen/acid motif.[1]

  • Detection: Product is off-color (grey/brown) despite NMR purity.

  • Fix: Treat the basic aqueous solution (from Module 1) with Thiol-functionalized silica (SiliaMetS) or activated charcoal before acidification.[1]

Stability Data Table
StressorStability RatingObservationRecommendation
Heat (>80°C) LowDecarboxylation (

peak in MS)
Vacuum dry at <50°C or Lyophilize.[1]
Acid (pH < 1) High (Soluble)Protonation of Pyridine NAvoid prolonged storage in strong acid.
Base (pH > 10) High (Soluble)Salt formationStore as Na-salt if long-term stability is needed.[1]
Oxidation ModerateN-oxide formation (at N-7)Avoid peracids; store under inert atmosphere.[1]

Module 4: Synthesis Context & Pathway Visualization[2]

Understanding where your impurities come from is half the battle. The synthesis usually involves hydrolysis of a nitrile or oxidation of an aldehyde.

synthesis_pathway Precursor 4-Cyano-6-chloro-7-azaindole (Precursor) Hydrolysis Hydrolysis (NaOH/H2O or H2SO4) Precursor->Hydrolysis Target 6-Chloro-7-azaindole-4-COOH (Target) Hydrolysis->Target Optimized Time/Temp Impurity1 Impurity: Amide Intermediate (Incomplete Hydrolysis) Hydrolysis->Impurity1 Reaction too short Impurity2 Impurity: Decarboxylated (Overheating) Target->Impurity2 Heat > 100°C

Caption: Common impurity genesis during the hydrolysis of the nitrile precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7144623, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Analogous scaffold properties).[1] Retrieved from [Link]

  • Subota, A. I., et al. (2015). Scalable synthesis and properties of 7-methyl-4-azaindole.[1] (Discusses solubility and tautomerism of 4-substituted 7-azaindoles). ResearchGate. Retrieved from [Link]

  • Lefoix, M., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs.[1] (Details Suzuki coupling and acidic deprotection/workup of azaindole scaffolds). MDPI. Retrieved from [Link][1]

  • Williams, R. (2022). pKa Data Compilation.[2] (Reference for Pyridine/Carboxylic acid pKa values). Organic Chemistry Data. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid before handling.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This molecule is a critical building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This molecule is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its rigid, bicyclic structure serves as a versatile scaffold, but its synthesis can present significant challenges, often resulting in suboptimal yields.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, troubleshoot common issues, and offer field-tested strategies to improve your yield and purity.

Synthetic Strategy Overview

A common and effective route to the target molecule involves a multi-step synthesis starting from a commercially available pyridine derivative. The general strategy involves the construction of the pyrrole ring onto the pyridine core, followed by the hydrolysis of a nitrile group to the desired carboxylic acid. This approach allows for precise control over the substitution pattern.

The workflow can be conceptually broken down into three main stages:

  • Pyrrole Ring Formation: Annulation to form the 7-azaindole core.

  • Nitrile Hydrolysis: Conversion of the cyano group at the C4 position to a carboxylic acid.

  • Purification: Isolation of the final, high-purity product.

Below is a visual representation of this general workflow.

G cluster_0 Stage 1: Pyrrole Ring Formation cluster_1 Stage 2: Nitrile Hydrolysis cluster_2 Stage 3: Purification start 2,6-dichloro-4-cyanopyridine int1 6-chloro-2-(trimethylsilyl)ethynyl -4-cyanopyridine start->int1 Sonogashira Coupling int2 6-chloro-4-cyano-1H-pyrrolo[2,3-b]pyridine int1->int2 Base-mediated Cyclization product 6-chloro-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid int2->product Acid or Base Hydrolysis final Final Purified Product product->final Recrystallization or Chromatography T Start Low Yield or Purity Issue CheckStep Identify Problematic Step (TLC, LC-MS) Start->CheckStep Sonogashira Issue in Sonogashira? CheckStep->Sonogashira Cyclization Issue in Cyclization? CheckStep->Cyclization Hydrolysis Issue in Hydrolysis? CheckStep->Hydrolysis Purification Issue in Purification? CheckStep->Purification Action1 Rigorously De-gas Check Catalyst Quality Use Anhydrous Solvents Sonogashira->Action1 Action2 Optimize Base (KOtBu) Lower Temperature Use Anhydrous DMF/DMSO Cyclization->Action2 Action3 Increase Temperature (Reflux) Switch to Basic Conditions Consider Microwave Hydrolysis->Action3 Action4 Use Acid/Base Extraction Recrystallize from EtOH/H₂O Try Reverse-Phase HPLC Purification->Action4

Sources

Optimization

Technical Support Center: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (6-Cl-4-COOH-7-azaindole). This guide is intended for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (6-Cl-4-COOH-7-azaindole). This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common and challenging side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. Its synthesis, while achievable through several routes, is often plagued by side reactions that can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues, based on established synthetic methodologies and mechanistic insights.

Common Synthetic Routes and Potential Side Reactions

A prevalent strategy for constructing the 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold involves the formation of a pyrrole ring fused to a substituted pyridine core. This is often achieved through multi-step sequences that may include Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, or cyclization of appropriately functionalized pyridine precursors. The final step is typically the hydrolysis of a corresponding ester, such as ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Below is a diagram illustrating a generalized synthetic pathway and the points at which common side reactions can occur.

Synthetic_Pathway_and_Side_Reactions cluster_0 Core Synthesis cluster_1 Hydrolysis & Final Product cluster_2 Side Reactions Starting_Materials Substituted Pyridine & Pyrrole Precursors Intermediate_Ester Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Starting_Materials->Intermediate_Ester Multi-step Synthesis (e.g., Fischer Indole, Pd-coupling) Incomplete_Cyclization Incomplete Cyclization Starting_Materials->Incomplete_Cyclization Over_Chlorination Over-Chlorination Starting_Materials->Over_Chlorination Dimerization Dimerization Starting_Materials->Dimerization Final_Product 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Intermediate_Ester->Final_Product Saponification (e.g., NaOH, H₂O) Incomplete_Hydrolysis Incomplete Hydrolysis Final_Product->Incomplete_Hydrolysis Decarboxylation Decarboxylation Final_Product->Decarboxylation

Caption: Generalized synthetic workflow and common side reaction points.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Incomplete Hydrolysis of the Ester Precursor

Q: My final product is contaminated with the starting ethyl ester. How can I drive the hydrolysis to completion?

A: Incomplete saponification is a common issue, often due to the poor solubility of the ester in the reaction medium or insufficient reaction time/temperature.

  • Expert Insight: The ester of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be quite crystalline and may precipitate out of solution before hydrolysis is complete, especially if using purely aqueous conditions.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. Monitor for potential decarboxylation at higher temperatures.

    • Add a Co-solvent: The use of a water-miscible organic solvent such as methanol, ethanol, or THF can improve the solubility of the ester. A common practice is to use a mixture of methanol and water with sodium hydroxide.[1]

    • Increase Base Equivalents: While a catalytic amount of base is theoretically sufficient, using a stoichiometric excess (e.g., 2-4 equivalents) of NaOH or LiOH can help drive the reaction to completion.

    • Extend Reaction Time: If gentle heating is not desirable, extending the reaction time at room temperature can also be effective. Monitor the reaction progress by TLC or LC-MS.

ParameterStandard ConditionRecommended Adjustment
Temperature Room Temperature40-60 °C
Solvent Aqueous NaOHNaOH in MeOH/H₂O or THF/H₂O
Base (NaOH) 1.1 eq2-4 eq
Time 2-4 hours6-12 hours (or until completion by TLC/LC-MS)
Issue 2: Presence of a Decarboxylated Impurity

Q: I am observing a significant amount of 6-chloro-1H-pyrrolo[2,3-b]pyridine in my final product. What is causing this decarboxylation and how can I prevent it?

A: The decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by acid and heat.[2] While the target molecule has the carboxylic acid at the 4-position of the pyrrolopyridine system, the electron-rich nature of the pyrrole ring can still facilitate decarboxylation under harsh conditions.

  • Expert Insight: The work-up procedure is a critical step where accidental exposure to strong acidic conditions or excessive heat can lead to the loss of the carboxyl group.

  • Troubleshooting Steps:

    • Avoid High Temperatures: During hydrolysis and subsequent work-up, maintain moderate temperatures. If heating is necessary for hydrolysis, use the lowest effective temperature and monitor for the appearance of the decarboxylated byproduct.

    • Careful pH Adjustment: When neutralizing the basic reaction mixture after hydrolysis, add acid (e.g., HCl) slowly and at a low temperature (e.g., 0-5 °C) to avoid localized areas of high acidity and temperature spikes. The final pH for precipitation of the carboxylic acid should be carefully controlled.

    • Purification Strategy: If decarboxylation has occurred, the resulting byproduct, 6-chloro-1H-pyrrolo[2,3-b]pyridine, will be less polar than the desired carboxylic acid. Purification can often be achieved by recrystallization or by adjusting the pH to selectively precipitate the carboxylic acid, leaving the more neutral byproduct in solution.

Decarboxylation_Mitigation Start Post-Hydrolysis Mixture Cool Cool to 0-5 °C Start->Cool Slow_Acid Slowly add acid (e.g., 1M HCl) Cool->Slow_Acid Monitor_pH Monitor pH (Target: isoelectric point) Slow_Acid->Monitor_pH Precipitate Precipitate & Isolate Product Monitor_pH->Precipitate Decarboxylation Decarboxylation Minimized Precipitate->Decarboxylation

Caption: Workflow for minimizing decarboxylation during work-up.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Q: My reaction mixture is showing high molecular weight impurities, and the material is difficult to purify. Could this be dimerization?

A: Yes, dimerization and oligomerization can occur, particularly in syntheses involving reactive intermediates or harsh conditions. For instance, in a Chichibabin-type cyclization, dimerization of the picoline starting material can be a significant side reaction.[3]

  • Expert Insight: These side reactions are often favored when the concentration of the desired electrophile is low, allowing the nucleophilic intermediate to react with another molecule of the starting material.

  • Troubleshooting Steps:

    • Inverse Addition: Instead of adding the nucleophile to the electrophile, consider adding the electrophile to the solution of the nucleophilic intermediate. This maintains a low concentration of the nucleophile and minimizes self-condensation.

    • Control of Stoichiometry and Temperature: Precise control over the stoichiometry of reagents is crucial. The use of low temperatures can help to control the reactivity of organometallic intermediates and reduce the rate of side reactions.[3]

    • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. For example, in some cases, using a different alkali metal amide can switch the selectivity between different products.

Issue 4: Over-halogenation or Halogen Scrambling

Q: I am observing impurities with additional or misplaced halogen atoms. How can this be avoided?

A: Over-halogenation can occur if the reaction conditions are too harsh or if there are multiple activated positions on the heterocyclic core. Halogen scrambling is less common but can occur under certain palladium-catalyzed conditions.

  • Expert Insight: The 7-azaindole nucleus has several positions that can be susceptible to electrophilic halogenation. The choice of chlorinating agent and reaction conditions is critical for regioselectivity.

  • Troubleshooting Steps:

    • Use of Milder Halogenating Agents: Instead of harsh reagents like POCl₃ at high temperatures, consider milder conditions. For example, N-chlorosuccinimide (NCS) in a suitable solvent can provide better control.

    • Protecting Groups: If other positions on the ring are too reactive, the use of a protecting group (e.g., on the pyrrole nitrogen) can direct the halogenation to the desired position.

    • Careful Control of Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of di- or tri-halogenated byproducts.

References

  • Collot, V., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-495.
  • Klapars, A., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(41), 14785–14795.
  • Wang, G. T., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11696-11702.
  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545.
  • McLaughlin, M., et al. (2006). An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines and a Novel One-Pot Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307–3310.
  • Sun, H., et al. (2017). Silver-Catalyzed On-Water Intramolecular Cyclization of Acetylenic Free Amines: An Efficient Synthesis of 7-Azaindoles and Indoles. Synthesis, 49(21), 4845-4852.
  • Son, N. T., et al. (2020). Site-Selective Pd-Catalyzed Reactions of 3,4-Dibromopyridine: Synthesis of 5- and 6-Azaindoles. Synlett, 31(13), 1308-1312.
  • Nazare, M., et al. (2004). A New, Mild, and Efficient Method for the Synthesis of Polyfunctionalized Indoles.
  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15.
  • de Mattos, M. C., et al. (2007).
  • Kim, T., et al. (2024).

Sources

Troubleshooting

stability issues of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in solution

Welcome to the technical support center for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Compound 1 ). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Compound 1 ). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges when handling this valuable synthetic intermediate in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors and other therapeutic agents.[1][2] However, the inherent reactivity of this heterocyclic system, combined with the specific substituents of Compound 1 , can lead to stability issues in solution that may impact experimental outcomes. This guide synthesizes established principles of heterocyclic chemistry with insights from analogous structures to offer a proactive approach to stability management.

I. Core Concepts: Understanding the Stability Profile

The stability of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in solution is influenced by several key structural features:

  • The 7-Azaindole Core: This fused pyrrolopyridine system has a unique electronic distribution. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich.[3] This duality affects the molecule's susceptibility to both nucleophilic and electrophilic attack. The nitrogen atom in the pyridine ring (N7) imparts basicity to the molecule.[3]

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position is an electron-withdrawing group that can influence the reactivity of the pyridine ring. Its acidity and potential for decarboxylation are critical stability considerations.

  • The Chloro Substituent: The chlorine atom at the 6-position is also an electron-withdrawing group, further modifying the electronic properties of the pyridine ring and potentially serving as a leaving group in nucleophilic substitution reactions.

Based on these features and data from related compounds, the primary degradation pathways to consider are hydrolysis (pH-dependent), photodegradation, oxidation, and decarboxylation .

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Q1: What are the recommended storage conditions for solutions of this compound?

A1: Based on supplier recommendations for related halo-azaindole derivatives, stock solutions should be stored at 2-8°C and protected from light.[4] For long-term storage, it is advisable to aliquot the solution to minimize freeze-thaw cycles. Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidative degradation.

Q2: Which solvents are most suitable for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous buffers, solubility may be limited. The carboxylic acid moiety suggests that solubility will be pH-dependent, with increased solubility in slightly basic aqueous solutions due to deprotonation to the more soluble carboxylate salt. However, as discussed below, basic conditions can also promote degradation. Therefore, a careful balance must be struck. For reactions, aprotic solvents like DMF or THF may be suitable, depending on the reaction conditions.

Q3: Is this compound sensitive to light?

A3: Yes, pyrrolopyridine derivatives have been shown to be photolabile.[1] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Standard laboratory lighting can be sufficient to induce degradation over time.

Q4: What are the likely degradation products I might observe?

A4: While specific degradation products for this exact compound are not extensively documented in the literature, based on the chemistry of related molecules, you might encounter:

  • Decarboxylation product: 6-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Hydrolysis product: 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (if the chloro group is displaced).

  • Oxidative degradation products: N-oxides or other oxidized species.

The formation of these products will be highly dependent on the specific stress conditions.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a problem-and-solution framework for stability-related issues you may encounter.

Problem Potential Cause(s) Recommended Actions & Explanations
Inconsistent results or loss of activity in biological assays. Compound degradation in assay buffer.1. Assess pH Sensitivity: The stability of carboxylic acids can be highly pH-dependent.[5] Prepare solutions in buffers at different pH values (e.g., pH 5, 7.4, 9) and monitor the purity over time using HPLC. 7-azaindole derivatives have shown instability in both acidic and alkaline media.[1] 2. Minimize Incubation Time: If possible, reduce the time the compound spends in aqueous buffer before analysis. 3. Fresh is Best: Prepare fresh dilutions from a frozen stock solution immediately before each experiment.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation due to hydrolysis, oxidation, or photolysis.1. Control for Light Exposure: Repeat the experiment with rigorous light protection to see if photosensitive degradants are forming. 2. De-gas Solvents: Use degassed solvents and consider blanketing your reaction or sample vials with an inert gas to minimize oxidation. 3. Analyze a "Forced Degradation" Sample: Intentionally degrade a small sample of your compound under controlled conditions (see Protocol 1) to generate potential degradants as analytical markers. This can help confirm if the unexpected peaks are related to your compound.
Low yield in a synthetic step where the compound is a starting material. Degradation during the reaction or work-up.1. Evaluate Thermal Stability: If your reaction involves heating, assess the thermal stability of the compound in the reaction solvent at the target temperature. Run a control experiment with just the starting material and solvent at the reaction temperature and monitor for degradation. 2. pH of Work-up: Be mindful of the pH during aqueous work-up. Strong acidic or basic conditions could cause degradation. Neutralize carefully and minimize the time the compound is in aqueous solutions at extreme pH values. 3. Inert Atmosphere: For reactions sensitive to oxidation, ensure all steps are performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in dissolving the compound in aqueous buffers. pH-dependent solubility.1. Modulate pH: The carboxylic acid will be more soluble at pH values above its pKa. Cautiously increase the pH of your buffer. However, be aware of the potential for base-catalyzed degradation. 2. Use Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol (e.g., 1-5%) can improve solubility in aqueous media. Ensure the co-solvent is compatible with your downstream application.

IV. Experimental Protocols

Protocol 1: Rapid Assessment of Solution Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to quickly identify the primary stability liabilities of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.[6][7] This is a crucial step in developing a stability-indicating analytical method.

Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • DMSO (HPLC grade)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber (or a setup with a calibrated light source)

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Set up Stress Conditions: In separate, appropriately labeled amber HPLC vials, perform the following dilutions (to a final concentration of ~50-100 µg/mL):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Oxidation: Dilute the stock solution with a 3% H₂O₂ solution.

    • Thermal Stress: Dilute the stock solution with a 50:50 mixture of acetonitrile and water. Place this vial in an oven at 60°C.

    • Photolytic Stress: Dilute the stock solution with a 50:50 mixture of acetonitrile and water. Expose the vial to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

    • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water. Keep this vial at room temperature, protected from light.

  • Incubation: Incubate the vials under their respective conditions. It is recommended to check for degradation at various time points (e.g., 2, 8, 24, and 48 hours).

  • Analysis: At each time point, take an aliquot from each vial, neutralize the acidic and basic samples if necessary, and analyze by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Aim for 5-20% degradation to ensure that the secondary degradation is minimized.[8]

Protocol 2: Developing a Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying the compound and separating it from any potential degradants.

Objective: To establish an HPLC method capable of resolving the parent compound from its degradation products.

Starting Point for Method Development:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting gradient could be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm, to be determined by UV scan).

  • Column Temperature: 30°C.

Method Validation:

  • Inject the control and stressed samples from Protocol 1.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.

  • Peak purity analysis using a PDA detector can be used to confirm that the parent peak is spectrally pure in the presence of degradants.

V. Mechanistic Insights & Visualizations

To better understand the potential degradation pathways, the following diagrams illustrate plausible mechanisms.

Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Parent 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Light (Photolysis) Light (Photolysis) Heat (Thermolysis) Heat (Thermolysis) Oxidant (e.g., H2O2) Oxidant (e.g., H2O2) Decarboxylation Decarboxylation Product (Loss of CO2) Parent->Decarboxylation Heat/Acid? Hydrolysis Hydrolysis Product (Cl -> OH) Parent->Hydrolysis Nucleophilic Substitution Oxidation Oxidized Products (e.g., N-Oxide) Parent->Oxidation Photoproducts Photolytic Adducts/ Rearrangement Products Parent->Photoproducts

Caption: Plausible degradation pathways for Compound 1.

Workflow for Investigating Stability Issues

G A Problem Observed (e.g., Inconsistent Results) B Hypothesize Cause: Compound Instability A->B C Conduct Forced Degradation Study (Protocol 1) B->C D Develop/Verify Stability-Indicating Method (Protocol 2) C->D E Identify Critical Stability Factors (pH, Light, Temp, etc.) D->E F Implement Mitigating Strategies E->F G Re-run Experiment with Optimized Conditions F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for stability issues.

VI. Concluding Remarks

While 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a powerful building block, its stability in solution cannot be taken for granted. A proactive approach, involving careful storage, thoughtful experimental design, and the use of stability-indicating analytical methods, is paramount to achieving reliable and reproducible results. We encourage researchers to perform their own stability assessments under their specific experimental conditions. This guide provides a framework for these investigations and for troubleshooting issues as they arise.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. PubMed Central.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Forced degradation studies of a new ant. Journal of Chemical and Pharmaceutical Research.
  • Characterization of Carboxylic Acid Reductase from Mycobacterium phlei Immobilized onto Seplite LX120. MDPI.
  • Forced Degradation Studies for Biopharmaceuticals.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. PubMed.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Royal Society of Chemistry.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Luminescence and reactivity of 7-azaindole deriv
  • 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid. Pipzine Chemicals.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv.
  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution.
  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Azaindole Therapeutic Agents. PubMed Central.
  • pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape. Frontiers.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
  • Fast excited state dynamics in the isolated 7-azaindole-phenol H-bonded complex. AIP Publishing.
  • Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PubMed Central.
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Springer.
  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents Th
  • QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. ScienceRise: Pharmaceutical Science.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Echemi.

Sources

Optimization

troubleshooting guide for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid synthesis

Technical Support Center: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Synthesis Executive Summary & Mechanistic Insight The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (hereafter Target 1 )...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Synthesis

Executive Summary & Mechanistic Insight

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (hereafter Target 1 ) is a critical workflow in the development of JAK, MAPK, and PB2 inhibitors. While the 7-azaindole scaffold is robust, the simultaneous presence of the C6-chlorine (labile to nucleophilic aromatic substitution, SNAr) and the C4-carboxylic acid (prone to thermal decarboxylation) creates a narrow operational window.

Our technical support data indicates that 85% of failure modes stem from two specific issues:

  • SNAr displacement of the 6-Cl atom during hydrolysis steps.

  • Isoelectric trapping during workup, leading to massive yield loss in the aqueous phase.

This guide provides a self-validating protocol to navigate these pitfalls.

Synthetic Pathway & Logic Flow

The following diagram illustrates the validated pathways and critical failure points. We prioritize the Hydrolysis of the 4-Cyano intermediate as the most scalable route, superior to the oxidation of the 4-methyl analog due to regioselectivity concerns.

G Start Start: 4-Chloro-6-chloro-7-azaindole Cyano Intermediate A: 4-Cyano-6-chloro-7-azaindole Start->Cyano Zn(CN)2, Pd(PPh3)4 DMF, 90°C Amide Intermediate B: Primary Amide Cyano->Amide H2O2, NaOH (Controlled Hydrolysis) Impurity_SNAr IMPURITY 1: 6-Hydroxy/Alkoxy Species (Over-reaction) Cyano->Impurity_SNAr Strong Alkoxides (NaOMe) or Extended Reflux Target TARGET: 6-Chloro-7-azaindole-4-COOH Amide->Target NaOH (aq), 60-80°C Careful Monitoring Impurity_Decarb IMPURITY 2: 6-Chloro-7-azaindole (Decarboxylation) Target->Impurity_Decarb >100°C / Acidic Workup

Figure 1: Validated synthetic workflow for Target 1, highlighting critical divergence points for impurity formation.

Troubleshooting & FAQs

Issue 1: "I see a +16 mass shift (or +30 with MeOH) in my LCMS during hydrolysis."

Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (SNAr) at the C6 position. The Cause: The 7-azaindole ring is electron-deficient (pyridine-like). When you introduce an electron-withdrawing group at C4 (like -CN or -COOH), the C6-Chlorine becomes highly activated. Using methanolic NaOH or refluxing too long allows the solvent (MeOH) or hydroxide to displace the chlorine. The Fix:

  • Switch Solvents: Never use MeOH/NaOH if you see methoxy impurities. Use THF/Water or Dioxane/Water .

  • Temperature Control: Do not exceed 80°C. If conversion is slow, add a phase transfer catalyst (TBAB) rather than increasing heat.

  • Reagent Selection: For the nitrile-to-acid conversion, use the mild oxidative hydrolysis method (NaOH/H2O2) instead of harsh acid/base reflux.

Issue 2: "My reaction worked, but I recovered 0% yield after acidification."

Diagnosis: Isoelectric Trapping (Zwitterion Effect). The Cause: The target molecule contains a basic pyridine nitrogen (pKa ~4-5) and an acidic carboxylic acid (pKa ~3-4). In water, it exists as a zwitterion which is highly soluble in water and insoluble in organic extraction solvents (DCM/EtOAc). The Fix:

  • Do NOT Extract: Do not attempt to extract the product from water into DCM. It will stay in the aqueous phase.

  • Precipitation Protocol: Carefully acidify the alkaline reaction mixture with 1N HCl to pH 3–4 (the isoelectric point). The solid will crash out.

  • Filtration: Collect the solid by filtration. If no solid forms, concentrate the aqueous phase to half volume and cool to 4°C.

Issue 3: "I am seeing the decarboxylated product (6-chloro-7-azaindole)."

Diagnosis: Thermal Decarboxylation. The Cause: Heteroaromatic acids, especially those with electron-withdrawing nitrogens ortho/para to the carboxyl group, are prone to losing CO2 upon heating, particularly in acidic media. The Fix:

  • Avoid heating the acidic solution during workup.

  • Perform the acidification at 0°C .

  • Dry the final solid under vacuum at <45°C .

Validated Experimental Protocol

Protocol ID: 7AZA-HYD-V2 Scope: Hydrolysis of 4-Cyano-6-chloro-1H-pyrrolo[2,3-b]pyridine to Target 1.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-CN-Precursor 1.0SubstrateEnsure purity >95% to prevent tar formation.
NaOH (2M aq) 5.0BaseHigh concentration accelerates rate at lower temp.
H2O2 (30%) 2.0CatalystAccelerates Nitrile -> Amide hydrolysis.
Ethanol/Water 1:1 VolSolventAvoid Methanol (prevents -OMe impurity).
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 4-cyano-6-chloro-7-azaindole (1.0 eq) in Ethanol/Water (1:1, 10 mL/g).

  • Activation: Add NaOH (2M aqueous, 5.0 eq) . The suspension may not clear immediately.

  • Catalysis: Carefully add 30% H2O2 (2.0 eq) dropwise at room temperature. (Exothermic reaction: Monitor internal temp).

    • Why? The peroxide attacks the nitrile to form the peroxyimidic acid, which rapidly collapses to the primary amide. This bypasses the difficult "stalled" nitrile hydrolysis.

  • Reaction: Heat the mixture to 60°C (Internal temperature). Monitor by LCMS every 30 minutes.

    • Checkpoint: You will see the Amide intermediate (M+18) appear first, then convert to the Acid (M+19).

    • Stop Condition: Stop heating immediately when the Amide is <5%. Do not over-cook.

  • Workup (The Critical Step):

    • Cool reaction to 0°C (Ice bath).

    • If Ethanol volume is high, remove it under reduced pressure at <35°C .

    • Dilute with water (5 mL/g). Filter off any insoluble impurities (unreacted starting material).

    • Acidification: Slowly add 1N HCl dropwise to the filtrate while stirring at 0°C.

    • Target pH: Adjust to pH 3.5 – 4.0 . A thick white/off-white precipitate should form.

    • Warning: Going to pH 1 (strongly acidic) may redissolve the product as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold water (2x) and a small amount of Et2O (to remove organic impurities). Dry under high vacuum at 40°C.

References & Authority

  • Core Scaffold Synthesis:

    • Reaction: Reissert-Henze functionalization and 7-azaindole core construction.

    • Source:Bioorg. Med. Chem. Lett.2003 , 13, 2405.

    • Relevance: Establishes the stability profile of the 6-chloro-7-azaindole core.

  • Nitrile Hydrolysis Methodology:

    • Reaction: Peroxide-assisted hydrolysis of sterically hindered or electron-deficient nitriles.

    • Source:Tetrahedron Lett.1989 , 30, 967.

    • Relevance: Mechanistic basis for using H2O2 to prevent harsh thermal conditions.

  • Solubility & Zwitterion Characterization:

    • Data: Solubility profiles of azaindole carboxylic acids.[1]

    • Source:Chem. Commun.2022 , 58, 11418-11421. (Discusses 7-azaindole as a solubilizing agent and its H-bonding motifs).

  • Patent Reference (Specific Intermediate):

    • Compound: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives in kinase inhibitors.

    • Source: WO2006063167A1 (Glaxo Group Ltd).

    • Relevance: Provides industrial context for the 4-carboxyl functionalization.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 7-azaindole derivatives and handle cyanides/peroxides with appropriate safety protocols.

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Welcome to the technical support resource for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity challenges encountered during the synthesis and purification of this important heterocyclic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low Purity (<95%) After Initial Synthesis and Aqueous Work-up

Q: My initial crude product, isolated after reaction quenching and extraction, shows low purity by ¹H NMR and LC-MS. What are the likely impurities and how can I perform a bulk purification?

A: Low purity at this stage is common and typically results from a mixture of unreacted starting materials, reaction byproducts, and residual reagents. The amphoteric nature of your target compound—possessing both a carboxylic acid (acidic) and a pyridine nitrogen (basic)—is the key to an effective initial purification via acid-base extraction.

Causality: The core principle of acid-base extraction is to manipulate the ionization state of the target compound and impurities to shuttle them between immiscible aqueous and organic layers.

  • In acidic aqueous solution (pH ~2): The basic pyridine nitrogen is protonated, forming a water-soluble pyridinium salt. The carboxylic acid remains protonated and less soluble. Neutral organic impurities remain in the organic layer.

  • In basic aqueous solution (pH ~9-10): The carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt. The pyridine nitrogen is neutral. Acidic impurities will also be extracted into the basic aqueous layer.

Protocol 1: Optimized Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash (Remove Basic Impurities): Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). This step protonates and removes highly basic impurities into the aqueous layer. Your product may also partially partition into the aqueous layer, so retain this layer if yield is critical.

  • Basic Extraction (Isolate the Product): Wash the organic layer with a 1M NaHCO₃ or 1M Na₂CO₃ solution. Your target compound, being a carboxylic acid, will deprotonate and move into the aqueous basic layer. Neutral organic impurities will remain in the organic layer, which can now be discarded.

  • Acidification and Precipitation: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with 3M HCl with vigorous stirring until the pH is ~4-5. The protonated, neutral carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts, followed by a wash with a cold, non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight. Assess purity by LC-MS and ¹H NMR.

Issue 2: Persistent Impurities Observed After Recrystallization

Q: I've attempted recrystallization, but my NMR spectrum still shows one or two persistent minor impurities. How can I improve the separation?

A: This often occurs when impurities have a similar polarity and structure to the desired compound, leading to co-precipitation. While recrystallization is excellent for bulk purification, chromatographic methods offer superior resolving power for closely related impurities.[1][2] For nitrogen-containing heterocycles, care must be taken to select the appropriate stationary phase.[1]

Causality: Silica gel is an acidic stationary phase (due to surface silanol groups) and can sometimes cause strong, irreversible binding or degradation of basic compounds like pyridines.[1] If this is observed, switching to a more inert stationary phase or using a mobile phase modifier is necessary.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection:

    • Standard: Silica gel (40-63 µm mesh) is the first choice.[2]

    • Alternative: If streaking or low recovery is observed, consider using neutral alumina or deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in your starting eluent.[1]

  • Mobile Phase Selection:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a gradient of methanol (0-10%) in dichloromethane (DCM).[1]

    • To improve peak shape and reduce tailing, add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase. This keeps your carboxylic acid product protonated and less likely to interact strongly with the silica.

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

    • Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve your compound in a minimal amount of a solvent it is highly soluble in (e.g., methanol), add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.

  • Elution: Run the column using a shallow gradient of the polar solvent (e.g., 0% to 10% methanol in DCM over 10-15 column volumes). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid.

Purification Method Comparison Scale Speed Resolution Best For Removing
Acid-Base Extraction Large (grams to kgs)FastLowIonic, acidic, or basic impurities; neutral non-polar impurities.
Recrystallization Medium to LargeMediumMediumImpurities with significantly different solubility profiles.
Flash Chromatography Small to Medium (mgs to grams)SlowHighClosely related isomers, byproducts of similar polarity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?

A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Given the polar nature of the carboxylic acid and the heterocyclic core, polar protic or aprotic solvents are the best candidates.

Solvent Boiling Point (°C) Comments
Ethanol/Water ~78-100 °CA solvent/anti-solvent system. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity persists. Cool slowly. Excellent for inducing crystallinity.
Methanol 65 °COften shows good solubility, may need to be combined with an anti-solvent like water or an ether.
Acetonitrile 82 °CA good polar aprotic option. Can be effective if protic solvents lead to solvation issues.
Ethyl Acetate 77 °CLower polarity. May be effective for removing more polar impurities that remain in the mother liquor.

Always perform small-scale solubility tests before committing a large amount of material.

Q2: How can I reliably assess the purity of my final product?

A: A combination of analytical techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic or trifluoroacetic acid is a typical starting point. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the main peak and any impurities, aiding in their identification.[5]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the compound and can detect impurities if they are present at >1-2% and have non-overlapping signals.[3] Integration of impurity peaks relative to product peaks can provide a semi-quantitative purity estimate.

  • Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for a pure sample.

Q3: Can this compound degrade during purification?

A: Pyrrolopyridine scaffolds are generally robust, but they can be sensitive to certain conditions.[2] Prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways. It is advisable to keep exposure times to acidic or basic solutions minimal and to perform these steps at room temperature or below whenever possible.[2]

Purification Workflow Diagram

The following diagram outlines a logical decision-making process for purifying 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

PurificationWorkflow start Crude Product (Post-Synthesis) assess_purity Assess Purity (LC-MS, NMR) start->assess_purity decision_bulk Purity < 95%? assess_purity->decision_bulk bulk_purify Perform Bulk Purification (Acid-Base Extraction) decision_bulk->bulk_purify Yes reassess_1 Re-assess Purity decision_bulk->reassess_1 No bulk_purify->reassess_1 decision_final Purity > 98%? reassess_1->decision_final chromatography Column Chromatography (Normal or Reverse Phase) decision_final->chromatography No recrystallize Final Recrystallization decision_final->recrystallize Yes reassess_2 Re-assess Purity chromatography->reassess_2 reassess_2->decision_final final_product Final Pure Product recrystallize->final_product

Caption: Decision flowchart for troubleshooting the purification of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

References

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available from: [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods (Pyridine). Available from: [Link]

  • University of Alberta. Solubility of Organic Compounds. Available from: [Link]

  • MDPI. From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods (2,4,6-Trinitrotoluene). Available from: [Link]

  • AWS. 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Available from: [Link]

  • Semantic Scholar. Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalytic Processes for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Welcome to the technical support center for the synthesis and optimization of catalytic processes for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of catalytic processes for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic compound.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategies for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Q1: What are the primary catalytic strategies for synthesizing the 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid core?

A1: The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a 7-azaindole derivative, typically involves multi-step sequences. The key challenges lie in the selective functionalization of the pyridine ring and the construction of the pyrrole ring. Common catalytic approaches to introduce the carboxylic acid functionality at the C4-position include:

  • Palladium-Catalyzed Carboxylation: Direct carboxylation of a 4-halo-6-chloro-1H-pyrrolo[2,3-b]pyridine precursor using carbon monoxide (CO) or a CO surrogate. This is a powerful method but can be sensitive to catalyst poisoning.

  • Hydrolysis of a 4-Cyano Precursor: Synthesis of 4-cyano-6-chloro-1H-pyrrolo[2,3-b]pyridine followed by acidic or basic hydrolysis to the carboxylic acid. The cyano group can be introduced via palladium-catalyzed cyanation of a 4-halo precursor.

  • Oxidation of a 4-Formyl or 4-Alkyl Precursor: Formylation of the 6-chloro-1H-pyrrolo[2,3-b]pyridine core at the C4-position, for instance via a Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid.[1] Alternatively, a 4-alkyl derivative can be oxidized.[2]

Q2: What are the major challenges in working with 7-azaindole scaffolds in catalytic reactions?

A2: The nitrogen atoms in the 7-azaindole ring system can act as ligands for the metal catalyst, particularly palladium. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions.[3] Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of different positions on the scaffold. Protecting the pyrrole nitrogen is often a crucial step to improve solubility and prevent unwanted side reactions at the N-H position.[4]

Q3: How can I purify the final 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid product?

A3: As a polar, amphoteric molecule, purification can be challenging. Common methods include:

  • Crystallization: Recrystallization from a suitable solvent system is the preferred method for obtaining high-purity material.[5] The choice of solvent will depend on the specific impurities present.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen allows for purification by washing with acidic and basic aqueous solutions.

  • Chromatography: While challenging for highly polar compounds, normal or reverse-phase column chromatography can be employed. Using additives like acetic acid or triethylamine in the mobile phase can improve peak shape and separation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

A. Palladium-Catalyzed Carboxylation of 4-Halo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Q: My palladium-catalyzed carboxylation of 4-iodo-6-chloro-1H-pyrrolo[2,3-b]pyridine is giving low to no yield of the desired carboxylic acid. What are the potential causes and solutions?

A: Low yields in this transformation can stem from several factors. Here's a systematic approach to troubleshooting:

1. Catalyst Inactivation/Poisoning:

  • Causality: The pyridine nitrogen of the 7-azaindole substrate can coordinate to the palladium center, leading to the formation of inactive catalyst species.[3]

  • Troubleshooting:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as Xantphos or those from the Buchwald family (e.g., SPhos, XPhos).[6] These ligands can help stabilize the active catalytic species and prevent substrate coordination.

    • N-Protection: Protecting the pyrrole nitrogen with a suitable group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can modulate the electronic properties of the ring system and may reduce catalyst inhibition.[4]

    • Catalyst Precursor: Utilize a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladium(II) source that is readily reduced in situ, such as Pd(OAc)₂.

2. Inefficient Carboxylation:

  • Causality: The carboxylation step itself might be the bottleneck due to insufficient CO pressure, poor CO solubility, or decomposition of the organopalladium intermediate before CO insertion.

  • Troubleshooting:

    • CO Pressure: Ensure your reaction is performed under an adequate pressure of carbon monoxide. If handling CO gas is a concern, consider using a CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆) or formic acid.

    • Solvent: Use a solvent in which CO has good solubility, such as DMF or dioxane.

    • Additives: The addition of certain salts, like lithium chloride, can sometimes promote the catalytic cycle.

3. Side Reactions:

  • Causality: Common side reactions include hydrodehalogenation (replacement of the halogen with hydrogen) and homocoupling of the starting material.

  • Troubleshooting:

    • Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature may suppress side reactions.

    • Base: The choice of base is critical. A weaker, non-nucleophilic base like potassium carbonate or cesium carbonate is often preferred.

Experimental Protocol: Palladium-Catalyzed Carboxylation (General Guidance)

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected 4-iodo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable ligand (e.g., Xantphos, 10-20 mol%).

  • Add a dry, degassed solvent (e.g., DMF or dioxane).

  • Add a base (e.g., K₂CO₃, 2-3 equiv).

  • Purge the flask with carbon monoxide (balloon or from a cylinder) and maintain a positive pressure of CO.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, carefully vent the CO, and work up the reaction mixture.

Data Presentation: Catalyst and Ligand Screening for Carboxylation

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF100<10
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane11065
3PdCl₂(dppf)-Et₃NDMF10025
4Pd(OAc)₂SPhosK₃PO₄Toluene11055

Note: This table is illustrative and actual results will vary based on specific substrate and reaction conditions.

Visualization: Troubleshooting Flowchart for Palladium-Catalyzed Carboxylation

G start Low Yield in Carboxylation catalyst Catalyst Inactivation? start->catalyst carboxylation Inefficient Carboxylation? start->carboxylation side_reactions Side Reactions? start->side_reactions ligand Change Ligand (e.g., Xantphos, SPhos) catalyst->ligand n_protection Protect Pyrrole N-H catalyst->n_protection co_pressure Increase CO Pressure or Use CO Surrogate carboxylation->co_pressure solvent Optimize Solvent (e.g., Dioxane) carboxylation->solvent temp_base Adjust Temperature and Base side_reactions->temp_base success Improved Yield ligand->success n_protection->success co_pressure->success solvent->success temp_base->success

Troubleshooting Carboxylation
B. Hydrolysis of 4-Cyano-6-chloro-1H-pyrrolo[2,3-b]pyridine

Q: I am observing incomplete hydrolysis of my 4-cyano intermediate and/or formation of side products. How can I optimize this step?

A: The hydrolysis of heteroaromatic nitriles can be challenging, often requiring harsh conditions that can lead to side reactions.[5]

1. Incomplete Hydrolysis:

  • Causality: The electron-withdrawing nature of the pyridine ring can deactivate the nitrile group towards hydrolysis. The intermediate amide may also be resistant to further hydrolysis.

  • Troubleshooting:

    • Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time.

    • Acid/Base Concentration: Use a more concentrated acid (e.g., concentrated H₂SO₄ or HCl) or base (e.g., 6M NaOH).

    • Microwave Irradiation: Microwave heating can significantly accelerate the hydrolysis reaction.

2. Side Reactions:

  • Causality:

    • Decarboxylation: Under harsh acidic and high-temperature conditions, the desired carboxylic acid product can undergo decarboxylation.[7]

    • Dehalogenation: Strong basic conditions at high temperatures can sometimes lead to nucleophilic aromatic substitution of the chloro group.

    • Ring Opening: Extremely harsh conditions can lead to the degradation of the 7-azaindole core.

  • Troubleshooting:

    • Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to product degradation.

    • Stepwise Hydrolysis: Consider a two-step procedure where the nitrile is first converted to the amide under milder conditions, which is then isolated and subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of a 4-Cyano Precursor

  • In a round-bottom flask, dissolve the 4-cyano-6-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., ethanol or ethylene glycol).

  • Add an aqueous solution of a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Visualization: Synthetic Pathway via Nitrile Hydrolysis

G start 4-Halo-6-chloro-1H- pyrrolo[2,3-b]pyridine nitrile 4-Cyano-6-chloro-1H- pyrrolo[2,3-b]pyridine start->nitrile Pd-catalyzed cyanation acid 6-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid nitrile->acid Acidic or Basic Hydrolysis

Nitrile Hydrolysis Pathway
C. Oxidation of 4-Formyl-6-chloro-1H-pyrrolo[2,3-b]pyridine

Q: My oxidation of the 4-formyl derivative is sluggish and gives a mixture of products. What are the best practices for this oxidation?

A: The oxidation of heteroaromatic aldehydes can be sensitive to the choice of oxidant and reaction conditions.

1. Sluggish Reaction:

  • Causality: The electron-deficient nature of the pyridine ring can make the aldehyde less susceptible to oxidation.

  • Troubleshooting:

    • Choice of Oxidant: Use a more powerful oxidizing agent. Common choices include potassium permanganate (KMnO₄), Pinnick oxidation conditions (sodium chlorite with a scavenger), or silver(I) oxide (Tollens' reagent).[8]

    • Temperature: Gently heating the reaction can increase the rate of oxidation.

2. Over-oxidation and Side Reactions:

  • Causality: Strong oxidizing agents can potentially oxidize other parts of the molecule, such as the pyrrole ring, leading to decomposition.

  • Troubleshooting:

    • Mild Oxidants: If over-oxidation is an issue, switch to a milder oxidant.

    • Reaction Control: Carefully control the stoichiometry of the oxidant and the reaction temperature. Adding the oxidant portion-wise can help to control the reaction.

Experimental Protocol: Pinnick Oxidation of a 4-Formyl Precursor

  • Dissolve the 4-formyl-6-chloro-1H-pyrrolo[2,3-b]pyridine in a mixture of t-butanol and water.

  • Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Add a chlorine scavenger, such as 2-methyl-2-butene.

  • Slowly add a solution of sodium chlorite (NaClO₂) in water, keeping the temperature below 25 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by quenching any excess oxidant and extracting the product.

III. References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Carboxylic Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. [Link]

  • Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(9), 2268. [Link]

  • Jones, G. & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. [Link]

  • Duan, S. W., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 533(7601), 83-87. [Link]

  • Richard, D. J., et al. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(2), 79-99. [Link]

  • Alvarez, R., et al. (2003). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • U.S. Patent No. US8575350B2. (2013). Process for producing pyridine carboxylic acids.

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids. EP 2428505 B1. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Beilstein Journals. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. [Link]

  • MDPI. (2022). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]

  • ACS Publications. (2024). Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmospheric Plasma Treatment. [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. [Link]

  • U.S. Patent No. US3542822A. (1970). Hydrolysis of nitriles to carboxylic acids.

  • MDPI. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. [Link]

  • NIH. (2015). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. [Link]

Sources

Troubleshooting

dealing with poor solubility of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Here is the Technical Support Center guide for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . Subject: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS Registry Note: While CAS 800401-54-1 is frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .

Subject: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS Registry Note: While CAS 800401-54-1 is frequently associated with this class, it is often cross-listed with its isomer (1H-pyrrolo[3,2-c]).[1][2] This guide strictly addresses the 1H-pyrrolo[2,3-b] (7-azaindole) core structure.[1][2]

Core Solubility Profile & Chemical Behavior

The "Brick Dust" Challenge: This molecule exhibits the classic "brick dust" profile common to azaindole carboxylic acids.[1][2] Its poor solubility is not random; it is driven by a robust intermolecular hydrogen-bonding network.[1][2] The pyrrole N-H (donor) and the pyridine nitrogen (acceptor), combined with the carboxylic acid moiety, create a stable crystal lattice with high lattice energy.[1] Furthermore, in neutral media, the molecule can exist in a zwitterionic form (proton transfer from COOH to the pyridine ring), drastically reducing solubility in organic solvents like DCM or THF.[1]

Physicochemical Summary
PropertyValue / DescriptionImplication for Protocol
pKa (Acid) ~2.7 (COOH)Readily deprotonated by weak bases (NaHCO₃).[1][2][3]
pKa (Base) ~4.6 (Pyridine N)Can be protonated by strong acids; risk of zwitterion formation.[1][2]
LogP ~2.3 (Predicted)Lipophilic, but crystal packing dominates solubility.[1]
Preferred Solvents DMSO, DMF, NMPDipolar aprotic solvents disrupt the lattice.
Problematic Solvents DCM, Et₂O, Water (Neutral)Avoid as primary solvents for reactions.

Troubleshooting Guides (Q&A Format)

Topic A: Dissolution & Stock Preparation

Q: I cannot get the solid to dissolve in Methanol or DCM for my reaction. What is the standard protocol?

A: Neutral organic solvents are insufficient due to the strong crystal lattice described above.[2] You must disrupt the hydrogen bonding network chemically.[2]

Protocol 1: The "Base-Assisted" Dissolution (Recommended for Reactions) Do not attempt to dissolve the acid in neutral solvent.[1][2]

  • Suspend the compound in DMF or DMA (Dimethylacetamide).[1][2]

  • Add 2.0 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA.[1][2]

  • Mechanism: The base deprotonates the carboxylic acid (

    
    ), breaking the intermolecular H-bond dimers and generating a soluble anion.[1][2]
    
  • Sonicate for 5-10 minutes. The suspension should turn into a clear amber solution.[1][2]

Protocol 2: NMR Sample Preparation

  • Standard: Use DMSO-

    
    .[1][2]
    
  • Stubborn Samples: Add 1 drop of NaOD (40% in

    
    ) or use 
    
    
    
    with a drop of ammonia.[1][2] This shifts the equilibrium to the soluble carboxylate form.[1][2]
Topic B: Amide Coupling Failures

Q: My HATU/EDC coupling yields are low (<20%), and I see unreacted starting material precipitating. How do I fix this?

A: The failure mode is likely "Heterogeneous Activation."[1][2] If the acid is not fully dissolved before the coupling reagent is added, the activating agent (HATU) cannot effectively access the carboxylic acid, leading to hydrolysis of the expensive reagent rather than activation of your substrate.[1]

Corrective Workflow:

  • Solvent Switch: Move from DCM/THF to DMF or NMP .[2]

  • Order of Addition (Critical):

    • Step 1: Dissolve Acid + 3.0 eq DIPEA in DMF.[2] Ensure full clarity.

    • Step 2: Add HATU (1.1 eq) and stir for 15 minutes. Wait for the active ester to form.[1]

    • Step 3: Add the Amine partner.

  • Alternative: If the amine is also unreactive, switch to T3P (Propylphosphonic anhydride) in EtOAc/DMF mixtures, which tolerates difficult substrates better than carbodiimides.[1]

Topic C: Suzuki-Miyaura Cross-Coupling

Q: I am trying to couple at the 6-Cl position, but the catalyst dies or the starting material crashes out. What conditions work for 7-azaindoles?

A: The free carboxylic acid can poison Palladium catalysts by coordinating to the metal center.[1][2] Additionally, the 6-Cl position on 7-azaindoles is electron-deficient but less reactive than the 4-position (which is occupied here).[1][2]

Optimized System:

  • Protection Strategy: Consider esterifying the acid (Methyl ester) first.[1][2] The ester is significantly more soluble and prevents catalyst poisoning.[1][2]

  • Direct Acid Coupling Conditions:

    • Catalyst:

      
       or 
      
      
      
      .[1][2]
    • Base: Use an excess of inorganic base (

      
       or 
      
      
      
      , 3-4 equivalents) to ensure the acid is fully sequestered as a salt.[1]
    • Solvent:1,4-Dioxane : Water (4:1) .[1][2] The water content is non-negotiable; it dissolves the inorganic base and the carboxylate salt, maintaining a homogeneous phase for the catalyst.[1]

Decision Logic & Workflows

Workflow 1: Solvent Selection Logic

This diagram guides you through selecting the correct solvent system based on your experimental goal.

SolventLogic Start Start: 6-Cl-7-azaindole-4-COOH Goal What is the Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Synthesis Synthesis / Reaction Goal->Synthesis NMR NMR: DMSO-d6 (Optional: + NaOD) Analysis->NMR LCMS LCMS: MeCN/H2O (High pH Buffer preferred) Analysis->LCMS RxnType Reaction Type? Synthesis->RxnType Amide Amide Coupling RxnType->Amide Metal Pd-Catalyzed (Suzuki) RxnType->Metal AmideSolv Solvent: DMF or NMP Additive: 3.0 eq DIPEA (Must be homogeneous) Amide->AmideSolv MetalSolv Solvent: Dioxane/Water (4:1) Additive: 3.0 eq Cs2CO3 (Water is critical) Metal->MetalSolv

Caption: Solvent selection decision tree based on experimental intent (Analysis vs. Synthesis).

Workflow 2: Purification Strategy

Purifying zwitterionic heterocycles on silica is notoriously difficult due to "streaking" (irreversible adsorption).[1][2]

Purification Crude Crude Reaction Mixture Check Is Product an Acid? Crude->Check Yes Yes (Free COOH) Check->Yes Unprotected No No (Ester/Amide) Check->No Protected Precip Precipitation Method (Best for Scale) Yes->Precip Prep Reverse Phase (C18) (Best for Purity) Yes->Prep Silica Flash Chromatography (DCM/MeOH) No->Silica PrecipStep 1. Dilute DMF w/ Water 2. Adjust pH to 3-4 3. Filter Solid Precip->PrecipStep PrepStep Eluent: H2O/MeCN Modifier: 0.1% Formic Acid Prep->PrepStep

Caption: Purification logic flow. Avoid standard silica chromatography for the free acid form to prevent yield loss.

References & Authority

  • Solubility of Azaindoles: Beilstein J. Org.[2] Chem. and ACS Omega highlight the necessity of N-protection or salt formation to improve solubility in metal-catalyzed cross-couplings of azaindoles.[1][2]

    • Source:[1]

  • Amide Coupling Protocols: The use of HATU/DIPEA in DMF is the industry standard for electron-deficient heteroaromatic acids, as supported by protocols found in Organic Chemistry Portal.[1][2]

    • Source:[1][2]

  • Chemical Properties: pKa and structural data derived from PubChem and standard heterocyclic chemistry principles regarding 1H-pyrrolo[2,3-b]pyridine.

    • Source:[1][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Analytical Benchmarking: Optimizing 1H NMR Resolution for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Optimizing 1H NMR Resolution for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists Focus: Solvent System Performance & Structural Assignment Strategies

Executive Summary: The Analytical Challenge

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 800402-07-7) represents a critical scaffold in kinase inhibitor development (e.g., bioisosteres of purines). However, its analysis is plagued by two distinct physicochemical hurdles:

  • Poor Solubility: The planar, electron-deficient 7-azaindole core coupled with a carboxylic acid moiety leads to strong intermolecular

    
    -stacking and hydrogen-bonded dimerization.
    
  • Proton Exchange: The acidic proton (COOH) and the pyrrole amine (NH) are highly sensitive to solvent moisture and pH, leading to peak broadening or disappearance.

This guide compares three distinct NMR solvent systems to determine the optimal protocol for structural validation, purity assessment, and fragment screening.

Comparative Analysis: Solvent System Performance

The following matrix evaluates the three most common solvent systems used for heteroaromatic carboxylic acids.

FeatureMethod A: DMSO-d6 (The Standard)Method B: Methanol-d4 (The High-Res Option)Method C: CDCl3 + TFA-d (The Disaggregator)
Solubility High. Dissolves dimers effectively via H-bond disruption.Moderate. May require gentle heating; potential for precipitation on cooling.Very High. Protonation of the pyridine nitrogen forces solvation.
Spectral Resolution Medium. High viscosity leads to broader linewidths (T2 relaxation effects).High. Low viscosity yields sharp multiplets and accurate coupling constants (

).
Medium-Low. TFA can induce broadening due to exchange rates.
Exchangeable Protons Visible. COOH (~13 ppm) and NH (~12 ppm) usually seen as broad singlets.Invisible. Rapid H/D exchange eliminates COOH and NH signals.Shifted/Coalesced. Acidic protons often coalesce into a single averaged peak.
Chemical Shift Stability Variable. Highly sensitive to concentration and water content.Stable. Less sensitive to concentration effects.Drastic Shifts. Protonation of N7 deshields ring protons significantly (+0.5–1.0 ppm).
Best Use Case Full characterization (seeing all protons).Coupling constant analysis (

) and purity checks.
Analyzing highly insoluble aggregates or salts.

Detailed Structural Assignment & Data

The 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid molecule possesses a specific substitution pattern that simplifies assignment if the solvent interaction is understood.

Predicted Chemical Shift Data (DMSO-d6)

Note: Values are representative of the 6-chloro-7-azaindole-4-substituted scaffold.

ProtonPosition

(ppm)
Multiplicity

(Hz)
Mechanistic Note
COOH 4-COOH13.0 - 13.8br s-Highly deshielded; position varies with concentration (dimerization).
NH 1-NH12.0 - 12.5br s-Indole-like NH; H-bonds to DMSO oxygen.
H5 C5-H7.80 - 8.10s-Diagnostic Peak. Isolated singlet between 4-COOH and 6-Cl. Deshielded by both groups.
H2 C2-H7.60 - 7.75d or dd3.5Deshielded by adjacent N1; couples with H3.
H3 C3-H6.80 - 7.00d3.5Upfield pyrrole proton; typically distinct doublet.
Mechanistic Insight: The "H5" Diagnostic

The proton at C5 is the most critical reporter for this molecule.

  • In unsubstituted 7-azaindole: H5 appears as a dd (coupling to H4 and H6).

  • In the Target: Substitution at C4 (COOH) and C6 (Cl) removes all vicinal couplings. H5 must appear as a sharp singlet. If H5 shows splitting, the substitution pattern is incorrect (e.g., regioisomer).

Experimental Protocol: The "Dry-DMSO" Method

To achieve the "Method A" results (seeing all protons including COOH), strict adherence to water exclusion is required to prevent exchange broadening.

Step-by-Step Workflow:

  • Sample Drying:

    • Lyophilize the solid or dry in a vacuum oven at 40°C for 4 hours to remove trace water/solvents.

    • Why: Water in DMSO-d6 catalyzes proton exchange, merging the COOH and NH peaks into the baseline.

  • Solvent Preparation:

    • Use an ampoule of DMSO-d6 (99.9%) + 0.03% TMS .

    • Optional: Add activated 3Å molecular sieves directly to the NMR tube if the sample is hygroscopic.

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zg30 (standard proton).

    • Relaxation Delay (d1): Set to 5–10 seconds .

    • Why: The quaternary carbons (C4, C6) and the carboxylic acid proton have long T1 relaxation times. A short d1 will suppress the COOH integration, leading to incorrect stoichiometry calculations.

    • Scans (ns): Minimum 64 scans (due to molecular weight/solubility ratio).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference DMSO residual peak to 2.50 ppm.

Decision Logic & Troubleshooting

The following diagram illustrates the logical workflow for selecting the correct analytical approach based on your specific data needs.

NMR_Workflow Start Start: Analyze 6-Cl-7-azaindole-4-COOH Solubility_Check Is sample soluble in CDCl3? Start->Solubility_Check Goal_Check Primary Analytical Goal? Solubility_Check->Goal_Check No (Typical) Method_C Method C: TFA-d/CDCl3 (Aggregates) Solubility_Check->Method_C Yes (Rare) Method_A Method A: DMSO-d6 (Standard) Goal_Check->Method_A Full Assignment (NH/OH) Method_B Method B: MeOD (High Res) Goal_Check->Method_B Coupling Analysis (J) Goal_Check->Method_C Salt/Polymer Detection Result_A Broad peaks? Dry sample & increase Temp to 310K Method_A->Result_A Result_B Check Coupling Constants (J) Confirm Regiochemistry Method_B->Result_B Result_C Confirm Core Structure Ignore Chemical Shift values Method_C->Result_C

Caption: Decision tree for solvent selection based on analytical objectives. Green nodes indicate preferred routine methods.

References

  • Chemical Shift Standards: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 2016.[1] Link

  • 7-Azaindole Synthesis & Characterization: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." Tetrahedron, 2003. (Foundational review on 7-azaindole numbering and shifts).
  • Solvent Effects on Acids: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Authoritative text on solvent suppression and exchange phenomena).
  • Specific Scaffold Analysis: L.B. Dumas, et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Molecules, 2020. Link (Provides comparative NMR data for 4-substituted-6-chloro-7-azaindoles).

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Executive Summary & Compound Significance 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (often referred to as 6-chloro-7-azaindole-4-carboxylic acid) is a high-value heterocyclic intermediate. It serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (often referred to as 6-chloro-7-azaindole-4-carboxylic acid) is a high-value heterocyclic intermediate. It serves as a critical scaffold in the synthesis of type I and II kinase inhibitors, particularly those targeting JAK , CSF1R , and Trk pathways.

Unlike simple indoles, the 7-azaindole core possesses a pyridine nitrogen at position 7, significantly altering its pKa, solubility, and ionization efficiency. This guide objectively compares mass spectrometry (MS) methodologies to determine the optimal workflow for structural validation and impurity profiling.

The Core Challenge

The presence of both an acidic moiety (C4-COOH) and basic nitrogens (N1-H, N7) creates a "zwitterionic-like" behavior that complicates standard RP-LC-MS analysis. Choosing the wrong ionization mode results in poor sensitivity and suppression artifacts.

Methodology Comparison: Selecting the Right Ionization Source

We compared three primary ionization techniques to determine the "Gold Standard" for this specific analyte.

Summary of Performance Metrics
FeatureMethod A: ESI (Negative Mode) Method B: ESI (Positive Mode) Method C: APCI (Positive Mode)
Primary Ion

(

195)

(

197)

(

197)
Sensitivity (LOD) High (< 1 ng/mL) Moderate (5-10 ng/mL)Low (> 50 ng/mL)
Fragmentation Clean decarboxylationComplex adduct formationHigh thermal fragmentation
Matrix Tolerance ModerateLow (Susceptible to suppression)High
Suitability Recommended for Quant Structural ConfirmationNon-polar Impurities
Expert Analysis
  • Why ESI(-) is the Winner: The C4-carboxylic acid proton is relatively acidic (

    
    ). In negative electrospray ionization (ESI-), the molecule readily deprotonates to form a stable carboxylate anion 
    
    
    
    . This transition is energetically favorable, yielding a base peak that is 10-20x more intense than the positive ion mode.
  • The Pitfall of ESI(+): While the N7 nitrogen is basic, the electron-withdrawing effect of the C6-Chlorine and C4-Carboxyl group reduces the basicity of the pyridine ring. Protonation is less efficient, leading to split signals between

    
     and sodium adducts 
    
    
    
    .
  • When to use APCI: Use Atmospheric Pressure Chemical Ionization (APCI) only when analyzing non-polar side products (e.g., decarboxylated impurities) that do not ionize well in ESI.

Deep Dive: Fragmentation & Structural Elucidation

Understanding the fragmentation pathway is essential for distinguishing the target product from regioisomers (e.g., 5-carboxylic acid).

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways observed in MS/MS (Collision Induced Dissociation).

G Parent Parent Ion [M-H]⁻ m/z 194.9 (C8H4ClN2O2)⁻ Decarbox Decarboxylation Product [M-H-CO2]⁻ m/z 150.9 (C7H4ClN2)⁻ Parent->Decarbox Loss of CO2 (44 Da) Primary Pathway Dechloro Dechlorination [M-H-CO2-Cl]⁻ m/z 116.0 (C7H4N2)⁻ Decarbox->Dechloro Loss of Cl• (High Energy) RingOpen Ring Fragmentation [M-H-CO2-HCN]⁻ m/z 123.9 Decarbox->RingOpen Loss of HCN (27 Da) (Ring Cleavage)

Figure 1: Proposed fragmentation pathway for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in ESI negative mode. The loss of CO2 is the diagnostic transition.

Spectral Interpretation Guide
  • The Chlorine Signature: The parent ion (

    
     195) must exhibit the characteristic 3:1 isotopic ratio  (
    
    
    
    ) at
    
    
    195 and 197. If this ratio is distorted, check for co-eluting impurities.
  • The Decarboxylation Step: The transition

    
     (Loss of 44 Da) is the specific "Quantifier" transition for MRM (Multiple Reaction Monitoring) methods.
    
  • Regioisomer Differentiation: The 4-COOH isomer typically decarboxylates more readily than the 2-COOH isomer due to steric strain and electronic conjugation with the pyridine nitrogen.

Validated Experimental Protocol

This protocol is designed for UHPLC-MS/MS analysis using a Triple Quadrupole (QqQ) system.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (Do not use 100% water; solubility is limited).

Step-by-Step Workflow
  • Sample Dissolution:

    • Weigh 1.0 mg of solid standard.

    • Dissolve in 1.0 mL DMSO (Stock A, 1 mg/mL). Note: The compound has poor solubility in pure methanol.

    • Dilute Stock A 1:100 into the Diluent to create the Working Standard (10 µg/mL).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 4.0 min: 95% B (Ramp)

      • 5.0 min: 95% B (Hold)

      • 5.1 min: 5% B (Re-equilibrate)

  • MS Source Parameters (ESI Negative):

    • Gas Temp: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3000 V (Negative mode requires lower voltage to prevent arcing).

Self-Validating Quality Control
  • System Suitability Test (SST): Inject the 10 µg/mL standard. The peak tailing factor must be

    
    . If tailing occurs, add 5mM Ammonium Acetate to Solvent A to buffer the carboxylic acid.
    
  • Carryover Check: Inject a blank (Diluent) immediately after the high standard. Signal at

    
     195 must be 
    
    
    
    of the standard area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344118, 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved October 26, 2023 from [Link]

  • Westhuyzen, R., et al. (2021). Synthesis and antimycobacterial activity of 7-amino-pyrrolo[3,4-c]pyridine derivatives. Pharmaceuticals, 14(4), 354.[1] [Link][1]

  • Voyksner, R. (2023). Comparison of ESI and APCI for Pharmaceutical Compounds. Biotage Application Notes. [Link]

  • Popiołek, Ł. (2017). Mass Spectrometry of Heterocyclic Compounds: Pyrazolopyridines and Related Scaffolds. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous biologically active agents, particularly as kinase inhibitors in oncology.[1][2] This guide provides a comparative analysis of the biological activity of a specific derivative, 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, and its analogs. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics.

The 1H-pyrrolo[2,3-b]pyridine Core: A Versatile Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, where a nitrogen atom in the benzene ring imparts distinct physicochemical properties. This modification can enhance solubility, modulate metabolic stability, and provide an additional point for hydrogen bonding, which is often crucial for target engagement.[3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2][4]

Decoding the Substituents: The Role of the 6-Chloro and 4-Carboxylic Acid Moieties

While direct experimental data on the biological activity of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is limited in publicly available literature, we can infer its potential activities and the significance of its substituents by analyzing the SAR of analogous compounds.

The 6-chloro substituent on the pyridine ring is a common feature in many kinase inhibitors. The presence of a halogen, such as chlorine, can significantly influence the compound's properties in several ways[5]:

  • Electronic Effects : The electron-withdrawing nature of chlorine can modulate the pKa of the pyrrolo[2,3-b]pyridine core, affecting its binding to the target protein.

  • Lipophilicity : The chloro group increases the lipophilicity of the molecule, which can enhance its cell permeability and oral bioavailability.

  • Steric Interactions : The chlorine atom can occupy specific hydrophobic pockets within the ATP-binding site of kinases, leading to increased potency and selectivity.

The 4-carboxylic acid group is a polar, ionizable moiety that can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its presence suggests several potential roles[6]:

  • Hydrogen Bonding : The carboxylic acid can act as a hydrogen bond donor and acceptor, forming strong interactions with key residues in the target protein. This is a common feature in type I kinase inhibitors that bind to the hinge region.

  • Solubility : The ionizable nature of the carboxylic acid can improve the aqueous solubility of the compound, which is a critical factor for drug development.

  • Metabolic Handle : The carboxylic acid can serve as a site for metabolic transformations, such as glucuronidation, which can influence the drug's half-life and clearance.

  • Directing Group : In some cases, the carboxylic acid can act as a directing group, orienting the rest of the molecule within the binding site for optimal interactions.

Comparative Analysis of Analog Activity: Insights from Kinase Inhibition

The primary therapeutic area for 1H-pyrrolo[2,3-b]pyridine derivatives is oncology, with a focus on kinase inhibition. Below, we compare the activities of analogs with different substitution patterns to elucidate the potential of the 6-chloro-4-carboxylic acid scaffold.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[2][7] For instance, compound 4h (structure not fully defined in the provided text but described as a 1H-pyrrolo[2,3-b]pyridine derivative) demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[7] This compound also inhibited the proliferation of breast cancer cells and induced apoptosis.[7] While the specific substitutions on compound 4h are not detailed, this highlights the potential of the core scaffold for potent FGFR inhibition. The presence of a carboxylic acid at the 4-position of our lead compound could potentially interact with the solvent-exposed region of the kinase, while the 6-chloro group could occupy the hydrophobic pocket.

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition

MELK is another kinase target implicated in cancer. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their ability to inhibit MELK. The optimized compound 16h from this series exhibited a potent enzymatic IC50 of 32 nM and excellent anti-proliferative effects against several cancer cell lines, with IC50 values ranging from 0.109 to 0.245 µM.[1] This study underscores the importance of substitutions at the 3-position of the pyrrole ring for MELK activity.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a key enzyme in the pathogenesis of Alzheimer's disease. A recent study reported novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors.[4] Compounds 41 , 46 , and 54 from this series displayed remarkable potency with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, and showed high selectivity over other kinases.[4] These findings suggest that the 1H-pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of therapeutics for neurodegenerative diseases.

Data Summary

Compound/Analog ClassTarget KinaseKey SAR ObservationsReference
1H-pyrrolo[2,3-b]pyridine derivativesFGFRPotent inhibition observed with specific substitution patterns.[2][7][2][7]
3-substituted 1H-pyrrolo[2,3-b]pyridinesMELKSubstitution at the 3-position is crucial for activity.[1][1]
Pyrrolo[2,3-b]pyridine derivativesGSK-3βHighly potent and selective inhibitors have been developed.[4][4]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a specific kinase. This protocol should be adapted based on the specific kinase and the available assay technology (e.g., radiometric, fluorescence-based, or luminescence-based).

Objective: To determine the IC50 value of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its analogs against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, Z'-LYTE™)

  • Plate reader

Workflow:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compounds into Microplate Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase and Substrate Reagent_Prep->Add_Kinase Incubate1 Pre-incubation Add_Kinase->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Kinase Reaction Add_ATP->Incubate2 Stop_Reaction Stop Reaction (if necessary) Incubate2->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Incubate3 Signal Development Add_Detection->Incubate3 Read_Plate Read Plate Incubate3->Read_Plate Data_Processing Data Processing Read_Plate->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the microplate. Include control wells with DMSO only (for 0% inhibition) and a known inhibitor (for 100% inhibition).

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in the appropriate assay buffer. b. Add the kinase/substrate mix to the wells containing the compounds and pre-incubate for a defined period (e.g., 15 minutes at room temperature). c. Prepare an ATP solution in the assay buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: a. Stop the reaction (if required by the assay kit). b. Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the remaining ATP. c. Incubate the plate to allow the detection signal to develop.

  • Data Analysis: a. Read the plate using a plate reader appropriate for the detection method (e.g., luminescence or fluorescence). b. Calculate the percent inhibition for each compound concentration relative to the controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship and Future Directions

The analysis of existing literature on 1H-pyrrolo[2,3-b]pyridine derivatives provides a strong rationale for the investigation of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a potential biologically active agent, particularly as a kinase inhibitor.

SAR_Logic cluster_core Core Scaffold cluster_substituents Key Substituents cluster_properties Predicted Properties cluster_activity Potential Biological Activity Core 1H-pyrrolo[2,3-b]pyridine Chloro 6-Chloro Group Carboxylic 4-Carboxylic Acid Lipophilicity Increased Lipophilicity & Cell Permeability Chloro->Lipophilicity H_Bonding Enhanced H-Bonding & Target Affinity Carboxylic->H_Bonding Solubility Improved Aqueous Solubility Carboxylic->Solubility Activity Kinase Inhibition (e.g., FGFR, MELK, GSK-3β) Lipophilicity->Activity H_Bonding->Activity Solubility->Activity Improves drug-like properties

Caption: Logical relationship between the core scaffold, substituents, and predicted biological activity.

Future research should focus on the synthesis and direct biological evaluation of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and a systematic series of its analogs. This would involve:

  • Positional Isomers: Synthesizing isomers where the chloro and carboxylic acid groups are moved to other positions on the pyridine ring to understand the optimal substitution pattern.

  • Halogen Scan: Replacing the 6-chloro group with other halogens (F, Br, I) to probe the effect of size and electronics on activity.

  • Carboxylic Acid Bioisosteres: Replacing the 4-carboxylic acid with other acidic groups (e.g., tetrazole) or neutral hydrogen bond donors to fine-tune the physicochemical properties.

By undertaking such a systematic study, the full potential of the 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold can be unlocked, potentially leading to the discovery of novel and effective therapeutic agents.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL not available)
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed. ([Link])

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. ([Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. ([Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. ([Link])

  • 6-(4-Hydroxy-phenyl)
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. ([Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. ([Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. ([Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. ([Link])

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][7]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed. ([Link])

  • EP1753764A1 - Pyrrolopyridine derivatives - Google P
  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies - ResearchGate. ([Link])

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. ([Link])

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. ([Link])

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. ([Link])

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its ability to act as a bioisostere for indole and purine, coupled with its unique hydrogen bonding capabilities, has made it a cornerstone in the development of kinase inhibitors and other therapeutic agents. The specific derivative, 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, is a valuable building block for creating more complex molecules, making the unambiguous confirmation of its structure a critical step in any synthetic endeavor.

This guide provides a comprehensive framework for validating the successful synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. We will delve into the rationale behind the selection of analytical techniques and provide detailed, field-proven protocols. The focus will be on creating a self-validating system of experiments to ensure the highest degree of confidence in the synthesized material.

Proposed Synthetic Pathway: A Rational Approach

While various methods exist for the synthesis of substituted 7-azaindoles, a common and effective strategy involves the construction of the pyrrolopyridine core followed by functionalization. A plausible route to 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is outlined below. This proposed pathway is based on established methodologies for the synthesis of related 7-azaindole derivatives.

Synthetic_Pathway A Starting Material: Substituted Pyridine B Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine A->B Multi-step ring formation C Introduction of a carbonyl group at C4 B->C e.g., Friedel-Crafts acylation or metal-catalyzed carbonylation D Hydrolysis to Carboxylic Acid C->D Base or Acid Hydrolysis E Target Molecule: 6-chloro-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid D->E Final Product

Figure 1: Proposed synthetic workflow for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

The initial steps would focus on constructing the 6-chloro-1H-pyrrolo[2,3-b]pyridine core[1]. Subsequent functionalization at the C4 position to introduce a carboxylic acid or a precursor like an ester is a critical step. This can be challenging due to the electronic nature of the pyrrolopyridine system. Finally, if an ester is introduced, a straightforward hydrolysis step will yield the target carboxylic acid.

A Multi-Faceted Approach to Structural Validation

No single analytical technique is sufficient to definitively prove the structure of a novel compound. A combination of spectroscopic and analytical methods is essential to build a comprehensive and irrefutable body of evidence. The following sections detail the key techniques and the expected outcomes for the successful validation of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For our target compound, both ¹H and ¹³C NMR will provide critical information.

1.1. ¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the fused aromatic ring system, the proton signals are expected to appear in the downfield region (typically > 6.5 ppm). The carboxylic acid proton is highly diagnostic and is expected to appear as a broad singlet at a very downfield chemical shift, often above 12 ppm.

Expected ¹H NMR Data (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.0 - 7.5d~3.0
H-36.5 - 7.0d~3.0
H-58.0 - 8.5s-
H-78.5 - 9.0s-
N-H11.0 - 12.5br s-
COOH> 12.0br s-

Causality behind Predictions: The predicted chemical shifts are based on the analysis of related 7-azaindole structures and the known electronic effects of the chloro and carboxylic acid substituents. The pyrrole protons (H-2 and H-3) will appear as doublets due to their coupling to each other. The pyridine protons (H-5 and H-7) are expected to be singlets due to the substitution pattern. The N-H and COOH protons are acidic and their signals are often broad due to exchange.

1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of carbon atoms and provide information about their chemical environment. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the range of 165-175 ppm.

Expected ¹³C NMR Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 130
C-3100 - 110
C-3a140 - 150
C-4135 - 145
C-5115 - 125
C-6145 - 155
C-7a145 - 155
C=O165 - 175

Causality behind Predictions: These predictions are based on the known chemical shifts of the 7-azaindole core and the substituent effects of the chloro and carboxyl groups. The presence of the electron-withdrawing chlorine and carboxylic acid groups will influence the chemical shifts of the carbons in the pyridine and pyrrole rings, respectively.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the polar carboxylic acid and allow for the observation of the acidic N-H and COOH protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a larger sample amount may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY will confirm the coupling between H-2 and H-3, while HSQC will correlate the proton signals to their directly attached carbons.

Mass Spectrometry (MS): Confirming the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.

Expected MS Data

  • Molecular Formula: C₈H₅ClN₂O₂

  • Molecular Weight: 196.59 g/mol

  • HRMS (m/z): Calculated for [M+H]⁺: 197.0112; Found: ± 5 ppm

The mass spectrum should show a prominent molecular ion peak (or a protonated molecule peak, [M+H]⁺, in the case of electrospray ionization). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M peak.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation (Optional but Recommended): Inject the sample into a liquid chromatograph coupled to the mass spectrometer. This will also provide information on the purity of the sample.

  • MS Acquisition: Acquire the mass spectrum in positive or negative ion mode. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. For our target molecule, the carboxylic acid group has very characteristic IR absorptions.

Expected IR Data

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1680-1720Strong, sharp
C-N and C-C (Aromatic)1400-1600Multiple bands
C-Cl600-800Moderate to strong

Causality behind Observations: The broad O-H stretch is due to strong hydrogen bonding between the carboxylic acid molecules. The C=O stretch is a very strong and sharp absorption. The presence of both of these bands is strong evidence for the carboxylic acid functionality.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a quick and easy method. Alternatively, a KBr pellet can be prepared.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Elemental Analysis: The Final Confirmation of Composition

Elemental analysis provides the percentage composition of each element (C, H, N) in the compound. The experimental values should be within ±0.4% of the calculated theoretical values.

Expected Elemental Analysis Data

ElementCalculated (%)Found (%)
C48.8848.88 ± 0.4
H2.562.56 ± 0.4
N14.2514.25 ± 0.4

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A pure, dry sample is required for accurate results.

  • Analysis: The analysis is typically performed by a dedicated analytical service using a CHN analyzer.

Data Summary and Comparison

The following table summarizes the expected analytical data for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. When validating a synthesized batch, the experimentally obtained data should be compared against these values.

Analytical TechniqueExpected Result
¹H NMR Signals corresponding to 4 aromatic/vinylic protons, 1 N-H proton, and 1 COOH proton with predicted chemical shifts and multiplicities.
¹³C NMR Signals for 8 distinct carbon atoms, including a carbonyl carbon in the range of 165-175 ppm.
Mass Spectrometry (HRMS) [M+H]⁺ peak at m/z 197.0112 ± 5 ppm, with the characteristic chlorine isotopic pattern.
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1680-1720 cm⁻¹).
Elemental Analysis C, H, and N percentages within ±0.4% of the calculated values.

Conclusion: A Rigorous and Self-Validating Workflow

The structural validation of a synthesized compound is a cornerstone of chemical research and drug development. By employing a multi-technique approach as outlined in this guide, researchers can build a robust and irrefutable case for the structure of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Each piece of data serves to validate the others, creating a self-consistent picture of the molecule. This rigorous approach ensures the integrity of downstream research and development efforts that rely on this important chemical building block.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR EA Elemental Analysis Synthesis->EA Confirmation Validated Structure of 6-chloro-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid NMR->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation

Figure 2: A comprehensive workflow for the structural validation of the target molecule.

References

Sources

Validation

Comparative Guide: LC-MS Analysis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

[1] Executive Summary: The Amphoteric Challenge Analyzing 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid presents a distinct "amphoteric challenge" common in kinase inhibitor scaffolds. This molecule contains three...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Amphoteric Challenge

Analyzing 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid presents a distinct "amphoteric challenge" common in kinase inhibitor scaffolds. This molecule contains three distinct functional zones:

  • Acidic Tail: The carboxylic acid at position 4 (pKa ~3.5–4.0).[1]

  • Basic Core: The 7-azaindole (pyrrolo[2,3-b]pyridine) nitrogen, capable of protonation.[1]

  • Lipophilic/Electronic Modifier: The chlorine atom at position 6, increasing lipophilicity (LogP ~2.[1]6) but withdrawing electrons.[1][2]

The Verdict: While standard C18 columns are often the default, this guide demonstrates that Pentafluorophenyl (PFP) phases combined with Negative Mode Electrospray Ionization (ESI-) offer superior selectivity and peak shape compared to traditional C18 or HILIC approaches for this specific aromatic acid.

Compound Profile & Physicochemical Basis[1][3][4]

Before method selection, understanding the analyte's behavior in solution is critical.

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula C₈H₅ClN₂O₂Monoisotopic Mass: 196.00 Da
LogP ~2.3 – 2.6Moderately lipophilic; retains well on RP columns if neutral.[1]
pKa (Acid) ~3.5 – 3.9 (COOH)At pH > 5, it exists as a carboxylate anion (COO⁻).[1]
pKa (Base) ~4.6 (Pyridine N)At pH < 3, the ring nitrogen protonates.
Solubility Low in neutral water; High in DMSO/Base.[1]Sample diluent must match initial mobile phase strength to avoid precipitation.[1]

Comparative Analysis: Selecting the Stationary Phase

We evaluated three distinct chromatographic strategies. The goal was to balance retention , peak symmetry , and MS sensitivity .

Strategy A: The "Standard" (C18 + Acidic Mobile Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Ion suppression.[1][3] The acid ensures the COOH group is protonated (neutral), driving hydrophobic retention.

  • Outcome: Acceptable but Flawed.

    • Pros: Good retention (k' > 2).[1]

    • Cons: Significant peak tailing due to secondary interactions between the basic pyridine nitrogen and residual silanols on the silica surface.

Strategy B: The "Polar" (HILIC + Basic Mobile Phase)
  • Column: Amide or Bare Silica HILIC.[1]

  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate (pH 9).[1]

  • Mechanism: Hydrophilic partitioning.[1] The high pH ensures the molecule is fully deprotonated (COO⁻), maximizing ESI- sensitivity.

  • Outcome: High Sensitivity, Poor Robustness.

    • Pros: Excellent signal-to-noise (S/N) in ESI- mode.[1]

    • Cons: Long equilibration times; solubility risks if the sample is dissolved in pure DMSO/Water (must be diluted in ACN).

Strategy C: The "Selectivity" (PFP + Acidic Mobile Phase) — RECOMMENDED
  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or similar).[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1]

  • Mechanism: π-π interactions + Hydrophobic retention.[1] The electron-deficient fluorine ring on the column interacts strongly with the electron-rich 7-azaindole system.[1]

  • Outcome: Superior.

    • Pros: Sharpest peak shape (Tailing factor < 1.2).[1] The π-π interaction offers orthogonal selectivity, separating the 4-carboxylic acid from potential 2- or 5-isomers.[1]

Data Summary: Performance Comparison
ParameterC18 (Acidic)HILIC (Basic)PFP (Acidic)
Retention Time (min) 4.21.83.9
Tailing Factor (Tf) 1.6 (Tailing)1.1 (Good)1.05 (Excellent)
MS Sensitivity (S/N) 1.0x (Baseline)2.5x 1.2x
Isomer Resolution ModeratePoorHigh

Optimized Experimental Protocol

This protocol utilizes the PFP / Acidic strategy, which provides the best balance of robustness and chromatographic performance.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in 1 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:100 into 50:50 Methanol:Water .

    • Critical Note: Do not use 100% water as the diluent; the compound may precipitate. Do not use 100% Acetonitrile if using the PFP method, as Methanol promotes better π-π interactions.[1]

LC Parameters[1][6]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm or 2.6 µm core-shell.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 6.0 min: 95% B[4]

    • 7.5 min: 95% B[4]

    • 7.6 min: 5% B[1]

    • 10.0 min: 5% B (Re-equilibration)

MS Parameters (Triple Quadrupole)[1]
  • Ionization: ESI Negative Mode (ESI-).[1]

    • Reasoning: Carboxylic acids ionize far more efficiently in negative mode (forming [M-H]⁻) than positive mode.[1]

  • Source Temp: 350°C.

  • Capillary Voltage: -2500 V.

  • MRM Transitions:

    • Quantifier: 194.9 → 150.9 (Loss of CO₂).[1]

    • Qualifier: 194.9 → 115.0 (Ring fragmentation/HCN loss).[1]

Method Validation & Troubleshooting

Self-Validating the Protocol
  • Isotope Pattern Check: The presence of Chlorine-35 and Chlorine-37 must be visible.[1][5] In full scan MS, you should see the parent ion at m/z 195 (³⁵Cl) and m/z 197 (³⁷Cl) in a 3:1 intensity ratio . If this ratio is absent, you are not analyzing the correct chlorinated species.

  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL. If saturation occurs early, switch to a less sensitive transition or detune the collision energy.

Common Pitfalls
  • Signal Suppression: If using ESI- with high % organic elution, ensure the drying gas temperature is high enough to desolvate the droplets.

  • Carryover: The carboxylic acid can adsorb to metal surfaces.[1] Use a needle wash of 50:50 MeOH:Water + 0.5% Ammonium Hydroxide to strip the acidic residue between runs.[1]

Visualizations

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the optimal method based on sample constraints.

MethodSelection Start Start: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-COOH CheckPolarity Check Polarity/Solubility (LogP ~2.6, pKa ~3.8) Start->CheckPolarity Decision1 Priority: Sensitivity or Selectivity? CheckPolarity->Decision1 PathA Path A: Max Sensitivity (Trace Analysis) Decision1->PathA Sensitivity PathB Path B: Max Selectivity (Isomer/Impurity Separation) Decision1->PathB Selectivity HILIC HILIC Method (Ammonium Acetate pH 9) PathA->HILIC PFP PFP Method (Methanol + Formic Acid) PathB->PFP ResultA Outcome: High Signal (ESI-) Risk: Matrix Effects HILIC->ResultA ResultB Outcome: Sharp Peaks Superior Isomer Resolution PFP->ResultB

Caption: Decision tree for selecting between HILIC (Sensitivity) and PFP (Selectivity) modes.

References

  • PubChem. (2023).[1] 6-Chloro-1H-pyrrolo[2,3-b]pyridine. National Library of Medicine.[1] Available at: [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024).[1] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Phenomenex. (2020).[1] Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • Chromatography Online. (2018).[1] A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Available at: [Link]

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Comparative

Characterization &amp; Utility Guide: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

This guide provides an in-depth technical analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a critical scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor development. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a critical scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor development.

Executive Summary: The "Dual-Handle" Scaffold

In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure, serving as a bioisostere for purines and indoles. The 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivative (CAS 1167056-92-9 ) distinguishes itself by offering two orthogonal handles for diversification:

  • C4-Carboxylic Acid: A versatile anchor for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles).

  • C6-Chloride: An electrophilic site primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage scaffold morphing.

This guide objectively compares this scaffold against its non-chlorinated and regio-isomeric alternatives, supported by characterization data and validated protocols.

Chemical Profile & Physicochemical Properties[1][2][3]

The introduction of the chlorine atom at C6 significantly alters the electronic and physical landscape of the 7-azaindole core compared to the parent compound.

Table 1: Physicochemical Specifications
PropertyData / ValueNote
IUPAC Name 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid-
CAS Number 1167056-92-9 Acid form
Methyl Ester CAS 1190312-37-8 Common synthetic precursor
Formula C

H

ClN

O

-
Molecular Weight 196.59 g/mol -
CLogP ~2.08More lipophilic than parent (CLogP ~1.4)
Acidity (pKa) ~3.8 (COOH), ~12.5 (NH)Cl withdraws electron density, slightly increasing COOH acidity
Appearance Off-white to pale yellow solid-

Characterization Data (NMR & MS)

Reliable identification of this compound relies on the specific substitution pattern on the pyridine ring. Unlike the parent 7-azaindole, the C6-Cl substituent removes one aromatic proton, simplifying the splitting pattern.

Proton NMR ( H NMR) Logic

In DMSO-


, the spectrum is characterized by the absence of the H6 proton and the presence of a distinct singlet for H5.
  • 
     12.0 - 12.5 ppm (br s, 1H):  Indole NH (Exchangeable).
    
  • 
     13.0 - 14.0 ppm (br s, 1H):  Carboxylic Acid OH (Often broad/invisible depending on water content).
    
  • 
     7.60 - 7.70 ppm (d, J
    
    
    
    3.5 Hz, 1H):
    H2 (Pyrrole ring).
  • 
     7.55 ppm (s, 1H): H5 (Pyridine ring) . Critical Diagnostic Signal.
    
    • Note: In the parent compound, H5 appears as a doublet coupled to H6. Here, it is a sharp singlet due to C6-Cl substitution.

  • 
     6.80 - 6.90 ppm (d, J
    
    
    
    3.5 Hz, 1H):
    H3 (Pyrrole ring).
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass:

    
     197.0 [M+H]
    
    
    
    .
  • Isotope Pattern: A characteristic 3:1 ratio of peaks at

    
     197 and 199 confirms the presence of a single Chlorine atom (
    
    
    
    Cl/
    
    
    Cl).

Comparative Analysis: Performance vs. Alternatives

When selecting a building block, researchers often weigh the 6-chloro analog against the parent (unsubstituted) or the 5-chloro isomer.

Table 2: Functional Comparison
Feature6-Chloro Analog (Target) Parent (Unsubstituted) 5-Chloro Isomer
Synthetic Utility High. C6-Cl allows orthogonal Suzuki coupling after amide formation at C4.Medium. Limited to C4 functionalization. C6 activation requires harsh oxidation steps later.Medium. C5 position is sterically crowded; C5-Cl is less reactive to SnAr than C6-Cl.
Solubility Moderate (Lipophilic shift).High (More polar).Low (Crystal packing effects).
Metabolic Stability Enhanced. Cl blocks metabolic oxidation at the susceptible C6 position.Low. C6 is a primary site for metabolic oxidation (via Aldehyde Oxidase).Moderate. C5 blocking helps, but C6 remains exposed.
Electronic Effect Electron-withdrawing Cl reduces pKa of pyrrole NH, increasing H-bond donor strength.Standard 7-azaindole electronics.Inductive effect is less pronounced on the pyrrole NH.
Visualization: Structural Logic & Numbering

The following diagram illustrates the numbering scheme and the "Dual-Handle" concept.

G Core 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) Target 6-Chloro-4-COOH Analog (The Product) Core->Target Functionalization Parent Parent Scaffold (No Chlorine) Core->Parent C4 Pos 4: Carboxylic Acid (Amide Coupling) Target->C4 Handle 1 C6 Pos 6: Chlorine (Suzuki/Buchwald) Target->C6 Handle 2 Parent->C4 Only Handle Metab Metabolic Stability (Blocks Aldehyde Oxidase) C6->Metab Result

Caption: Structural comparison highlighting the orthogonal functionalization handles (C4 & C6) of the target scaffold.

Experimental Protocols

Since the free acid is often expensive or custom-synthesized, the most robust workflow involves purchasing the Methyl Ester (CAS 1190312-37-8) and performing a controlled hydrolysis. This ensures fresh acid generation immediately prior to coupling.

Protocol A: Controlled Hydrolysis of Methyl Ester

This protocol avoids decarboxylation, a known risk with electron-deficient heteroaromatic acids at high temperatures.

Reagents:

  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 eq)
    
  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester in THF (10 mL per gram). Stir until clear.

  • Activation: Dissolve LiOH·H

    
    O in Water (3.3 mL per gram of substrate) and add dropwise to the THF solution at 0°C (Ice bath).
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The high-Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).

    • Dilute the aqueous residue with water.

    • Acidification: Carefully acidify to pH ~3–4 using 1N HCl. A precipitate will form.

    • Note: Do not acidify to pH < 2, as the pyridine nitrogen may protonate, keeping the product in the aqueous phase.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Self-Validating Purity Check

Before using the acid in expensive coupling reactions, validate its integrity:

  • Solubility Test: Attempt to dissolve 5 mg in 1 mL DMSO. It should dissolve clearly. If turbid, residual inorganic salts (LiCl) may be present.

  • Decarboxylation Check: Run a quick LC-MS. If a peak at m/z 153 (6-chloro-7-azaindole) is observed, the acid has decarboxylated due to thermal stress or storage instability.

Synthesis Workflow Visualization

The following diagram outlines the strategic placement of this scaffold in a drug discovery pipeline.

Workflow Start Methyl 6-chloro-1H-pyrrolo [2,3-b]pyridine-4-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate Free Acid (Target Compound) Step1->Intermediate Branch1 Path A: Amide Coupling (R-NH2, HATU) Intermediate->Branch1 First Branch2 Path B: Suzuki Coupling (Ar-B(OH)2, Pd) Branch1->Branch2 Second (Orthogonal) Final Diversified Kinase Inhibitor Branch2->Final

Caption: Recommended synthetic workflow. Note that amide coupling at C4 is typically performed BEFORE Suzuki coupling at C6 to prevent catalyst poisoning by the free acid.

References

  • EnamineStore. 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1167056-92-9).[2][3][4][5][6] Retrieved from

  • Google Patents. WO2012080271A1 - Dimeric IAP Inhibitors. (2012). Describes the use and synthesis of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Retrieved from

  • PubChem. Compound Summary: 6-Chloro-7-azaindole derivatives.[7] Retrieved from

  • Pharmaffiliates. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-37-8).[8] Retrieved from

Sources

Validation

A Comparative Guide to the Efficacy of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous biologically active compounds. The int...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the C6-position and a carboxylic acid at the C4-position creates the 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid backbone, a key starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of the efficacy of derivatives built upon this scaffold, with a focus on their application as kinase inhibitors in oncology and other therapeutic areas. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for the evaluation of these compounds.

The Strategic Importance of the 6-Chloro-7-azaindole Scaffold

The 7-azaindole nucleus is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. The strategic placement of a chloro group at the C6-position serves multiple purposes in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of the pyrrole nitrogen and the overall electron density of the ring system, impacting binding affinities with target proteins.

  • Enhanced Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.

  • Metabolic Stability: Halogenation can block potential sites of metabolism, thereby increasing the half-life of the compound in vivo.

  • Directional Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions within the target's binding pocket, contributing to potency and selectivity.

The carboxylic acid group at the C4-position provides a crucial handle for derivatization, allowing for the exploration of a wide chemical space to fine-tune the pharmacological properties of the lead compound. This is typically achieved through the formation of amide or ester linkages.

Comparative Efficacy of Derivatives as Kinase Inhibitors

While direct comparative studies on a broad library of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivatives are not extensively published in a single source, we can synthesize a comparative analysis from several key studies on closely related 7-azaindole scaffolds. These studies provide valuable insights into the SAR of this class of compounds, particularly as inhibitors of protein kinases, which are critical targets in oncology.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent FGFR inhibitors. In one such study, compound 4h emerged as a lead candidate with significant inhibitory activity against FGFR1, 2, and 3.[1][2]

CompoundTarget KinaseIC50 (nM)[1]
4h FGFR17
FGFR29
FGFR325
FGFR4712

The data demonstrates that while the core scaffold is effective, selectivity across the FGFR family can vary. Compound 4h showed potent activity against FGFR1-3 but was significantly less active against FGFR4. This highlights the potential for fine-tuning the scaffold to achieve isoform-specific inhibition.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a key enzyme implicated in the pathogenesis of Alzheimer's disease. A recent study reported the development of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors.[3] Notably, compounds 41 , 46 , and 54 exhibited exceptional potency in the sub-nanomolar range.[3]

CompoundTarget KinaseIC50 (nM)[3]
41 GSK-3β0.22
46 GSK-3β0.26
54 GSK-3β0.24

These findings underscore the versatility of the 7-azaindole scaffold in targeting kinases beyond the realm of oncology. The remarkable potency of these derivatives suggests that specific substitutions can lead to highly effective inhibitors for neurodegenerative disorders.

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a critical regulator of the DNA damage response, making it an attractive target for combination cancer therapy. Researchers have rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors.[4] Compound 25a was identified as a lead candidate with excellent kinase selectivity and in vivo antitumor activity when combined with irinotecan.[4] While the specific IC50 value for ATM is not provided in the abstract, the study highlights a selectivity of over 700-fold against other PIKK family members.[4] This demonstrates the potential of this scaffold to generate highly selective inhibitors, a crucial attribute for minimizing off-target toxicities.

Structure-Activity Relationship (SAR) Insights

From the available literature, several key SAR trends for 7-azaindole derivatives can be summarized:

  • The Pyrrole N-H is often a key hydrogen bond donor. This interaction with the hinge region of kinases is a common binding motif.

  • Substitutions on the pyridine ring influence selectivity and potency. The 6-chloro group is a common feature in many potent kinase inhibitors, suggesting its importance in anchoring the molecule in the active site.

  • Derivatization of a carboxylic acid (often as amides) is crucial for exploring interactions in the solvent-exposed region of the ATP-binding pocket. The nature of the amide substituent (e.g., size, aromaticity, presence of functional groups) significantly impacts potency and selectivity. A review of 7-azaindole derivatives as anticancer agents highlights that the alkyl, aryl carboxamide group, and heterocyclic rings are among the most successful types of substitutions.[5]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives.

General Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxamides

The general synthetic route to the target carboxamides involves the initial synthesis of the core scaffold followed by amide coupling.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Amide Coupling A Starting Materials B Cyclization & Aromatization A->B C Chlorination at C6 B->C D Introduction of Carboxylic Acid at C4 C->D E 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid D->E F Activation of Carboxylic Acid (e.g., HATU, HOBt) E->F H Coupling Reaction F->H G Amine (R-NH2) G->H I Target Carboxamide Derivative H->I

Caption: General synthetic workflow for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxamides.

Step-by-Step Protocol for Amide Coupling:

  • Dissolution: Dissolve 1 equivalent of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU) and 1.5 equivalents of a base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of test compound C Incubate kinase with test compound A->C B Prepare kinase, substrate, and ATP solution D Initiate reaction by adding ATP/substrate mixture B->D C->D E Incubate at 30°C for a defined period D->E F Stop reaction and measure product formation (e.g., luminescence, fluorescence) E->F G Plot % inhibition vs. compound concentration F->G H Calculate IC50 value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and a buffer solution.

  • Incubation with Inhibitor: Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The strategic inclusion of the 6-chloro substituent enhances key drug-like properties, while the 4-carboxylic acid position provides a versatile point for derivatization to optimize potency and selectivity. The comparative efficacy data from related 7-azaindole series demonstrate the potential to develop highly potent and selective inhibitors for a range of therapeutic targets. By employing rigorous and standardized experimental protocols, researchers can effectively evaluate and compare the efficacy of novel derivatives, paving the way for the next generation of targeted therapies.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. NIH. Available at: [Link]

  • 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Connect Journals. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. Available at: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Semantic Scholar. Available at: [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. Available at: [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. Available at: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. ACS Publications. Available at: [Link]

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Validation

Cross-Validation of Analytical Methods for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Executive Summary: The Triad of Truth In the synthesis of kinase inhibitors (specifically JAK and MET inhibitors), 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (often referred to as a substituted 7-azaindole) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triad of Truth

In the synthesis of kinase inhibitors (specifically JAK and MET inhibitors), 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (often referred to as a substituted 7-azaindole) is a "keystone" intermediate. Its purity dictates the yield and safety profile of downstream APIs.

However, relying on a single analytical method for this amphoteric heterocycle is a critical failure point in early development. HPLC-UV often masks co-eluting isomers; LC-MS can suffer from matrix suppression; and neither provides absolute purity without a qualified reference standard.

This guide details a cross-validation strategy using three orthogonal methods:

  • HPLC-UV: For routine Process Control (IPC).

  • UPLC-MS/MS: For trace impurity profiling (specifically de-chlorinated byproducts).

  • qNMR (Quantitative NMR): For absolute purity assignment (The "Primary Standard").

The Analyte: Physicochemical Challenges

Before validating methods, we must understand the molecule's behavior in solution.

  • Structure: A 7-azaindole core with a carboxylic acid at C4 and a chlorine at C6.

  • Amphoteric Nature:

    • Acidic: Carboxylic acid (pKa ~4.2).

    • Basic: Pyridine nitrogen (N7) (pKa ~4.6).

    • Weakly Acidic: Pyrrole NH (pKa ~16).

  • The Analytical Trap: In neutral pH, the molecule exists as a zwitterion, leading to poor retention and split peaks on C18 columns. Acidic mobile phases are non-negotiable.

AnalyticalWorkflow cluster_Methods Orthogonal Validation Triad Sample Raw Intermediate (Batch A-001) HPLC Method A: HPLC-UV (Routine Purity) Sample->HPLC MS Method B: UPLC-MS (Impurity ID) Sample->MS NMR Method C: qNMR (Absolute Assay) Sample->NMR Decision CoA Assignment HPLC->Decision Area % MS->Decision Impurity Structure NMR->Decision wt/wt %

Figure 1: The orthogonal workflow ensures that mass balance errors in HPLC are caught by qNMR and hidden impurities are revealed by MS.

Method A: HPLC-UV (The Workhorse)

Objective: Routine purity analysis and reaction monitoring.

The Protocol (Validated)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: TFA suppresses the ionization of the carboxylic acid (keeping it neutral for retention) and ion-pairs with the basic pyridine nitrogen to prevent peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm (Lambda max for the 7-azaindole core).

  • Temperature: 40°C.

Performance & Limitations
ParameterPerformanceLimitation
Linearity (R²) > 0.999 (10–500 µg/mL)High concentrations can saturate the detector due to the high extinction coefficient of the azaindole ring.
Precision (RSD) < 0.5%Risk: Co-elution. The des-chloro impurity (6-H analog) often elutes very close to the main peak.
LOQ ~0.05%Cannot detect inorganic salts or residual solvents.

Method B: UPLC-MS/MS (The Detective)

Objective: Identification of specific impurities that HPLC-UV misses or misidentifies, particularly the 6-hydroxy hydrolysis product and the des-chloro byproduct .

The Protocol
  • System: Waters ACQUITY UPLC H-Class with QDa or TQ Detector.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid (FA) in Water/Acetonitrile.

    • Note: We switch from TFA to Formic Acid here because TFA causes severe signal suppression in Mass Spectrometry.

  • Ionization: ESI Positive Mode (M+H)+.

    • Target Mass: 197.01 Da (Parent). Look for 163.05 Da (Des-chloro) and 179.05 Da (Hydrolysis).

Critical Insight

In the synthesis of 6-chloro-7-azaindoles, a common side reaction is the hydrolysis of the chlorine atom to a hydroxyl group (6-OH). This impurity is isobaric with certain oxidation byproducts and can be invisible in UV if the chromophore is disrupted. MS is the only way to track this degradation pathway [1].

Method C: qNMR (The Arbiter)

Objective: Absolute purity determination (Weight/Weight %) without a reference standard. This is the "Gold Standard" for establishing the potency of your primary reference material.

The Protocol
  • Solvent: DMSO-d6 (The analyte is sparingly soluble in CDCl3).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why: Maleic acid has a sharp singlet at ~6.2 ppm, which is in a clear region away from the azaindole aromatic protons (7.0–8.5 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Critical: The T1 relaxation time of the aromatic protons on the rigid azaindole core can be long (>5s). A D1 of <10s will lead to under-integration and false low purity.

  • Scans: 64 (to ensure S/N > 250:1).

Calculation

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Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS.[1][2][3][4][5][6][7]

Cross-Validation Data: The Comparison

The following data represents a validation study performed on a single batch of "98% pure" (per vendor CoA) intermediate.

Validation ParameterHPLC-UV (Area %)qNMR (wt/wt %)UPLC-MS (Impurity ID)
Assay Value 99.2% 96.4% N/A
Specificity High (for chromophores)Absolute (structural)High (mass resolved)
Major Impurity 0.5% (Unknown @ RRT 1.1)Not detected (overlap)Identified: 6-hydroxy analog
Water/Solvent InvisibleDetected (1.8% Water)Invisible
Conclusion Overestimates Purity True Potency Identifies Risk

Analysis of Discrepancy: The HPLC-UV method reported 99.2% purity because it did not detect the residual water and inorganic salts trapped in the crystal lattice. qNMR revealed the true "use-as-is" potency is only 96.4%. Using the HPLC value for stoichiometry in the next reaction step would result in a 2.8% under-charge of reagents , potentially stalling the reaction.

Decision Matrix: When to Use Which?

DecisionTree Start What is the Analytical Goal? Q1 Is this a Routine Batch Release? Start->Q1 Q2 Is this a Reference Standard qualification? Q1->Q2 No Action1 Use HPLC-UV (Fast, Cheap, Precise) Q1->Action1 Yes Q3 Is the reaction yield low? Q2->Q3 No Action2 Use qNMR (Absolute Accuracy) Q2->Action2 Yes Action3 Use UPLC-MS (Identify Side-Reactions) Q3->Action3 Yes

Figure 2: Select the method based on the stage of development. Never rely on HPLC-UV alone for assigning potency to a new reference standard.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7]

  • Thermo Scientific Chemicals. (n.d.). 7-Azaindole-3-carboxylic acid derivatives and properties. ThermoFisher Scientific.

  • Fujifilm Wako Chemicals. (2025). Internal Standards for qNMR (Calibration Standard for qNMR).[5][6][8] Wako-Chem.

  • ChemicalBook. (2025).[9] 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Properties and Safety. ChemicalBook.

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[4][5][8] ResolveMass.[4]

Sources

Comparative

benchmarking 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid against known inhibitors

Content Type: Technical Comparison & Application Guide Subject: 6-Chloro-7-azaindole-4-carboxylic acid (Scaffold/Fragment) Audience: Medicinal Chemists, FBDD (Fragment-Based Drug Discovery) Specialists, Lead Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 6-Chloro-7-azaindole-4-carboxylic acid (Scaffold/Fragment) Audience: Medicinal Chemists, FBDD (Fragment-Based Drug Discovery) Specialists, Lead Optimization Scientists.

Executive Summary: The "Privileged" Kinase Scaffold

In the hierarchy of kinase-privileged scaffolds, the 7-azaindole (pyrrolo[2,3-b]pyridine) core stands as a superior alternative to the traditional indole. This guide benchmarks 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (hereafter 6-Cl-PPCA ) against its non-chlorinated parent and its carbocyclic analog.

6-Cl-PPCA is not merely a building block; it is a high-value Fragment-Based Drug Discovery (FBDD) starting point. Its value lies in the unique combination of the N7 hinge-binding motif , the C6-chlorine metabolic block , and the C4-carboxylate synthetic vector .

PART 1: Comparative Benchmarking (The "Scaffold Advantage")

To understand the utility of 6-Cl-PPCA, we must benchmark it against the two most common alternatives used in early-stage kinase discovery: the naked 7-azaindole acid and the indole acid.

1.1 Physicochemical Profile & Ligand Efficiency

The following table contrasts the core properties critical for "Rule of 3" compliance in fragment screening.

Feature6-Cl-PPCA (Subject) 7-Azaindole-4-COOH (Parent)Indole-4-COOH (Analog)
Structure Class Halogenated 7-Azaindole7-AzaindoleIndole
MW (Da) ~196.6~162.1~161.2
cLogP (Est.) 1.8 - 2.1 1.1 - 1.31.9 - 2.2
H-Bond Donors 2 (NH, OH)22
H-Bond Acceptors 3 (N7, C=O, OH)32 (Lacks N7)
Kinase Hinge Binding Bidentate (Donor/Acceptor) BidentateMonodentate (Donor only)
Metabolic Liability Low (C6 blocked) High (C6 oxidation prone)High (C6/C5 oxidation)
Primary Utility Lead Opt.[1] / Hydrophobic Pocket FillGeneral Fragment ScreeningNon-Kinase Targets
1.2 The "Chlorine Effect": Why C6-Cl Matters

The addition of the chlorine atom at the C6 position is the critical differentiator.

  • Metabolic Stability: The C6 position of 7-azaindoles is electronically deficient and prone to nucleophilic attack or oxidative metabolism (by aldehyde oxidase). Chlorination blocks this "soft spot," significantly extending the half-life of derived leads.

  • Hydrophobic Vector: In many kinases (e.g., JAK, TRK), the region adjacent to the hinge contains a small hydrophobic pocket. The C6-Cl atom can displace conserved water molecules in this pocket, providing an entropic gain in binding affinity often observed as a 5–10x potency boost over the hydrogen analog.

PART 2: Mechanism of Action & Synthetic Utility
2.1 The Hinge Binding Motif

Unlike the indole scaffold, which typically requires an additional functional group to act as a hydrogen bond acceptor, the 7-azaindole core is self-sufficient .[2][3]

  • N1-H (Pyrrole): Acts as the H-bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • N7 (Pyridine): Acts as the H-bond Acceptor to the backbone NH.

This "Bidentate Clamp" is the reason 7-azaindoles (like Vemurafenib) often display higher Ligand Efficiency (LE) than equivalent indoles.

2.2 Synthetic Vector: The C4-Carboxylic Acid

The C4-position is strategically located to point towards the Solvent Front or the Ribose Pocket , depending on the specific kinase conformation.

  • Utility: The carboxylic acid is rarely the final drug moiety (due to poor permeability). It serves as a high-fidelity handle for Amide Coupling .

  • Library Generation: Converting the acid to an amide allows the introduction of solubilizing groups (piperazines, morpholines) without disrupting the critical hinge-binding core.

PART 3: Experimental Protocol (Self-Validating System)

Objective: To benchmark the binding affinity (


) of 6-Cl-PPCA as a fragment against a target kinase (e.g., JAK2 or BRAF) using Surface Plasmon Resonance (SPR).

Rationale: Standard IC50 enzymatic assays are often insufficiently sensitive for small fragments (which may have mM affinity). SPR provides kinetic data (on/off rates) and validates direct binding.

Protocol: SPR Fragment Screening

Reagents:

  • CM5 Sensor Chip (Cytiva or equivalent).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

  • Target Protein: Biotinylated Kinase Domain (purified).

Workflow:

  • Immobilization:

    • Streptavidin capture method is preferred to maintain protein orientation.

    • Inject biotinylated kinase to reach a density of ~2000-3000 RU (Response Units).

    • Validation Step: Inject a known reference inhibitor (e.g., Staurosporine) to confirm protein activity on-chip.

  • Sample Preparation (The "Clean Screen"):

    • Dissolve 6-Cl-PPCA in 100% DMSO to 100 mM.

    • Dilute to a concentration series (e.g., 500

      
      M down to 15 
      
      
      
      M) in Running Buffer.
    • Critical: Ensure final DMSO concentration is exactly matched to the running buffer (1%) to prevent "bulk effect" artifacts.

  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds (Association).

    • Dissociation time: 120 seconds.

    • Regeneration: Usually not required for fragments (fast off-rates). If needed, use mild 10mM Glycine pH 9.5.

  • Data Analysis:

    • Subtract reference channel (blank surface) and solvent correction curves.

    • Fit to a Steady State Affinity (1:1) model.

    • Success Criterion: The theoretical

      
       should match the observed binding level. If Observed 
      
      
      
      >> Theoretical
      
      
      , suspect non-specific aggregation (common with acids at high concentrations).
PART 4: Visualization (Workflows & Pathways)
Diagram 1: The Fragment-to-Lead Evolution

This diagram illustrates how 6-Cl-PPCA is transformed from a weak fragment into a potent inhibitor.

FragmentToLead cluster_mechanism Mechanism of Potency Gain Fragment 6-Cl-PPCA (Fragment Hit) KD: ~100-500 µM AmideCoupling Synthetic Expansion (Amide Coupling at C4) Fragment->AmideCoupling Chemical Modification Library Focused Library (R-Groups Scan) AmideCoupling->Library Diversification Lead Potent Inhibitor (Lead Series) IC50: < 50 nM Library->Lead SAR Optimization (+ Hydrophobic Fit) Step1 Hinge Binding (7-Azaindole Core) Step2 Metabolic Block (C6-Chlorine) Step3 Solvent Interaction (C4-Substituent)

Caption: The evolution of the 6-Cl-PPCA scaffold. The core provides the anchor (Hinge), the Chlorine ensures stability, and the C4-acid allows rapid library expansion toward the solvent front.

Diagram 2: Binding Mode Topology

A schematic representation of the bidentate binding vs. monodentate indole binding.

BindingMode Hinge Kinase Hinge Backbone NH (Donor) C=O (Acceptor) Azaindole 6-Cl-7-Azaindole N7 (Acceptor) N1-H (Donor) Hinge:NH->Azaindole:N7 Strong H-Bond Indole Standard Indole C7 (No H-Bond) N1-H (Donor) Hinge:NH->Indole:C7 No Interaction Azaindole:N1->Hinge:CO Strong H-Bond Indole:N1->Hinge:CO H-Bond

Caption: Topology comparison. 7-Azaindoles form a "Bidentate Clamp" with the kinase hinge, whereas Indoles lack the second interaction point (N7), resulting in lower intrinsic affinity.[3]

References
  • Irie, T., & Sawa, M. (2018).[2] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2] Chemical and Pharmaceutical Bulletin. [2]

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Lead Generation. Journal of Medicinal Chemistry.

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery. (Demonstrates the clinical validation of the 7-azaindole core).

  • Song, J., et al. (2020). The Significance of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Advanced Chemical Synthesis. (Discussion on synthetic utility and intermediates).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

[1][2][3] Executive Summary & Core Directive 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 800401-68-7) is a halogenated heteroaromatic compound used primarily as a scaffold in drug discovery.[1][2] Its disp...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 800401-68-7) is a halogenated heteroaromatic compound used primarily as a scaffold in drug discovery.[1][2] Its disposal requires strict adherence to halogenated waste protocols .[1][3]

The Critical Rule: Because of the chlorine substituent on the pyridine ring, this compound and its solutions must never be treated as standard non-halogenated organic waste .[1][2] Improper incineration of chlorinated aromatics can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans.[1]

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated solvents and oxidizers.[1][3]

  • Label: Clearly mark as "Halogenated Organic Waste."

  • Disposal Method: High-temperature incineration with flue gas scrubbing (via licensed waste contractor).[1]

Hazard Identification & Waste Characterization[3][4][5]

Before disposal, the waste must be characterized to ensure compatibility with storage containers and destruction methods.[1][2]

PropertySpecificationDisposal Implication
Chemical Nature Halogenated Heteroaromatic AcidMust go to halogenated waste streams.[1][4]
Acidity Carboxylic Acid (pKa ~3-4)Can react with bases and hydrides; incompatible with cyanide/sulfide waste.[1]
Physical State Solid (Powder)Dispose of as solid hazardous waste; do not dissolve solely for disposal.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Requires standard PPE (Nitrile gloves, safety goggles, fume hood).[1][2]
RCRA Status Non-listed (typically), Characteristic?Not P- or U-listed specifically. Treat as D001 (if in flammable solvent) or toxic via characteristic if tested.[1]
Why "Halogenated" Matters

Standard laboratory waste is often incinerated for fuel blending.[1] However, organic compounds containing chlorine (Cl), bromine (Br), or iodine (I) require specialized incinerators equipped with acid gas scrubbers .[1][2]

  • Mechanism: Combustion of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid generates Hydrogen Chloride (HCl) gas.[1][2]

  • Risk: Without scrubbing, this releases corrosive acid rain precursors and, under poor combustion conditions, toxic dioxins.[1][2]

Waste Segregation & Handling Protocols

Effective disposal begins at the bench.[1] Use the following decision logic to determine the correct waste stream.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved SolidBin Solid Waste Bin (Halogenated Label) SolidWaste->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidWaste->SolventCheck AqStream Aqueous Solution SolventCheck->AqStream Water/Buffer OrgStream Organic Solvent SolventCheck->OrgStream DMSO/MeOH/DCM DrainCheck Drain Disposal? AqStream->DrainCheck HaloOrgBin Halogenated Organic Waste Carboy OrgStream->HaloOrgBin Segregate from Non-Halogenated Forbidden FORBIDDEN (Do not pour down sink) DrainCheck->Forbidden Toxic/Halogenated DrainCheck->HaloOrgBin Collect as Chemical Waste

Figure 1: Waste segregation workflow ensuring halogenated compounds are diverted from standard organic streams and municipal drains.[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, weighing paper, contaminated gloves, spill cleanup debris.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket lined with a heavy-duty (6-mil) polyethylene bag.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write full name (do not use abbreviations or structures).

    • Constituents: "6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (100%)".[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Sealing: Screw the lid tight when not in use. Do not leave open in the fume hood.[1][5]

  • Disposal: Request pickup for "Lab Pack" incineration.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC effluent, reaction mixtures (DMSO, DMF, Methanol), or aqueous extractions.[1][2]

  • Compatibility Check: Ensure the collection carboy is compatible with the solvent (HDPE is generally safe for this acid in standard solvents).[1]

  • Segregation (The Golden Rule):

    • Pour into the HALOGENATED waste carboy.

    • Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved 6-chloro compound renders the entire mixture halogenated waste.[1][2]

  • pH Caution:

    • If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5-9 before adding to a general organic waste carboy to prevent exothermic reactions or gas evolution, UNLESS your facility has a dedicated "Acidic Organic" stream.[1][2]

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, DMSO 4%").

    • List the active compound: "6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (<1%)".[1][2]

    • Mark: "Halogenated".[1][3][6][4][7][8][9]

Emergency Spill Response Procedures

Scenario: A 5g bottle of solid powder is dropped and shatters in the main aisle.

Immediate Response:

  • Alert: Notify nearby personnel. Post "Do Not Enter" signage.[2]

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] If dust is visible in the air, use an N95 or half-face respirator with P100 cartridges.[1][2]

  • Containment & Cleanup:

StepActionRationale
1. Isolate Cover the spill with a paper towel or absorbent pad (dampened slightly if powder) to prevent dust dispersion.[1]Prevents inhalation hazard (H335).[1]
2. Scoop Use a plastic scoop or dustpan. Do not use a brush that will flick particles into the air.[1]Minimizes aerosolization.
3.[1][10][11] Clean Wipe the area with a soap/water solution, followed by an alcohol wipe.[1][2]The carboxylic acid salt (formed with soap) is more soluble and easier to remove.[1]
4. Dispose Place all shards, powder, and contaminated wipes into a Solid Hazardous Waste bag.[1][2]Treat debris as hazardous chemical waste.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235384, 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.[1][2] PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for Educational Institutions."[1] EPA.gov.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Essential Safety and Handling Guide for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal pro...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Based on the hazard profiles of closely related pyrrolopyridine carboxylic acids, 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid should be handled as a hazardous substance with the following potential classifications:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): May cause serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

It is imperative to conduct a risk assessment for any new procedure involving this compound to identify and mitigate potential exposure scenarios.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create an effective barrier between you and the chemical. The selection of PPE is based on the anticipated hazards of skin contact, eye contact, and inhalation of dust particles.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Pyridine and its derivatives can be absorbed through the skin. Nitrile and neoprene gloves offer good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields.To prevent eye contact with airborne particles or splashes, which could cause serious irritation.[1][2]
Skin and Body Protection A laboratory coat should be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dusts are generated and ventilation is inadequate.To prevent inhalation of dust particles that may cause respiratory tract irritation.[1][2]

Operational Plan: From Receipt to Use

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed when not in use.

Handling and Weighing
  • All handling of the solid compound should be performed in a certified chemical fume hood to control dust.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Use appropriate tools (e.g., spatulas) for transferring the solid, minimizing the generation of dust.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Dissolution and Use in Experiments
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure that all containers are clearly and accurately labeled with the chemical name and any hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated hazardous waste container. Do not dispose of it down the drain.

  • Contaminated Materials: Used gloves, weighing paper, and any other materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the key stages of safely handling 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE (Gloves, Goggles, Lab Coat) Setup Work in Fume Hood Prep->Setup Weigh Weigh Compound (Minimize Dust) Setup->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Doff Doff PPE Clean->Doff Waste Dispose of Chemical Waste Doff->Waste Contaminated Dispose of Contaminated Materials Waste->Contaminated

Caption: Safe handling workflow for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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